molecular formula C9H10ClN B1280154 5-Chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 73075-43-1

5-Chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1280154
CAS No.: 73075-43-1
M. Wt: 167.63 g/mol
InChI Key: OHOZWCJUZQXMAW-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOZWCJUZQXMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503775
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73075-43-1
Record name 5-Chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1,2,3,4-tetrahydroisoquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical synthesis. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a substituted tetrahydroisoquinoline, a structural motif present in a variety of biologically active molecules. Its physical characteristics are crucial for its handling, reaction setup, and purification.

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Identifier Information
IUPAC NameThis compound[1]
CAS Number73075-43-1[1]
Molecular FormulaC₉H₁₀ClN[1]
Molecular Weight167.64 g/mol [1][2]
Canonical SMILESC1CNCC2=C1C(=CC=C2)Cl[1]
Physical Properties
AppearanceWhite to Yellow Solid[2]
Boiling Point276 °C[3]
Density1.162 g/cm³[3]
Flash Point121 °C[3]
SolubilitySparingly soluble in water[2]
Computed Properties
pKa8.94 ± 0.20 (Predicted)[2]
LogP1.60[2]
Polar Surface Area12.03 Ų[2]
Refractive Index1.56[2]
Molar Refractivity46.67 cm³[2]
Vapor Pressure0.005 mmHg at 25°C[2]

Experimental Protocols

Standard methodologies for determining the key physical properties of organic compounds like this compound are described below. These protocols are generalized and can be adapted for specific laboratory equipment and conditions.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad range often indicates the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is tapped gently to ensure the sample is compact.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer.

  • Heating: The sample is heated rapidly to about 20°C below its expected melting point.[4] The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[4]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the range.

Boiling Point Determination (Micro Reflux Method)

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound can be a solid at room temperature, it would first need to be melted.

Methodology:

  • Sample Preparation: A small volume (e.g., 0.5 mL) of the molten compound is placed in a small test tube or fusion tube.[5]

  • Apparatus Setup: An inverted capillary tube (sealed at one end) is placed inside the test tube.[5] The test tube is then attached to a thermometer and heated using a suitable apparatus, such as a Thiele tube or an aluminum block, to ensure even heating.[3][5]

  • Heating: The sample is heated until a continuous and rapid stream of bubbles emerges from the open end of the inverted capillary tube.[5]

  • Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[5]

Solubility Determination

Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups within a molecule.[1][6]

Methodology:

  • Sample Preparation: A small, measured amount of the compound (e.g., 10-25 mg) is placed into a test tube.[1][6]

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 0.75-1 mL of water) is added in portions.[6]

  • Observation: The mixture is agitated vigorously after each addition.[6] The compound's solubility is observed and recorded. A substance is generally considered soluble if it forms a homogeneous solution.[7]

  • Systematic Testing: This procedure is repeated systematically with a range of solvents of varying polarity and pH, such as diethyl ether, 5% aqueous HCl, and 5% aqueous NaOH, to build a complete solubility profile.[1][6]

Physicochemical Characterization Workflow

As an intermediate in drug development, this compound must undergo rigorous characterization to ensure its identity, purity, and stability. The following diagram illustrates a typical logical workflow for this process.

G cluster_0 Initial Material cluster_1 Physical Characterization cluster_2 Structural & Spectroscopic Analysis cluster_3 Purity & Stability Assessment cluster_4 Final Approval start Synthesis of This compound mp Melting Point Determination start->mp bp Boiling Point Determination start->bp sol Solubility Profiling start->sol nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr bp->nmr sol->nmr ms Mass Spectrometry (MS) nmr->ms ir Infrared Spectroscopy (FTIR) ms->ir hplc Purity Analysis (HPLC/GC) ir->hplc stability Stability Studies hplc->stability final Qualified Intermediate for Drug Development stability->final

Caption: Logical workflow for the physicochemical characterization of a pharmaceutical intermediate.

This guide provides foundational data and methodologies essential for professionals working with this compound. Adherence to systematic characterization ensures the quality and consistency required in the rigorous field of drug development.

References

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 5-Chloro-1,2,3,4-tetrahydroisoquinoline. The information is compiled for professionals in research and drug development who are interested in the tetrahydroisoquinoline scaffold.

Chemical Structure and Identification

This compound is a heterocyclic organic compound. Its structure consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the 5-position of the aromatic ring.[1][2]

Chemical Structure:

Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 73075-43-1[2][3]

  • Molecular Formula: C₉H₁₀ClN[2][3]

  • SMILES: C1CNCC2=C1C(=CC=C2)Cl[2]

  • InChI: InChI=1S/C9H10ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological and chemical systems.

PropertyValueSource
Molecular Weight 167.64 g/mol [2][3]
Appearance White to Yellow Solid or Colorless to Pale Yellow Liquid[1]
pKa (Predicted) 8.94 ± 0.20[1]
LogP (Predicted) 1.60[1]
Polar Surface Area 12.03 Ų[1][2]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Storage Temperature 2–8 °C (under inert gas)[1]

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, the general synthesis can be approached through established methods for creating the tetrahydroisoquinoline core, such as the Pictet-Spengler or Bischler-Napieralski reactions, followed by appropriate chlorination or starting from a chlorinated precursor.[4][5] A common route involves the synthesis of the corresponding isoquinoline followed by reduction.

Experimental Protocol: General Synthesis of Tetrahydroisoquinolines via Reduction

The reduction of a substituted isoquinoline is a common method for synthesizing 1,2,3,4-tetrahydroisoquinolines. This can be achieved through catalytic hydrogenation.

  • Materials: 5-Chloroisoquinoline, Ethanol or Acetic Acid (solvent), Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C), Hydrogen gas source.

  • Procedure:

    • Dissolve 5-chloroisoquinoline in a suitable solvent such as ethanol or acetic acid in a hydrogenation vessel.

    • Add a catalytic amount of a hydrogenation catalyst, for example, 10% Pd/C or Adam's catalyst.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with the solvent used for the reaction.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Logical Workflow for Synthesis The following diagram illustrates a general workflow for the synthesis of this compound, starting from a suitable precursor.

G General Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Product Formation Precursor Chlorinated Phenethylamine Derivative Cyclization Pictet-Spengler or Bischler-Napieralski Reaction Precursor->Cyclization Reduction Reduction of Dihydroisoquinoline Intermediate (if necessary) Cyclization->Reduction Final_Product 5-Chloro-1,2,3,4- tetrahydroisoquinoline Reduction->Final_Product

Caption: General synthetic route to this compound.

Biological Activity and Mechanism of Action

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[4] These include antitumor, antimicrobial, and neurotropic effects.[6][7]

Inhibition of Phenylethanolamine N-Methyltransferase (PNMT):

A significant area of research for chloro-substituted THIQs is the inhibition of Phenylethanolamine N-Methyltransferase (PNMT).[8] PNMT is the terminal enzyme in the biosynthesis of catecholamines, responsible for the conversion of norepinephrine to epinephrine (adrenaline).[9] Inhibition of this enzyme is a therapeutic strategy for conditions where epinephrine levels are implicated.

Quantitative Data on Related PNMT Inhibitors:

The following table presents data for a well-studied related compound to provide context for the potential activity of the 5-chloro isomer.

CompoundTargetAssay TypeKi (µM)Source
7-Sulfonamido-1,2,3,4-tetrahydroisoquinoline (SK&F 29661)PNMT (CNS)In vitro0.6[11]
7-Sulfonamido-1,2,3,4-tetrahydroisoquinoline (SK&F 29661)PNMT (Adrenal)In vitro0.3[11]

Signaling Pathway The diagram below illustrates the catecholamine biosynthesis pathway, highlighting the role of PNMT, the potential target for this compound.

G Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine S-adenosyl- L-methionine PNMT_Inhibitor 5-Chloro-1,2,3,4- tetrahydroisoquinoline (Potential Inhibitor) PNMT PNMT PNMT_Inhibitor->PNMT Inhibition PNMT->Epinephrine

References

5-Chloro-1,2,3,4-tetrahydroisoquinoline: A Core Scaffold for Neurological and Oncological Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While direct, in-depth studies on its intrinsic mechanism of action are limited, its primary role has been established as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] The tetrahydroisoquinoline (THIQ) core, of which this compound is a chlorinated derivative, is a privileged scaffold found in numerous natural products and synthetic molecules with diverse biological activities. These activities span from central nervous system (CNS) modulation to potent anticancer effects.[2][3][4][5]

This technical guide will explore the mechanism of action of notable derivatives of this compound, focusing on their molecular targets and the signaling pathways they modulate. The guide will also provide available quantitative data and detail relevant experimental protocols for the characterization of these derivatives.

I. Role as a Scaffold in Central Nervous System Drug Discovery

The this compound moiety has been instrumental in the development of ligands targeting serotonin receptors, particularly the 5-HT7 receptor, which is implicated in the pathophysiology of depression and other neuropsychiatric disorders.[6]

A. 5-HT7 Receptor Biased Agonism

A significant derivative, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one , has demonstrated high-affinity binding to the 5-HT7 receptor.[6] This compound acts as a β-arrestin biased agonist. While it shows weaker activity in the Gs protein-mediated pathway compared to serotonin, it is significantly more potent in recruiting β-arrestin.[6] This biased agonism presents a novel therapeutic approach, potentially separating desired therapeutic effects from unwanted side effects.

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (Gs Pathway vs. 5-HT)Functional Activity (β-arrestin Pathway vs. 5-HT)
5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one5-HT7 Receptor0.5~8 times less active>31 times more active

Table 1: Pharmacological data for a 5-HT7 receptor biased agonist derived from this compound.[6]

G cluster_membrane Cell Membrane 5HT7R 5-HT7 Receptor Gs Gs Protein 5HT7R->Gs Weakly Activates BetaArrestin β-Arrestin 5HT7R->BetaArrestin Strongly Recruits Ligand 5-Chloro-THIQ Derivative Ligand->5HT7R AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Downstream Downstream Signaling (e.g., MAPK) BetaArrestin->Downstream

Caption: 5-HT7 receptor biased agonism by a 5-Chloro-THIQ derivative.

  • Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the human 5-HT7 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Membranes are incubated with a radioligand (e.g., [3H]5-CT) and varying concentrations of the test compound (the 5-Chloro-THIQ derivative).

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The Ki values are determined using the Cheng-Prusoff equation.

II. Role as a Scaffold in Anticancer Drug Discovery

Derivatives of the broader tetrahydroisoquinoline class have shown significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of key oncogenic pathways.[2][5]

A. Induction of Apoptosis via Reactive Oxygen Species (ROS) and MAPK Pathway Activation

Certain tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells.[7][8] The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[8] Furthermore, some THIQ derivatives can induce apoptosis and cell cycle arrest through the activation of the MAPK signaling pathway.[9]

G cluster_cell THIQ_Derivative THIQ Derivative Cell Cancer Cell THIQ_Derivative->Cell ROS ↑ Intracellular ROS Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis G Start Synthesized THIQ Derivatives Screening Primary Screening in KRas-Wnt SL Basal Viability Assays Start->Screening IC50 IC50 Determination Screening->IC50 Cell_Lines Colon Cancer Cell Lines Cell_Lines->Screening Docking Molecular Docking Studies with KRas IC50->Docking End Lead Compound Identification IC50->End

References

The Biological Landscape of 5-Chloro-1,2,3,4-tetrahydroisoquinoline: A Scaffold for Potent and Selective Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-1,2,3,4-tetrahydroisoquinoline (5-Cl-THIQ) is a halogenated derivative of the versatile tetrahydroisoquinoline (THIQ) heterocyclic scaffold. While direct and extensive research on the intrinsic biological activity of 5-Cl-THIQ as a standalone agent is limited in publicly available literature, its true significance in medicinal chemistry lies in its role as a pivotal structural motif and synthetic intermediate for the development of highly potent and selective bioactive compounds. This technical guide consolidates the available data on derivatives incorporating the 5-Cl-THIQ core, providing insights into their pharmacological activities, mechanisms of action, and the experimental methodologies employed in their evaluation. The strategic placement of the chloro group at the 5-position of the THIQ nucleus has been shown to influence the binding affinity and selectivity of these derivatives for various biological targets, including serotonin receptors and enzymes implicated in cancer. This document serves as a comprehensive resource for researchers leveraging the 5-Cl-THIQ scaffold in drug discovery and development.

Introduction to the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a prominent structural feature in a vast number of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties.[1][2] This privileged scaffold has been extensively utilized in the design of therapeutic agents targeting a range of conditions, including cancer, infectious diseases, and neurological disorders.[2] The amenability of the THIQ core to chemical modification allows for the fine-tuning of its interaction with biological targets. The introduction of substituents, such as a chloro group at the 5-position, can significantly alter the physicochemical properties and, consequently, the biological activity of the resulting compounds.

Biological Activities of this compound Derivatives

While data on the standalone biological activity of this compound is scarce, its incorporation into more complex molecules has led to the discovery of potent modulators of key biological targets.

Serotonin 5-HT7 Receptor Agonism

A notable derivative incorporating the 5-Cl-THIQ moiety is compound 1c , 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one. This compound has demonstrated high-affinity binding to the serotonin 5-HT7 receptor.[3] Further derivatization to prevent racemization led to the synthesis of enantiomers with distinct binding affinities and functional selectivity at this receptor.[3] The levorotatory enantiomer, (-)-2a , displayed a high affinity (Ki = 1.2 nM) and acted as a β-arrestin biased agonist.[3]

Anticancer Activity: KRas Inhibition

In the realm of oncology, a derivative of THIQ, GM-3-18 , which features a chloro group on a phenyl ring attached to the tetrahydroisoquinoline core, has shown significant inhibitory activity against Kirsten rat sarcoma viral oncogene homolog (KRas).[3] This compound exhibited potent KRas inhibition across various colon cancer cell lines, with IC50 values in the micromolar range.[3]

Quantitative Data on Bioactive Derivatives

The following tables summarize the quantitative data for key derivatives of this compound.

Table 1: Binding Affinities (Ki) of 5-HT7 Receptor Ligands

CompoundTarget ReceptorKi (nM)Reference
1c 5-HT70.5[3]
(-)-2a 5-HT71.2[3]
(+)-2b 5-HT793[3]

Table 2: Inhibitory Concentration (IC50) of KRas Inhibitor GM-3-18 in Colon Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT1160.9 - 10.7[3]
Other Colon Cancer Cell Lines1.6 - 2.6[3]

Experimental Protocols

The methodologies employed to ascertain the biological activities of the 5-Cl-THIQ derivatives are crucial for the reproducibility and validation of the findings.

Radioligand Binding Assays for 5-HT7 Receptor Affinity

Objective: To determine the binding affinity of test compounds for the 5-HT7 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT7 receptor are prepared from cultured cells (e.g., HEK293 cells).

  • Radioligand: A specific radioligand, such as [³H]5-CT, is used to label the 5-HT7 receptors.

  • Assay Buffer: The binding assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing essential ions.

  • Incubation: The cell membranes, radioligand, and various concentrations of the test compound are incubated together to allow for competitive binding.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro KRas Inhibition Assay

Objective: To evaluate the inhibitory effect of test compounds on the activity of the KRas protein.

Methodology:

  • Cell Lines: A panel of human colon cancer cell lines with known KRas mutations (e.g., HCT116) are used.

  • Cell Culture: The cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., GM-3-18) for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of 5-Cl-THIQ derivatives are mediated through their interaction with specific signaling pathways.

5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, it can also engage in Gs-independent signaling, such as through the β-arrestin pathway. The biased agonism of compound (-)-2a for the β-arrestin pathway highlights the complexity of 5-HT7 receptor signaling.

5-HT7_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5_HT 5-HT / Agonist 5_HT7R 5-HT7 Receptor 5_HT->5_HT7R Binds Gs Gαs 5_HT7R->Gs Activates Beta_Arrestin β-Arrestin 5_HT7R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Gs Downstream Signaling PKA->Downstream_Gs Phosphorylates Downstream_Arrestin Downstream Signaling (e.g., MAPK) Beta_Arrestin->Downstream_Arrestin Initiates

Canonical and β-arrestin signaling pathways of the 5-HT7 receptor.
KRas Signaling Pathway in Cancer

KRas is a small GTPase that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. In many cancers, KRas is constitutively active due to mutations, leading to uncontrolled cell proliferation and survival. Inhibitors of KRas, such as the derivative GM-3-18, aim to block these downstream effects.

KRas_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS SOS (GEF) RTK->SOS KRas_GDP KRas-GDP (Inactive) SOS->KRas_GDP Activates KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP loading RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation GM_3_18 GM-3-18 GM_3_18->KRas_GTP Inhibits Experimental_Workflow Synthesis Compound Synthesis (5-Cl-THIQ Derivative) Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Optimize Secondary_Assay Secondary Assay (e.g., Cellular Viability Assay) Hit_Identification->Secondary_Assay Active Lead_Compound Lead Compound Identification Secondary_Assay->Lead_Compound Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Lead_Compound->Mechanism_of_Action Confirmed Activity In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

References

An In-Depth Technical Guide on the Pharmacological Profile of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 5-Chloro-1,2,3,4-tetrahydroisoquinoline is limited in publicly accessible literature. The information presented herein is a composite profile based on the known activities of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and the principles of structure-activity relationships (SAR) for halogenated analogues. This guide is intended for researchers, scientists, and drug development professionals.

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] THIQ derivatives have been investigated for their effects on various central nervous system (CNS) targets, including dopamine, serotonin, and adrenergic receptors, as well as other enzymes and ion channels.[3][4][5][6]

The introduction of a chloro-substituent at the 5-position of the THIQ ring is expected to modulate its pharmacological profile through electronic and steric effects. Halogenation is a common strategy in drug design to alter a compound's potency, selectivity, and pharmacokinetic properties. For instance, chloro-substitution on other aromatic scaffolds has been shown to enhance affinity for certain serotonin and dopamine receptor subtypes.[7][8]

Predicted Pharmacological Profile

Based on the pharmacology of related THIQ analogues, this compound is predicted to interact with several key CNS receptors. The primary targets are likely to be dopaminergic and serotonergic systems.

Dopamine Receptor Interactions: The THIQ nucleus is a well-established pharmacophore for dopamine D2 and D3 receptors.[3][9] Analogues of THIQ have shown high affinity and selectivity for the D3 receptor, which is a target for the treatment of substance abuse and psychotic disorders.[3][9] The chloro-substituent may enhance D3 receptor affinity, a trend seen in other ligand families.

Serotonin Receptor Interactions: THIQ derivatives have also been identified as ligands for various serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 subtypes.[4][10][11][12] The 5-HT7 receptor, in particular, has been a focus for THIQ-based drug discovery, with implications for depression and cognitive disorders.[4][11] Halogenation, including chloro-substitution, has been shown to influence affinity and selectivity among 5-HT receptor subtypes in other chemical series.[7][8]

Other Potential Targets: The versatility of the THIQ scaffold suggests that this compound may also exhibit activity at other targets, such as α-adrenergic receptors, NMDA receptors, and phosphodiesterases (PDEs).[5][6][13]

Quantitative Data from Related Compounds

To provide a quantitative perspective, the following tables summarize the binding affinities (Ki) of representative THIQ analogues at dopamine and serotonin receptors. It is important to note that these are not data for this compound itself but for structurally related compounds.

Table 1: Dopamine Receptor Binding Affinities of Representative THIQ Analogues

CompoundD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
6-Methoxy-7-hydroxy-THIQ derivative (4h)>1000012004.4140[9]
6-Methoxy-7-hydroxy-THIQ derivative (7)>10000>100006.3110[9]
N-substituted THIQ derivative (31)-pKi < 6.2pKi 8.4-[3]

Table 2: Serotonin Receptor Binding Affinities of Representative THIQ Analogues

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT7 Ki (nM)Reference
N-substituted THIQ derivative (1c)---0.5[11]
N-substituted THIQ derivative (2a)>1000--1.2[11]
Dual 5-HT1A/5-HT7 ligand (16)8.22976>100003.6[8]

Experimental Protocols

The following are generalized experimental protocols for key assays used to determine the pharmacological profile of compounds like this compound.

1. Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the Ki of this compound at target receptors (e.g., D2, D3, 5-HT1A, 5-HT7).

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A).

    • Test compound (this compound) at various concentrations.

    • Incubation buffer (e.g., Tris-HCl with co-factors).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes, radioligand, and the test compound are incubated together in the buffer.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

    • The filters are washed to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated from concentration-response curves.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays (e.g., cAMP Assay for Gs/Gi-coupled Receptors)

This method determines whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

  • Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at GPCRs like 5-HT7 (Gs-coupled) or D2 (Gi-coupled).

  • Materials:

    • Whole cells expressing the receptor of interest.

    • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

    • Known agonist and antagonist for the receptor.

    • Test compound.

  • Procedure:

    • Cells are plated in a multi-well plate.

    • For antagonist testing, cells are pre-incubated with the test compound.

    • A known agonist is added to stimulate the receptor (for antagonist mode). For agonist testing, only the test compound is added.

    • The cells are incubated to allow for changes in intracellular cAMP levels.

    • The reaction is stopped, and the cells are lysed.

    • The cAMP levels in the cell lysate are measured using the assay kit.

    • EC50 or IC50 values are determined from concentration-response curves.

Signaling Pathways and Experimental Workflows

Signaling Pathway for a Gs-Coupled Receptor (e.g., 5-HT7)

Gs_Pathway Agonist Agonist (e.g., 5-HT, THIQ analogue) Receptor 5-HT7 Receptor (GPCR) Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Gs-coupled receptor signaling cascade.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Receptor-expressing cell membranes Incubate Incubate to reach equilibrium Membranes->Incubate Radioligand Radioligand ([3H]L) Radioligand->Incubate Test_Compound Test Compound (e.g., 5-Cl-THIQ) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation Counting Wash->Count IC50_Calc Calculate IC50 Count->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand binding assay.

Logical Relationship for Structure-Activity Relationship (SAR) Inference

SAR_Inference Core_Scaffold 1,2,3,4-Tetrahydroisoquinoline (THIQ) (Known to bind DA & 5-HT receptors) Target_Compound This compound Core_Scaffold->Target_Compound is the core of Halogen_SAR SAR of Halogenated Analogues (Halogens often increase affinity/selectivity) Halogen_SAR->Target_Compound informs properties of Hypothesis Hypothesized Pharmacological Profile (Likely DA and/or 5-HT ligand with modulated activity) Target_Compound->Hypothesis leads to

Caption: Logic for inferring the pharmacological profile.

References

The Structure-Activity Relationship of Chloro-Tetrahydroisoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloro-substituted tetrahydroisoquinolines (THIQs). This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer and central nervous system effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows to facilitate further research and development in this area.

Anticancer Activity: KRas Inhibition

A notable area of investigation for chloro-tetrahydroisoquinolines is their potential as anticancer agents, particularly as inhibitors of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog. Mutations in the KRAS gene are prevalent in many aggressive cancers, making it a prime target for therapeutic intervention.

Structure-Activity Relationship of N-Acyl-Tetrahydroisoquinolines

Research into a series of N-acyl-tetrahydroisoquinoline derivatives has identified compounds with significant inhibitory activity against various colon cancer cell lines. A key finding is the enhanced potency associated with a chloro-substitution on the N-acyl phenyl ring.

Table 1: In Vitro Anticancer Activity of Chloro-Tetrahydroisoquinoline GM-3-18 against Human Colon Cancer Cell Lines [1]

Compound IDStructureCell LineIC50 (µM)
GM-3-182-(4-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinolineColo3202.6
DLD-11.8
HCT1160.9
SNU-C110.7
SW4801.6

The data indicates that compound GM-3-18 , which features a 4-chloro substitution on the N-benzoyl group, exhibits potent activity, particularly against the HCT116 cell line. Studies suggest that this electronegative group at the para position of the phenyl ring may increase KRas inhibition.[1]

Proposed Mechanism of Action: KRas Signaling Pathway

The anticancer activity of these compounds is believed to be mediated through the inhibition of the KRas signaling pathway. KRas, a small GTPase, acts as a molecular switch in cells. In its active GTP-bound state, it triggers downstream signaling cascades, such as the RAF-MEK-ERK pathway, which promotes cell proliferation, survival, and differentiation. By inhibiting KRas, chloro-tetrahydroisoquinolines can disrupt these oncogenic signals.

KRas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRas_GDP KRas-GDP (Inactive) Growth_Factor_Receptor->KRas_GDP Activates KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP GDP RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor GM_3_18 GM-3-18 (Chloro-THIQ) GM_3_18->KRas_GTP Inhibits

Caption: Proposed mechanism of action for GM-3-18 in the KRas signaling pathway.

Experimental Protocols

A common synthetic route to N-acyl-tetrahydroisoquinolines involves the acylation of the parent tetrahydroisoquinoline.

  • General Procedure: To a solution of 1,2,3,4-tetrahydroisoquinoline in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), 4-chlorobenzoyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature until completion. The product is isolated and purified using standard techniques such as extraction and column chromatography.

Synthesis_Workflow Start 1,2,3,4-Tetrahydroisoquinoline + 4-Chlorobenzoyl chloride Reaction Reaction in DCM with Triethylamine at 0°C to RT Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product GM-3-18 Purification->Product

Caption: General synthetic workflow for N-acylation of tetrahydroisoquinoline.

The anticancer activity of the synthesized compounds is typically evaluated using a cell viability assay, such as the MTT or CellTiter-Glo assay, on a panel of cancer cell lines.

  • Cell Culture: Human colon cancer cell lines (e.g., HCT116, DLD-1, etc.) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., GM-3-18) for a specified period (e.g., 72 hours).

  • Viability Assessment: After the incubation period, a viability reagent (e.g., MTT or CellTiter-Glo reagent) is added to each well. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Dopaminergic Activity

Chloro-tetrahydroisoquinolines have also been explored as ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

Structure-Activity Relationship of 1-Substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines

A study of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines revealed compounds with high affinity for both D1-like and D2-like dopamine receptors. The nature of the substituent at the 1-position significantly influences the binding affinity and selectivity.

Table 2: Dopamine Receptor Binding Affinities of 1-Substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines [1]

Compound IDR-group at C1D1-like Ki (nM)D2-like Ki (nM)Selectivity (D1/D2)
1e n-Butyl32306649
1f Phenyl185011016.8
1g Benzyl9808511.5

The results indicate that a 7-chloro substitution on the tetrahydroisoquinoline core is compatible with high affinity for dopamine receptors. Compound 1e , with a 1-butyl substituent, displays the highest selectivity for D2-like receptors.[1]

Dopamine Receptor Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter dopamine. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1R D1 Receptor Gs Gs D1R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc D2R D2 Receptor Gi Gi D2R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Dopamine Dopamine Dopamine->D1R Dopamine->D2R Chloro_THIQ Chloro-THIQ Ligand Chloro_THIQ->D1R Binds Chloro_THIQ->D2R Binds

Caption: Simplified overview of D1-like and D2-like dopamine receptor signaling pathways.

Experimental Protocols

The synthesis of these compounds is typically achieved through a Bischler-Napieralski cyclization followed by reduction and other functional group manipulations.

  • Amide Formation: A substituted phenethylamine is reacted with an appropriate acyl chloride to form the corresponding amide.

  • Bischler-Napieralski Cyclization: The amide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form a dihydroisoquinoline intermediate.[2]

  • Reduction: The dihydroisoquinoline is reduced to the tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH₄).

  • N-Alkylation and Demethylation (if applicable): Further modifications, such as N-alkylation and demethylation of methoxy groups to hydroxyl groups, can be carried out to obtain the final target compounds.

The affinity of the synthesized compounds for dopamine receptors is determined using a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the dopamine receptor subtypes of interest (e.g., rat striatum).

  • Binding Assay: The membranes are incubated with a specific radioligand for the receptor subtype (e.g., [³H]SCH23390 for D1-like receptors, [³H]spiperone for D2-like receptors) and varying concentrations of the test compound.

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Chloro-tetrahydroisoquinolines represent a versatile scaffold in drug discovery, demonstrating significant potential as both anticancer agents and CNS-active ligands. The structure-activity relationships highlighted in this guide underscore the importance of the position and nature of the chloro-substitution, as well as the substituents at other positions on the tetrahydroisoquinoline core, in determining the biological activity and selectivity of these compounds. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and optimize this promising class of molecules for various therapeutic applications.

References

5-Chloro-1,2,3,4-tetrahydroisoquinoline: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the privileged tetrahydroisoquinoline (THIQ) scaffold, a core structural motif present in a vast array of natural products and synthetic compounds of significant pharmacological importance. The introduction of a chloro substituent at the 5-position of the THIQ nucleus modulates the molecule's electronic and lipophilic properties, offering a valuable handle for further chemical transformations and influencing its biological activity. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a pivotal building block in modern organic synthesis and drug discovery.

Synthesis of the Core Scaffold: this compound

The construction of the this compound core is most commonly achieved through established synthetic strategies for the tetrahydroisoquinoline ring system, primarily the Pictet-Spengler and Bischler-Napieralski reactions. The key to obtaining the desired 5-chloro substitution lies in the selection of an appropriately substituted phenethylamine precursor.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. To synthesize this compound, the logical starting material is 2-(2-chlorophenyl)ethylamine. This precursor, upon reaction with a formaldehyde equivalent (such as paraformaldehyde or formalin) in the presence of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid), yields the target molecule.

Pictet_Spengler cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2_chloro_phenylethylamine 2-(2-Chlorophenyl)ethylamine iminium_ion Iminium Ion Intermediate 2_chloro_phenylethylamine->iminium_ion Condensation formaldehyde Formaldehyde formaldehyde->iminium_ion 5_chloro_THIQ This compound iminium_ion->5_chloro_THIQ Intramolecular Electrophilic Cyclization (H+) Bischler_Napieralski cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product 2_chloro_phenylethylamine 2-(2-Chlorophenyl)ethylamine formamide N-[2-(2-Chlorophenyl)ethyl]formamide 2_chloro_phenylethylamine->formamide Acylation (e.g., HCOOH) dihydroisoquinoline 5-Chloro-3,4-dihydroisoquinoline formamide->dihydroisoquinoline Cyclodehydration (e.g., POCl₃) 5_chloro_THIQ This compound dihydroisoquinoline->5_chloro_THIQ Reduction (e.g., NaBH₄) Drug_Discovery_Workflow Start This compound N_Func N-Functionalization (Alkylation, Acylation, Arylation) Start->N_Func C_Func C5-Functionalization (Cross-Coupling Reactions) Start->C_Func Library Diverse Chemical Library N_Func->Library C_Func->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

The Discovery and History of 5-Chloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2,3,4-tetrahydroisoquinoline, a halogenated derivative of the tetrahydroisoquinoline (THIQ) scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. The THIQ nucleus is a common motif in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound, serving as a resource for researchers engaged in the development of novel therapeutics. While the specific historical details of its first synthesis remain to be definitively established in publicly accessible literature, its preparation can be logically inferred from established synthetic methodologies for halogenated isoquinolines.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold found in numerous alkaloids and pharmacologically active compounds.[1] The diverse biological activities exhibited by THIQ-based natural and synthetic compounds have made them a focal point of extensive research in the scientific community.[2] These activities span a wide range, including potential applications against infective pathogens and neurodegenerative disorders.[2] The introduction of a chlorine atom at the 5-position of the THIQ ring system modifies its electronic and lipophilic properties, potentially influencing its biological activity and metabolic profile. This guide focuses specifically on this compound (CAS No. 73075-43-1).[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 73075-43-1[3]
Molecular Formula C₉H₁₀ClN[3]
Molecular Weight 167.64 g/mol [3]
Appearance White to Yellow Solid[4]
pKa (Predicted) 8.94 ± 0.20[4]
Storage Temperature 2-8°C under inert gas[5]

Synthetic Pathways

Synthesis of 5-Chloroisoquinoline Precursor via Sandmeyer Reaction

A common method for the synthesis of 5-chloroisoquinoline is the Sandmeyer reaction, starting from 5-aminoisoquinoline.[2] This two-stage process involves diazotization of the primary amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group.

Experimental Protocol: Synthesis of 5-Chloroisoquinoline [2]

  • Part A: Diazotization of 5-Aminoisoquinoline

    • Suspend 5.0 g of 5-aminoisoquinoline in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add 15 mL of concentrated hydrochloric acid, maintaining the temperature below 5 °C.

    • Stir for an additional 15 minutes to form the hydrochloride salt.

    • In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinoline hydrochloride suspension over 30 minutes, keeping the reaction temperature between 0 °C and 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C to complete the formation of the diazonium salt solution.

  • Part B: Sandmeyer Reaction

    • In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous nitrogen gas evolution will occur.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Heat the reaction mixture to 60 °C for 30 minutes.

  • Work-up and Purification

    • Cool the reaction mixture to room temperature and neutralize to a pH of approximately 8-9 with a 20% aqueous sodium hydroxide solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

    • The crude 5-chloroisoquinoline can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by recrystallization.

Sandmeyer_Reaction cluster_diazotization Part A: Diazotization cluster_sandmeyer Part B: Sandmeyer Reaction 5-Aminoisoquinoline 5-Aminoisoquinoline HCl_NaNO2 HCl, NaNO2 0-5 °C 5-Aminoisoquinoline->HCl_NaNO2 Diazonium_Salt 5-Isoquinolinediazonium Chloride HCl_NaNO2->Diazonium_Salt CuCl CuCl 0-10 °C Diazonium_Salt->CuCl Diazonium_Salt->CuCl 5-Chloroisoquinoline 5-Chloroisoquinoline CuCl->5-Chloroisoquinoline

Caption: Synthetic workflow for 5-chloroisoquinoline via Sandmeyer reaction.

Reduction of 5-Chloroisoquinoline to this compound

The final step to obtain this compound involves the reduction of the isoquinoline ring system of the 5-chloroisoquinoline precursor. This can be achieved through various established reduction methods.

Common Reduction Protocols:

  • Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and solvent) can be optimized for efficient reduction.

  • Chemical Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or in an acidic medium, or lithium aluminum hydride (LiAlH₄), can be employed for the reduction of the isoquinoline ring.

A detailed experimental protocol for the specific reduction of 5-chloroisoquinoline to its tetrahydro derivative is not explicitly available in the searched literature. However, a general procedure for the reduction of a dihydroisoquinoline intermediate using sodium borohydride is often cited in the synthesis of tetrahydroisoquinolines.[6]

Reduction_of_5_Chloroisoquinoline 5-Chloroisoquinoline 5-Chloroisoquinoline Reducing_Agent Reducing Agent (e.g., H₂, Pd/C or NaBH₄) 5-Chloroisoquinoline->Reducing_Agent 5-Chloro-THIQ 5-Chloro-1,2,3,4- tetrahydroisoquinoline Reducing_Agent->5-Chloro-THIQ

Caption: General reduction of 5-chloroisoquinoline to the target compound.

Biological Activity and Potential Applications

While specific biological data for this compound is sparse in the public domain, the broader class of chloro-substituted tetrahydroisoquinoline derivatives has shown promise in various therapeutic areas.

One study investigated a series of tetrahydroisoquinoline derivatives for their anti-angiogenesis and anti-cancer activities. A compound designated as GM-3-18, which bears a chloro group on a phenyl ring attached to the tetrahydroisoquinoline scaffold, exhibited significant inhibition of KRas.[7] The IC₅₀ values for GM-3-18 against various colon cancer cell lines were in the range of 0.9 µM to 10.7 µM, suggesting that the presence of a chlorine atom may enhance the inhibitory activity.[7]

Table of IC₅₀ Values for a Chloro-Substituted THIQ Derivative (GM-3-18) [7]

Cell LineIC₅₀ (µM)
Colo3202.6
DLD-110.7
HCT1160.9
SNU-C11.6
SW4801.8

It is important to note that GM-3-18 is a more complex molecule than this compound, and these findings are presented to illustrate the potential of chloro-substitution on the biological activity of the THIQ scaffold.

The general class of tetrahydroisoquinolines has been explored for a multitude of pharmacological effects, including antitumor, antimicrobial, and antiviral activities.[7] this compound serves as a valuable building block in the synthesis of more complex, biologically active molecules for pharmaceutical research and development.[4]

Due to the lack of specific studies on the mechanism of action of this compound, a signaling pathway diagram cannot be provided at this time.

Spectroscopic and Analytical Data

Conclusion

This compound is a halogenated derivative of a pharmacologically significant heterocyclic scaffold. While its specific discovery and detailed historical account are not well-documented in accessible literature, its synthesis can be readily accomplished through established chemical methodologies. The presence of the chlorine atom is anticipated to modulate the biological activity of the parent tetrahydroisoquinoline ring system, a hypothesis supported by studies on related chloro-substituted analogs that have demonstrated potent anti-cancer properties. Further research is warranted to fully elucidate the pharmacological profile, mechanism of action, and therapeutic potential of this compound. This guide provides a foundational understanding of the compound and highlights the existing knowledge gaps, thereby encouraging future investigations into this promising molecule.

References

An In-depth Technical Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS 73075-43-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,2,3,4-tetrahydroisoquinoline, with the Chemical Abstracts Service (CAS) number 73075-43-1, is a halogenated derivative of the versatile tetrahydroisoquinoline (THIQ) scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological relevance of this compound, serving as a valuable resource for researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₁₀ClN and a molecular weight of 167.64 g/mol .[1][2] The structure consists of a tetrahydroisoquinoline core with a chlorine atom substituted at the 5-position of the aromatic ring.

PropertyValueReference(s)
CAS Number 73075-43-1[1][2]
Molecular Formula C₉H₁₀ClN[1][2]
Molecular Weight 167.64 g/mol [1][2]
IUPAC Name This compound[3]
Appearance White to light yellow solid-liquid mixture[4]
Boiling Point 276 °C[4]
Density 1.162 g/cm³[4]
Flash Point 121 °C[4]
pKa 8.94 ± 0.20 (Predicted)[4]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[4]

Synthesis of this compound

The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is well-established in organic chemistry, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.[5][6][7][8] While specific experimental details for the direct synthesis of this compound are not extensively detailed in publicly available literature, the general principles of these reactions can be applied.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][9][10] For the synthesis of this compound, the likely starting materials would be 2-(2-chlorophenyl)ethan-1-amine and formaldehyde.

Conceptual Experimental Workflow: Pictet-Spengler Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Purification Start 2-(2-chlorophenyl)ethan-1-amine + Formaldehyde Acid Acid Catalyst (e.g., HCl, TFA) Start->Acid Dissolve Solvent Protic Solvent (e.g., Ethanol, Water) Acid->Solvent in Condensation Condensation Solvent->Condensation Iminium Formation of Iminium Ion Condensation->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Neutralization Neutralization with Base Cyclization->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product 5-Chloro-1,2,3,4- tetrahydroisoquinoline Purification->Product

Caption: Conceptual workflow for the Pictet-Spengler synthesis of this compound.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful method for synthesizing 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines.[6][11][12][13] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[6][11] The resulting 3,4-dihydroisoquinoline intermediate is subsequently reduced, typically using sodium borohydride (NaBH₄), to yield the tetrahydroisoquinoline.[8]

Conceptual Experimental Workflow: Bischler-Napieralski Synthesis

G cluster_0 Amide Formation cluster_1 Cyclization and Reduction Amine 2-(2-chlorophenyl)ethan-1-amine Acylating_Agent Acylating Agent (e.g., Formyl chloride) Amine->Acylating_Agent Reacts with Amide N-(2-(2-chlorophenyl)ethyl)formamide Acylating_Agent->Amide Dehydrating_Agent Dehydrating Agent (e.g., POCl3) Amide->Dehydrating_Agent Cyclization Intramolecular Cyclization Dehydrating_Agent->Cyclization Dihydroisoquinoline 5-Chloro-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH4) Dihydroisoquinoline->Reduction Product 5-Chloro-1,2,3,4- tetrahydroisoquinoline Reduction->Product

Caption: Conceptual workflow for the Bischler-Napieralski synthesis of this compound.

Biological and Pharmacological Relevance

The tetrahydroisoquinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated biological targets.[7][14] Derivatives of tetrahydroisoquinoline have demonstrated a wide range of pharmacological activities, including anticancer, anti-angiogenesis, antimicrobial, anti-inflammatory, and neurotropic effects.[1][15][16]

While specific biological data for this compound is not extensively reported, its structural similarity to other active tetrahydroisoquinolines suggests its potential as a building block for the synthesis of novel therapeutic agents. The presence of the chloro group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its activity or altering its target selectivity.

For instance, studies on other chlorinated tetrahydroisoquinoline derivatives have shown significant biological activities. One study reported that a tetrahydroisoquinoline derivative bearing a chloro group on a phenyl ring exhibited significant inhibition of KRas, a key protein in many cancers, with IC₅₀ values in the micromolar range.[1] Another study highlighted that the position of a halogen substituent on the N-aromatic ring of 1-cyano-1,2,3,4-tetrahydroisoquinolines had a significant effect on their acaricidal activity.[17]

Potential as a Serotonin Receptor Ligand

Research has shown that derivatives of this compound can be utilized in the synthesis of potent serotonin receptor ligands. For example, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one, which incorporates the 5-chloro-tetrahydroisoquinoline moiety, has been reported as a high-affinity ligand for the 5-HT₇ receptor with a Kᵢ of 0.5 nM.[18] This suggests that this compound is a valuable synthon for developing agents targeting the serotonergic system, which is implicated in various neurological and psychiatric disorders.

Logical Relationship: From Building Block to Bioactive Compound

G Start 5-Chloro-1,2,3,4- tetrahydroisoquinoline (Building Block) Synthesis Chemical Synthesis (Alkylation, etc.) Start->Synthesis Derivative Indanone-THIQ Derivative Synthesis->Derivative Binding High Affinity Binding Derivative->Binding Target 5-HT7 Receptor Binding->Target Potential Potential Therapeutic Agent (CNS Disorders) Target->Potential

Caption: Logical flow from this compound to a potential therapeutic agent.

Spectroscopic Data

Safety and Handling

According to available safety data, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable heterocyclic building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility has been demonstrated in the development of high-affinity ligands for the 5-HT₇ receptor. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in the public domain, the established synthetic routes for the tetrahydroisoquinoline scaffold provide a solid foundation for its preparation. Further research into the pharmacological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

The Antitumor Potential of Tetrahydroisoquinoline Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] In recent years, THIQ analogs have emerged as a promising class of antitumor agents, demonstrating significant cytotoxic and modulatory effects against a variety of human cancer cell lines.[5][6] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of tubulin polymerization, induction of apoptosis, and the targeted inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][7] This technical guide provides an in-depth overview of the antitumor properties of THIQ analogs, focusing on their quantitative efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Quantitative Efficacy of Tetrahydroisoquinoline Analogs

The antitumor activity of various THIQ analogs has been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. The following tables summarize the reported IC50 values for several THIQ derivatives, showcasing their efficacy.

Table 1: Anticancer Activity of Selected Tetrahydroisoquinoline Analogs

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
GM-3-18 Colo320Colon Cancer0.9 - 10.7[7][8]
DLD-1Colon Cancer0.9 - 10.7[7][8]
HCT116Colon Cancer0.9 - 10.7[7][8]
SNU-C1Colon Cancer0.9 - 10.7[7][8]
SW480Colon Cancer0.9 - 10.7[7][8]
GM-3-121 MCF-7Breast Cancer0.43 (µg/mL)[8]
MDA-MB-231Breast Cancer0.37 (µg/mL)[8]
IshikawaEndometrial Cancer0.01 (µg/mL)[8]
Anti-angiogenesis Assay-1.72[7][8]
Compound 7e A549Lung Cancer0.155[5]
MCF-7Breast CancerNot specified[5]
Compound 8d MCF-7Breast Cancer0.170[5]
A549Lung CancerNot specified[5]

Table 2: Enzyme Inhibitory Activity of Tetrahydroisoquinoline Analogs

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 7e CDK20.149[5]
Compound 8d DHFR0.199[5]

Key Mechanisms of Antitumor Action and Signaling Pathways

Tetrahydroisoquinoline analogs employ a multi-pronged attack on cancer cells, targeting various critical cellular processes and signaling pathways.

Inhibition of KRas Signaling

The Kirsten Rat Sarcoma (KRAS) oncogene is frequently mutated in various cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[7] Certain THIQ analogs have been shown to inhibit KRas activity.[7][8]

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS KRas_GDP KRas-GDP (Inactive) SOS->KRas_GDP Activates KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP GDP RAF RAF KRas_GTP->RAF THIQ THIQ Analogs THIQ->KRas_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the KRas signaling pathway by THIQ analogs.

Modulation of Cell Cycle Progression via CDK2 Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cell proliferation.

CDK2_Cell_Cycle_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 pRb_E2F pRb-E2F Complex CyclinE_CDK2->pRb_E2F Phosphorylates CellCycleArrest G1/S Phase Cell Cycle Arrest THIQ THIQ Analogs (e.g., Compound 7e) THIQ->CyclinE_CDK2 Inhibits THIQ->CellCycleArrest pRb pRb pRb->pRb_E2F E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb_E2F->E2F Releases

Caption: THIQ analogs induce G1/S cell cycle arrest via CDK2 inhibition.

Disruption of Folate Metabolism through DHFR Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides required for DNA replication. Its inhibition depletes the nucleotide pool, leading to the cessation of cell division.

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Nucleotide_Synthesis Nucleotide Synthesis THF->Nucleotide_Synthesis Required for THIQ THIQ Analogs (e.g., Compound 8d) THIQ->DHFR Inhibits Cell_Division_Inhibition Inhibition of Cell Division THIQ->Cell_Division_Inhibition DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Drug_Discovery_Workflow Library THIQ Analog Library Synthesis HTS High-Throughput Screening (e.g., Cell Viability Assays) Library->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle, Enzyme Assays) Lead_Opt->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Preclinical_Candidate Preclinical Candidate Selection InVivo->Preclinical_Candidate

References

The Double-Edged Sword: Tetrahydroisoquinolines in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (TIQs) are a class of compounds, both naturally occurring and endogenously formed, that have garnered significant attention in the field of neurodegenerative disease research. Their structural similarity to known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), has implicated them as potential contributors to the pathology of diseases like Parkinson's disease (PD).[1][2] This guide provides an in-depth technical overview of the core research involving TIQs, focusing on their mechanisms of action, the experimental protocols used to study them, and quantitative data on their effects.

TIQs can be formed in the human body through the Pictet-Spengler condensation reaction of biogenic amines, such as dopamine, with aldehydes.[3] This endogenous production, coupled with their presence in various foods and environmental sources, makes them a compelling area of investigation for understanding the multifactorial nature of neurodegenerative disorders. This document will delve into the neurotoxic and, in some cases, neuroprotective roles of key TIQs, including salsolinol, N-methyl-salsolinol, tetrahydropapaveroline (THP), and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ).

Mechanisms of Tetrahydroisoquinoline-Induced Neurotoxicity

The neurotoxic effects of TIQs are multifaceted, primarily targeting dopaminergic neurons, which are critically affected in Parkinson's disease. The key mechanisms implicated in TIQ-induced neurodegeneration include oxidative stress, mitochondrial dysfunction, induction of apoptosis, and neuroinflammation.

Oxidative Stress

A primary mechanism by which TIQs exert their toxicity is through the generation of reactive oxygen species (ROS). The catecholamine-like structures of many TIQs, such as salsolinol and THP, make them susceptible to auto-oxidation, a process that produces superoxide radicals and other ROS.[4] This oxidative stress can lead to widespread cellular damage, including lipid peroxidation, protein aggregation, and DNA damage.[4][5] N-methyl-(R)salsolinol, a metabolite of salsolinol, has been shown to produce hydroxyl radicals, which are highly reactive and contribute to its neurotoxicity.[6]

Mitochondrial Dysfunction

Mitochondria are central to neuronal health, and their impairment is a hallmark of many neurodegenerative diseases. Several TIQs have been shown to inhibit mitochondrial respiration, particularly by targeting Complex I (NADH-ubiquinone oxidoreductase) of the electron transport chain.[7][8] This inhibition leads to a decrease in ATP production, compromising cellular energy metabolism and contributing to neuronal death.[7][9] For instance, tetrahydropapaveroline (THP) significantly inhibits state 3 and state 4 respiration in mitochondria.[9]

Apoptosis

TIQs can trigger programmed cell death, or apoptosis, in neuronal cells.[10] This process is often initiated by the aforementioned oxidative stress and mitochondrial dysfunction. For example, 1BnTIQ has been shown to induce apoptosis in human dopaminergic SH-SY5Y cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-xL, leading to the activation of caspase-3.[10] Similarly, norsalsolinol, another TIQ derivative, induces apoptosis through the release of cytochrome c and subsequent caspase-3 activation.[5]

Quantitative Data on Tetrahydroisoquinoline Effects

The following tables summarize quantitative data from various in vitro studies on the neurotoxic effects of different TIQs. These data provide a comparative overview of their potency and the concentrations at which they exert their effects.

TetrahydroisoquinolineCell LineAssayConcentration/IC50DurationObserved EffectReference
Salsolinol (racemic)SH-SY5YCell ViabilityIC50: 34 µM72 hDecrease in cell survival
Salsolinol (racemic)SH-SY5YATP ContentIC50: 62 µM48 hDecrease in intracellular ATP
(R)-SalsolinolSH-SY5YAlamar Blue AssayIC50: 540.2 µM12 hCell death
(S)-SalsolinolSH-SY5YAlamar Blue AssayIC50: 296.6 µM12 hCell death
N-Methyl-(R)-salsolinolSH-SY5YMTS AssayIC50: 864 µM48 hNo significant toxicity up to 750 µM
Tetrahydropapaveroline (THP)PC12MTT Assay> 15 µM24-48 hCytotoxicity through apoptosis[1]
Tetrahydropapaveroline (THP)PC12MTT Assay5-15 µM24-48 hEnhanced L-DOPA (50 µM) induced neurotoxicity[1]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)SH-SY5YCell ViabilityDose-dependent decreaseNot specifiedMore pronounced cell death compared to MPP+[10]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Primary Hippocampal CulturesApoptosis Markers500 µMNot specifiedPro-apoptotic effect
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Primary Hippocampal CulturesApoptosis Markers50 µMNot specifiedNeuroprotective activity
TetrahydroisoquinolineMatrixPatient GroupConcentrationReference
SalsolinolCerebrospinal Fluid (CSF)Parkinson's Disease with dementiaSignificantly enhanced[4]
SalsolinolCerebrospinal Fluid (CSF)Parkinson's Disease (advanced)Elevation may indicate advancement of parkinsonism
N-Methyl-(R)-salsolinolCerebrospinal Fluid (CSF)Parkinson's Disease (newly diagnosed)Significantly increased
N-Methyl-(R)-salsolinolCerebrospinal Fluid (CSF)Parkinson's Disease (after ~2 years)Significantly reduced
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Cerebrospinal Fluid (CSF)Parkinson's DiseaseThree times higher than control (1.17 ± 0.35 ng/ml)

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in TIQ research.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used as in vitro models of dopaminergic neurons.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or a similar medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • TIQ Preparation and Treatment: TIQ compounds are dissolved in a suitable solvent (e.g., DMSO or sterile water) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells. Control cells are treated with the vehicle (solvent) at the same final concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the TIQ compound for the desired duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the absorbance of the control (untreated) cells.

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Procedure:

    • Culture cells in a suitable plate or on coverslips.

    • Treat the cells with the TIQ compound for the specified time.

    • Load the cells with DCFH-DA (typically 5-10 µM) in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

    • DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be assessed using cationic fluorescent dyes such as JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in ΔΨm is an early indicator of apoptosis.

  • Procedure (using JC-1):

    • Treat cells with the TIQ compound as described above.

    • Incubate the cells with JC-1 dye (typically 1-5 µg/mL) for 15-30 minutes at 37°C.

    • In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

    • Wash the cells with PBS.

    • Analyze the fluorescence using a fluorescence microscope or flow cytometer, measuring both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.

    • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay.

  • Procedure (Colorimetric):

    • After treatment with the TIQ, lyse the cells to release their contents.

    • Incubate the cell lysate with a colorimetric substrate for caspase-3, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

    • Activated caspase-3 cleaves the substrate, releasing p-nitroaniline (pNA), which has a yellow color.

    • Measure the absorbance of pNA at 405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-3 activity in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

TIQ_Neurotoxicity_Pathway cluster_TIQ Tetrahydroisoquinolines (TIQs) cluster_Cellular_Stress Cellular Stress Induction cluster_Apoptosis Apoptotic Cascade TIQ e.g., Salsolinol, THP, 1BnTIQ OxidativeStress Oxidative Stress (ROS Production) TIQ->OxidativeStress MitoDysfunction Mitochondrial Dysfunction (Complex I Inhibition, ↓ATP) TIQ->MitoDysfunction OxidativeStress->MitoDysfunction damages mitochondria MitoDysfunction->OxidativeStress generates more ROS Bax ↑ Bax / ↓ Bcl-xL MitoDysfunction->Bax CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Cell_Viability_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay MTT Assay cluster_Analysis Data Analysis Seed Seed Cells (e.g., SH-SY5Y) Adhere Allow to Adhere (Overnight) Seed->Adhere Treat Treat with TIQs (Various Concentrations) Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (3-4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate ROS_Measurement_Workflow cluster_CellPrep Cell Preparation cluster_ProbeLoading Probe Loading cluster_Measurement Measurement Culture Culture Cells Treat Treat with TIQs Culture->Treat Load Load with DCFH-DA Treat->Load IncubateProbe Incubate (30-60 min) Load->IncubateProbe Wash Wash with PBS IncubateProbe->Wash Measure Measure Fluorescence (Ex: 485nm, Em: 530nm) Wash->Measure

References

Methodological & Application

Synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities. The introduction of a chlorine atom at the 5-position of the THIQ ring system can modulate the pharmacological properties of the molecule, making 5-Chloro-1,2,3,4-tetrahydroisoquinoline a valuable building block in medicinal chemistry and drug discovery. Its applications include its use as a key intermediate in the synthesis of novel therapeutic agents.

The synthesis of this compound is most commonly achieved via the Pictet-Spengler reaction.[1][2][3][4] This well-established method involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[2][4] In this case, the reaction proceeds through the condensation of 2-(2-chlorophenyl)ethylamine with formaldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the desired tetrahydroisoquinoline.[4] The presence of the electron-withdrawing chloro group on the aromatic ring can necessitate harsher reaction conditions, such as stronger acids and higher temperatures, to facilitate the cyclization.[2]

An alternative synthetic route is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, followed by a reduction step to afford the final tetrahydroisoquinoline product.[5][6][7] While also a powerful method, the Pictet-Spengler reaction offers a more direct, one-pot approach to the desired saturated heterocyclic system.

Quantitative Data Summary

The following table summarizes the representative quantitative data for the synthesis of this compound via the Pictet-Spengler reaction.

ParameterValue
Starting Material 12-(2-Chlorophenyl)ethylamine
Starting Material 2Formaldehyde (37% in H₂O)
SolventAcetonitrile
CatalystTrifluoroacetic Acid (TFA)
Reaction TemperatureReflux (approx. 82°C)
Reaction Time12-24 hours
Product Yield (isolated)60-75% (representative)
Product Purity (by HPLC)>95%
Molecular FormulaC₉H₁₀ClN
Molecular Weight167.63 g/mol

Experimental Protocol: Pictet-Spengler Synthesis of this compound

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • 2-(2-Chlorophenyl)ethylamine (95%+)[8]

  • Formaldehyde solution (37% in H₂O)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-chlorophenyl)ethylamine (1.0 eq). Dissolve the amine in anhydrous acetonitrile (approximately 10 mL per 1 g of amine).

  • Addition of Reagents: To the stirred solution, add formaldehyde solution (1.2 eq). Following this, slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(2-chlorophenyl)ethylamine in Acetonitrile add_reagents Add Formaldehyde and TFA start->add_reagents reflux Reflux for 12-24h add_reagents->reflux neutralize Neutralize with NaHCO3 reflux->neutralize extract Extract with DCM neutralize->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end end purify->end Pure Product

Caption: Experimental workflow for the synthesis of this compound.

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product amine 2-(2-Chlorophenyl)ethylamine schiff_base Schiff Base amine->schiff_base Condensation aldehyde Formaldehyde aldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion Protonation product 5-Chloro-1,2,3,4- tetrahydroisoquinoline iminium_ion->product Intramolecular Cyclization (Electrophilic Aromatic Substitution)

Caption: Mechanism of the Pictet-Spengler reaction for the synthesis of this compound.

References

Application Notes and Protocols for the Pictet-Spengler Synthesis of Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Pictet-Spengler synthesis of substituted tetrahydroisoquinolines, a cornerstone reaction in medicinal chemistry and natural product synthesis. The tetrahydroisoquinoline scaffold is a privileged structure found in numerous biologically active alkaloids and pharmaceutical agents.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring system.[1][2] This method is valued for its efficiency and atom economy in creating complex molecular architectures.[3]

This document outlines various protocols for the Pictet-Spengler reaction, including conventional acid-catalyzed methods, microwave-assisted synthesis, and chemoenzymatic approaches. Quantitative data on reaction conditions and yields are summarized for easy comparison, and detailed experimental procedures are provided for key synthetic variations.

General Reaction Mechanism

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base from the reaction of a β-arylethylamine and a carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aryl ring attacks the iminium ion to form a new carbon-carbon bond and construct the heterocyclic ring. A final deprotonation step restores aromaticity, yielding the tetrahydroisoquinoline product.[4]

Pictet_Spengler_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Schiff_Base Schiff Base Amine->Schiff_Base + Carbonyl - H₂O Carbonyl Aldehyde/Ketone Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Cyclization THIQ Tetrahydroisoquinoline Cyclized_Intermediate->THIQ - H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for various Pictet-Spengler syntheses of substituted tetrahydroisoquinolines.

Table 1: Conventional Acid-Catalyzed Pictet-Spengler Reactions

β-ArylethylamineAldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylethylamineDimethoxymethaneaq. HCl-100-40[5]
TryptamineBenzaldehydeL-tartaric acidWater---[1]
2-(3,4-dimethoxyphenyl)ethylamineBenzaldehydeTFA-MW0.2598[5]
TryptamineCyclohexanoneGlacial Acetic AcidTolueneReflux-91[6]

Table 2: Phosphate-Catalyzed Pictet-Spengler Reactions

β-ArylethylamineKetoneCo-solventTemperature (°C)Yield (%)Reference
DopamineCyclohexanoneMethanol70-[7]
2-(3-Hydroxyphenyl)ethylamineCyclohexanone-7074[7]
4-Fluoro-3-hydroxyphenethylamineCyclohexanone-7055[7]

Table 3: Chemoenzymatic One-Pot Synthesis of Tetrahydroisoquinolines

Benzylic AlcoholYield (%)Reference
2-Bromobenzyl alcoholup to 87[8][9]
Various substituted benzylic alcohols52-93[9]

Experimental Protocols

General Protocol for Acid-Catalyzed Pictet-Spengler Reaction

This protocol describes a standard procedure for the synthesis of 1-substituted tetrahydroisoquinolines using a Brønsted acid catalyst.

Materials:

  • β-Arylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine)

  • Aldehyde (e.g., Benzaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the β-arylethylamine (1.0 eq) in dichloromethane.

  • Add the aldehyde (1.0-1.2 eq) to the solution at room temperature.

  • Add trifluoroacetic acid (TFA) as the catalyst.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol for Microwave-Assisted Pictet-Spengler Reaction

This protocol provides an accelerated method for the synthesis of 1-substituted tetrahydroisoquinolines.[5]

Materials:

  • 2-(3,4-dimethoxyphenyl)ethylamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

Procedure:

  • In a microwave reactor vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) and benzaldehyde (1.0 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Seal the vessel and subject it to microwave irradiation for 15 minutes.

  • After cooling, work up the reaction mixture as described in the general acid-catalyzed protocol.

Protocol for Phosphate-Catalyzed Pictet-Spengler Reaction

This protocol outlines a biomimetic approach using a phosphate buffer, which is particularly useful for unreactive ketone substrates.[7]

Materials:

  • β-Arylethylamine (e.g., Dopamine)

  • Ketone (e.g., Cyclohexanone)

  • Potassium phosphate (KPi) buffer (1 M, pH 9)

  • Methanol (as co-solvent if required)

  • Sodium ascorbate

Procedure:

  • Prepare a solution of the β-arylethylamine (15–25 mM) and the ketone (20–150 mM) in a 1 M potassium phosphate buffer (pH 9).

  • If necessary, add methanol as a co-solvent (up to 50% v/v).

  • Add sodium ascorbate (1.0 eq relative to the amine).

  • Heat the reaction mixture at 70 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, isolate the product, which may require preparative HPLC for purification.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted tetrahydroisoquinoline via the Pictet-Spengler reaction.

Experimental_Workflow Start Start Reactants Combine β-Arylethylamine, Aldehyde, and Catalyst in Solvent Start->Reactants Reaction Stir at appropriate temperature (Monitor by TLC) Reactants->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer and concentrate in vacuo Extraction->Drying Purification Purify crude product (Column Chromatography) Drying->Purification Characterization Characterize pure product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Pictet-Spengler synthesis.

References

The Bischler-Napieralski Reaction: A Powerful Tool for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to the pharmacologically significant tetrahydroisoquinoline scaffold.[1][2] First reported in 1893, this intramolecular cyclization of β-arylethylamides remains a pivotal tool for medicinal chemists.[2] The resulting tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products, particularly alkaloids, and synthetic compounds with a wide range of biological activities.

This document provides a comprehensive overview of the Bischler-Napieralski reaction for the synthesis of tetrahydroisoquinolines, including its mechanism, applications in drug development, detailed experimental protocols, and a summary of reaction conditions and yields.

Mechanism of the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that proceeds via the cyclization of a β-arylethylamide using a condensing agent under acidic conditions.[1] Two primary mechanistic pathways are generally proposed, with the prevailing mechanism often dependent on the specific reaction conditions and the choice of dehydrating agent.[1][3]

Path A: Nitrilium Ion Intermediate This is the more commonly accepted mechanism, especially when strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are used.[4] The reaction involves an initial dehydration of the amide to form a highly electrophilic nitrilium ion.[4] This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate. Subsequent rearomatization leads to the formation of the 3,4-dihydroisoquinoline.

Path B: Dichlorophosphoryl Imine-Ester Intermediate When phosphorus oxychloride (POCl₃) is used, an alternative mechanism involving a dichlorophosphoryl imine-ester intermediate is also possible.[1] In this pathway, the amide oxygen attacks POCl₃, forming a reactive intermediate which then cyclizes. Elimination of a dichlorophosphoric acid equivalent yields the final 3,4-dihydroisoquinoline product.

Regardless of the precise mechanism, the initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline. This imine can then be readily reduced to the corresponding tetrahydroisoquinoline using a variety of reducing agents, such as sodium borohydride (NaBH₄).

Applications in Drug Development

The tetrahydroisoquinoline motif is a key structural component in a vast array of biologically active molecules. Its rigid framework and the presence of a basic nitrogen atom allow for specific interactions with various biological targets. Consequently, the Bischler-Napieralski reaction is a widely employed strategy in the synthesis of pharmaceutical agents and drug candidates.

Key Therapeutic Areas:

  • Anticancer Agents: Many natural and synthetic tetrahydroisoquinolines exhibit potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The tetrahydroisoquinoline scaffold is present in numerous compounds with antibacterial and antifungal properties.

  • Neurological Agents: This structural motif is found in drugs targeting the central nervous system, including antipsychotics and antidepressants.

Quantitative Data Summary

The following table summarizes various conditions and yields for the Bischler-Napieralski reaction in the synthesis of 3,4-dihydroisoquinolines, the precursors to tetrahydroisoquinolines.

Starting Material (β-arylethylamide)Dehydrating Agent(s)SolventTemperature (°C)Time (h)Yield of 3,4-Dihydroisoquinoline (%)Reference
N-(2-Phenylethyl)acetamidePOCl₃, P₂O₅TolueneReflux-High[4]
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamidePOCl₃AcetonitrileReflux492[1]
N-(2-Phenylethyl)benzamideTf₂O, 2-chloropyridineDichloromethane0 to rt195[4]
N-(2-(4-Methoxyphenyl)ethyl)acetamideP₂O₅TolueneReflux-Moderate[3]
N-(2-(3-Methoxyphenyl)ethyl)acetamidePOCl₃TolueneReflux-Good[2]
N-(2-Phenylethyl)propionamidePPA-140285[3]
N-(2-(4-Chlorophenyl)ethyl)acetamidePOCl₃, P₂O₅XyleneReflux-Moderate[4]
N-(2-Indol-3-ylethyl)acetamidePOCl₃BenzeneReflux-Good[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,4-Dihydroisoquinolines using POCl₃

This protocol is a general method for the Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline, which can then be reduced to a tetrahydroisoquinoline.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv)

  • Anhydrous acetonitrile or toluene

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the β-arylethylamide in anhydrous acetonitrile or toluene, add phosphorus oxychloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-water.

  • Basify the aqueous solution to pH 8-9 with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.

  • For the reduction to the tetrahydroisoquinoline, dissolve the crude 3,4-dihydroisoquinoline in methanol and cool the solution to 0 °C.

  • Add sodium borohydride portion-wise to the solution and stir for 1-2 hours at room temperature.

  • Quench the reaction by the addition of water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired tetrahydroisoquinoline.

Protocol 2: Milder Synthesis of 3,4-Dihydroisoquinolines using Triflic Anhydride

This modified procedure employs trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine, allowing for milder reaction conditions.[4]

Materials:

  • β-arylethylamide (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • 2-Chloropyridine (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-arylethylamide in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

  • Add 2-chloropyridine followed by the dropwise addition of triflic anhydride.

  • Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude 3,4-dihydroisoquinoline can be purified by column chromatography or carried on to the reduction step as described in Protocol 1.

Visualizations

Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Products start β-Arylethylamide intermediate1 Nitrilium Ion start->intermediate1 Dehydration (e.g., POCl₃, P₂O₅) intermediate2 Spirocyclic Intermediate intermediate1->intermediate2 Intramolecular Electrophilic Attack product1 3,4-Dihydroisoquinoline intermediate2->product1 Rearomatization product2 Tetrahydroisoquinoline product1->product2 Reduction (e.g., NaBH₄)

Caption: General mechanism of the Bischler-Napieralski reaction.

Experimental_Workflow start 1. Starting Material (β-Arylethylamide) step1 2. Reaction Setup (Inert atmosphere, solvent) start->step1 step2 3. Addition of Dehydrating Agent (e.g., POCl₃) step1->step2 step3 4. Heating/Reflux step2->step3 step4 5. Workup (Quenching, extraction) step3->step4 product_imine 6. Crude 3,4-Dihydroisoquinoline step4->product_imine step5 7. Reduction (e.g., NaBH₄) product_imine->step5 step6 8. Final Workup & Purification step5->step6 final_product 9. Tetrahydroisoquinoline step6->final_product

Caption: Experimental workflow for tetrahydroisoquinoline synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes reagent Choice of Dehydrating Agent yield Reaction Yield reagent->yield Stronger agent (e.g., P₂O₅) may increase yield side_products Side Products (e.g., retro-Ritter) reagent->side_products Harsher conditions can lead to side reactions temp Reaction Temperature temp->side_products Can promote side reactions reactivity Reaction Rate temp->reactivity Higher temperature increases rate substrate Aromatic Ring Substitution substrate->yield Electron-donating groups increase yield substrate->reactivity Activating groups increase rate

Caption: Influence of conditions on reaction outcome.

References

Application Notes and Protocols for the ¹H NMR Analysis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H NMR analysis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, a crucial building block in the synthesis of various pharmacologically active compounds. The following sections outline the expected ¹H NMR spectral data, a comprehensive experimental protocol for acquiring high-quality spectra, and a visual representation of the analytical workflow.

Introduction

This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry. Its structural characterization is paramount for ensuring purity, confirming identity, and understanding its role in subsequent chemical transformations. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This document serves as a practical guide for researchers utilizing ¹H NMR for the analysis of this specific tetrahydroisoquinoline derivative.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.1 - 4.3s-
H-3~3.2 - 3.4t~6.0 - 7.0
H-4~2.9 - 3.1t~6.0 - 7.0
H-6~7.1 - 7.2d~8.0
H-7~7.0 - 7.1t~8.0
H-8~6.9 - 7.0d~8.0
NH~1.8 - 2.5br s-

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and temperature.

Experimental Protocol

This section provides a detailed methodology for the preparation of a sample of this compound and the acquisition of its ¹H NMR spectrum.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of TMS (typically 1-2 µL) to the solution to serve as an internal reference for the chemical shifts.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

      • Pulse angle: 90°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants to elucidate the connectivity of the protons in the molecule.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for ¹H NMR analysis and the logical steps involved in interpreting the resulting spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Signals phase_cal->integrate analyze Analyze Multiplicity & Coupling integrate->analyze final_structure final_structure analyze->final_structure Structure Elucidation

Caption: Experimental workflow for ¹H NMR analysis.

logical_relationship cluster_analysis Spectral Interpretation spectrum ¹H NMR Spectrum chemical_shift Chemical Shift (δ) Identifies electronic environment of protons spectrum->chemical_shift integration Integration Determines the ratio of protons spectrum->integration multiplicity Signal Splitting (Multiplicity) Indicates number of neighboring protons spectrum->multiplicity coupling Coupling Constant (J) Provides information on connectivity and stereochemistry spectrum->coupling structure Molecular Structure of This compound chemical_shift->structure integration->structure multiplicity->structure coupling->structure

Caption: Logical relationships in ¹H NMR spectral analysis.

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis of the expected mass spectrometry fragmentation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, a halogenated derivative of the tetrahydroisoquinoline core structure. Tetrahydroisoquinolines are significant scaffolds in medicinal chemistry and drug development. Understanding their fragmentation behavior under mass spectrometric conditions is crucial for their identification and structural elucidation in complex matrices. This document outlines the predicted fragmentation pathways, presents a quantitative summary of expected fragment ions, and provides detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Introduction

This compound is a synthetic compound belonging to the tetrahydroisoquinoline class of alkaloids. The tetrahydroisoquinoline moiety is a common structural motif found in numerous natural products and pharmacologically active compounds. The introduction of a chlorine atom on the aromatic ring can significantly influence the molecule's physicochemical properties and metabolic fate. Mass spectrometry is a powerful analytical technique for the structural characterization of such compounds. The fragmentation patterns observed in a mass spectrum provide a "fingerprint" that can be used for identification and for deducing the compound's structure. This note will focus on the predicted fragmentation of this compound under electron ionization (EI) conditions, which are commonly used in GC-MS.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to be driven by the presence of the chlorine atom, the aromatic ring, and the tetrahydroisoquinoline nitrogenous ring. The molecular ion (M+) will be observed, with a characteristic M+2 peak due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The primary fragmentation pathways are predicted to be:

  • Loss of a Chlorine Radical: A common fragmentation for chlorinated aromatic compounds is the homolytic cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl) and the formation of a [M-Cl]⁺ ion.

  • Retro-Diels-Alder (RDA) Reaction: Tetrahydroisoquinoline and its derivatives are known to undergo a characteristic retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring. This would result in the formation of a charged diene and a neutral dienophile, or vice versa.

  • Benzylic Cleavage: Cleavage of the C1-C8a bond (alpha-cleavage to the nitrogen and benzylic position) can lead to the formation of a stable benzylic cation.

  • Loss of Small Neutral Molecules: Subsequent fragmentation of the primary fragment ions can involve the loss of small, stable neutral molecules such as ethylene (C₂H₄) or hydrogen cyanide (HCN).

Quantitative Data Presentation

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum. The relative abundances are estimations based on the expected stability of the fragment ions.

m/z (for ³⁵Cl) m/z (for ³⁷Cl) Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
167169[C₉H₁₀ClN]⁺• (Molecular Ion)-Moderate
132-[C₉H₁₀N]⁺•ClHigh
138140[C₈H₇Cl]⁺••CH₂NHLow
104-[C₈H₈]⁺••Cl, HCNModerate
103-[C₈H₇]⁺•Cl, •H, HCNModerate
77-[C₆H₅]⁺C₃H₅NClLow

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the qualitative and quantitative analysis of this compound.

a. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40 - 400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of this compound, particularly for samples that are not amenable to GC analysis.

a. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Filter all samples and standards through a 0.22 µm syringe filter before analysis.

b. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Fragmentor Voltage: 135 V.

  • Collision Energy: Optimized for the precursor ion (e.g., 10-30 eV).

Mandatory Visualization

Fragmentation_Pathway M This compound [C₉H₁₀ClN]⁺• m/z = 167/169 F1 [C₉H₁₀N]⁺ m/z = 132 M->F1 - •Cl F2 [C₈H₇Cl]⁺• m/z = 138/140 M->F2 - •CH₂NH (RDA) F3 [C₈H₈]⁺• m/z = 104 F1->F3 - HCN F4 [C₈H₇]⁺ m/z = 103 F3->F4 - •H

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of this compound. The predicted fragmentation pathways and tabulated fragment ions offer a basis for the identification and structural confirmation of this compound and its analogues. The detailed GC-MS and LC-MS protocols provide robust starting points for method development, which can be further optimized based on specific instrumentation and sample matrices. This information is intended to support researchers and scientists in the fields of medicinal chemistry, drug metabolism, and analytical chemistry in their studies of halogenated tetrahydroisoquinoline derivatives.

Application Note: Purification of 5-Chloro-1,2,3,4-tetrahydroisoquinoline by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and biological testing. This document provides detailed protocols for the purification of this compound using common laboratory-scale chromatography techniques, namely flash column chromatography and preparative high-performance liquid chromatography (HPLC).

Chromatography Techniques Overview

  • Flash Column Chromatography: A rapid and efficient method for the purification of organic compounds.[1][2][3][4] It utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate components of a mixture based on their polarity.[2] For basic compounds like this compound, the addition of a small amount of a competing amine, such as triethylamine, to the mobile phase can improve peak shape and recovery by neutralizing the acidic silica surface.[2]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution purification technique capable of yielding high-purity compounds.[5][6] It is often used for final purification steps or for challenging separations.[6] Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is a common mode for purifying a wide range of organic molecules.[7][8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying gram-scale quantities of crude this compound to a moderate to high purity.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (Silica 60, 40-63 µm particle size)[1]

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

2. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude material in DCM.

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems to find an optimal mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. For this basic compound, add 0.1-1% triethylamine to the solvent system.[2]

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the desired compound.[1] A potential system could be Hexanes:EtOAc:TEA (70:30:0.5).

3. Column Packing:

  • Secure the glass column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column.[1]

  • Add a thin layer of sand (approx. 1-2 cm).[1]

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexanes with 0.5% TEA).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Once settled, add another layer of sand on top of the silica bed to prevent disturbance during sample loading.[3]

  • Wash the packed column with the mobile phase until the bed is stable.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, like DCM.[1]

  • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel. This is done by dissolving the compound in a solvent, adding silica gel, and carefully removing the solvent under reduced pressure.[1]

  • Carefully apply the sample to the top of the silica bed.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (a common target is a solvent front descent of about 2 inches per minute).[1]

  • Collect fractions in test tubes or using a fraction collector.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.[3]

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation: Flash Chromatography

ParameterValue
Crude Sample Loading 1.0 g
Silica Gel Mass 40 g
Column Dimensions 40 mm x 200 mm
Mobile Phase Gradient: 10% to 50% EtOAc in Hexanes (+0.5% TEA)
Total Solvent Volume ~1.5 L
Purity (Post-Chroma) >95% (by HPLC)
Isolated Yield 850 mg (85%)

Workflow for Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc TLC Method Development (Rf ~0.3) pack Pack Silica Column tlc->pack load Prepare & Load Sample (Wet or Dry Load) pack->load elute Elute with Mobile Phase (Apply Pressure) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor Analyze monitor->collect combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for flash chromatography purification.

Protocol 2: Purification by Preparative HPLC

This protocol is designed for the final purification of this compound to achieve high purity (>99%), suitable for demanding applications.

1. Materials and Equipment:

  • Partially purified this compound

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 20 mm x 150 mm, 5 µm particle size)

  • HPLC-grade solvents: Acetonitrile (ACN), Water

  • Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Sample vials and collection tubes

2. Method Development (Analytical HPLC):

  • Develop a separation method on an analytical scale C18 column first.

  • Screen different mobile phase compositions (e.g., gradients of water and acetonitrile).

  • For basic compounds, adding a small amount of an acid modifier (e.g., 0.1% FA or TFA) to the mobile phase is crucial for good peak shape.

  • The goal is to achieve good resolution between the main peak and any impurities.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent, ideally the initial mobile phase, at a known concentration (e.g., 50 mg/mL).[5]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

4. Preparative HPLC Run:

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject the filtered sample onto the column.

  • Run the gradient method developed on the analytical scale, adjusting the flow rate for the larger column diameter.

  • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

5. Fraction Collection:

  • Collect fractions corresponding to the main product peak.[5] Modern purification systems can automate this process based on UV signal threshold and slope.[9]

  • It is advisable to collect the peak in multiple fractions (start, middle, and end) to isolate the purest parts.

6. Product Isolation and Analysis:

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Combine the pure fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • If the mobile phase contained a non-volatile acid, further processing (e.g., neutralization and extraction or lyophilization) may be necessary to isolate the final compound. For volatile modifiers like formic acid, direct evaporation might be sufficient.

Data Presentation: Preparative HPLC

ParameterValue
Sample Loading 200 mg
Column C18, 20 mm x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% to 95% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Purity (Post-HPLC) >99%
Isolated Yield 180 mg (90%)

Workflow for Preparative HPLC

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification analytical Analytical HPLC Method Development prep_sample Prepare & Filter Sample analytical->prep_sample equilibrate Equilibrate Prep Column prep_sample->equilibrate inject Inject Sample equilibrate->inject run_grad Run Gradient & Monitor UV inject->run_grad collect Collect Fractions run_grad->collect analyze_frac Analyze Fraction Purity (Analytical HPLC) collect->analyze_frac combine Combine Pure Fractions analyze_frac->combine isolate Isolate Product (Evaporation/Lyophilization) combine->isolate product High-Purity Product isolate->product

Caption: Workflow for preparative HPLC purification.

References

Application Notes and Protocols for 5-Chloro-1,2,3,4-tetrahydroisoquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2,3,4-tetrahydroisoquinoline is a versatile heterocyclic scaffold that serves as a valuable building block in the design and synthesis of novel therapeutic agents. The tetrahydroisoquinoline (THIQ) core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a chlorine atom at the 5-position can significantly influence the compound's physicochemical properties and target interactions, making it a key intermediate for developing potent and selective modulators of various biological targets.

These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the development of ligands for the 5-HT7 receptor and inhibitors of the KRas signaling pathway. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development.

Biological Targets and Applications

Derivatives of this compound have shown significant promise in targeting key proteins implicated in neurological disorders and cancer.

5-HT7 Receptor Ligands for Neurological Disorders

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is involved in the regulation of mood, cognition, and circadian rhythms. Consequently, it has emerged as a promising target for the treatment of depression, anxiety, and cognitive disorders.

Complex derivatives of this compound have been synthesized and identified as high-affinity ligands for the 5-HT7 receptor. For instance, compound 1c , 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one, which incorporates the 5-chloro-THIQ moiety, has demonstrated a high binding affinity for the 5-HT7 receptor with a Ki of 0.5 nM[1]. Further optimization to prevent racemization led to the development of analogs with similar high affinities[1].

KRas Pathway Inhibitors for Cancer Therapy

The KRas protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, controlling cell proliferation, differentiation, and survival. Mutations in the KRas gene are among the most common in human cancers, leading to constitutively active KRas and uncontrolled cell growth.

A derivative of tetrahydroisoquinoline bearing a chloro-substituted phenyl ring, GM-3-18 , has been identified as a potent inhibitor of KRas-driven cancer cell lines. This highlights the potential of incorporating a chloro-substituted THIQ scaffold in the design of novel anticancer agents targeting the KRas pathway[2].

Quantitative Data Summary

The following tables summarize the biological activity of derivatives incorporating the chloro-tetrahydroisoquinoline scaffold.

Table 1: Binding Affinities of 5-Chloro-THIQ Derivatives for the 5-HT7 Receptor

Compound IDStructureTarget ReceptorBinding Affinity (Ki) [nM]Reference
1c 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one5-HT70.5[1]
(-)-2a (-)-5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one5-HT71.2[1]
(+)-2b (+)-5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-methyl-2,3-dihydro-1H-inden-1-one5-HT793[1]

Table 2: Inhibitory Activity of Chloro-Substituted THIQ Derivative GM-3-18 against KRas-Driven Colon Cancer Cell Lines

Cell LineKRas MutationIC50 (µM)Reference
Colo320KRas-Wnt SL2.6[2]
DLD-1KRas-Wnt SL1.8[2]
HCT116KRas-Wnt SL0.9[2]
SNU-C1KRas-Wnt SL1.9[2]
SW480KRas-Wnt SL10.7[2]

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and therapeutic potential.

Gs_Pathway cluster_membrane Cell Membrane cluster_gprotein Gs Protein cluster_cytoplasm Cytoplasm 5HT7R 5-HT7 Receptor Gs_alpha Gαs 5HT7R->Gs_alpha Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs_alpha->AC Stimulation Gs_betagamma Gβγ PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription (Neuronal Plasticity, etc.) CREB->Gene_Transcription Modulation

Caption: 5-HT7 Receptor Gs-cAMP Signaling Pathway.

KRas_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRas_GDP KRas-GDP (Inactive) KRas_GTP KRas-GTP (Active) RAF RAF KRas_GTP->RAF SOS1->KRas_GDP GDP-GTP Exchange MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (Proliferation, Survival) ERK->Transcription_Factors Phosphorylation Growth_Factor Growth Factor Growth_Factor->RTK THIQ_Inhibitor Chloro-THIQ Derivative THIQ_Inhibitor->KRas_GTP Inhibition

Caption: KRas Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of 5-chloroisoquinoline followed by its reduction.

Step 1: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction [3]

Sandmeyer_Reaction 5_aminoisoquinoline 5-Aminoisoquinoline diazonium_salt Isoquinoline-5-diazonium chloride 5_aminoisoquinoline->diazonium_salt 1. HCl, NaNO2 2. 0-5 °C 5_chloroisoquinoline 5-Chloroisoquinoline diazonium_salt->5_chloroisoquinoline CuCl, HCl

Caption: Synthesis of 5-Chloroisoquinoline.

  • Materials:

    • 5-Aminoisoquinoline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO2)

    • Copper(I) Chloride (CuCl)

    • Deionized Water

    • Dichloromethane

    • Anhydrous Magnesium Sulfate

    • Brine

  • Procedure:

    • Diazotization:

      • In a flask, suspend 5-aminoisoquinoline in deionized water and cool to 0-5 °C.

      • Slowly add concentrated HCl while maintaining the temperature below 5 °C.

      • In a separate beaker, dissolve NaNO2 in deionized water and cool.

      • Add the cold NaNO2 solution dropwise to the 5-aminoisoquinoline hydrochloride suspension, keeping the temperature between 0-5 °C.

      • Stir for 30 minutes at 0-5 °C to form the diazonium salt solution.

    • Sandmeyer Reaction:

      • In a separate beaker, dissolve CuCl in concentrated HCl with gentle warming, then cool to 0-5 °C.

      • Slowly add the cold diazonium salt solution to the CuCl solution, maintaining the temperature below 10 °C.

      • Allow the reaction to warm to room temperature and stir for 2 hours.

      • Heat the mixture to 60 °C for 30 minutes.

    • Work-up and Purification:

      • Cool the reaction mixture and neutralize with a 20% aqueous sodium hydroxide solution to pH 8-9.

      • Extract the product with dichloromethane (3x).

      • Combine the organic layers, wash with deionized water and then brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloroisoquinoline.

      • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of 5-Chloroisoquinoline to this compound

A standard procedure for the reduction of the isoquinoline ring to a tetrahydroisoquinoline is catalytic hydrogenation.

  • Materials:

    • 5-Chloroisoquinoline

    • Ethanol or Methanol

    • Platinum(IV) oxide (Adam's catalyst) or Palladium on Carbon (Pd/C)

    • Hydrogen gas

  • Procedure:

    • Dissolve 5-chloroisoquinoline in ethanol or methanol in a hydrogenation vessel.

    • Add a catalytic amount of PtO2 or Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound.

Biological Assays

5-HT7 Receptor Radioligand Binding Assay

This protocol is a competitive binding assay to determine the affinity of a test compound for the 5-HT7 receptor.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing 5-HT7R) Start->Prepare_Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioligand (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 and Ki Determination) Quantify->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow.

  • Materials:

    • Cell membranes expressing the human 5-HT7 receptor.

    • Radioligand (e.g., [3H]5-CT).

    • Test compound (derivatives of this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA).

    • Non-specific binding control (e.g., 10 µM serotonin).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or vehicle. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

KRas Inhibition Assay (Cell Viability)

This protocol assesses the ability of a compound to inhibit the proliferation of KRas-mutant cancer cells.

  • Materials:

    • KRas-mutant cancer cell line (e.g., HCT116).

    • Appropriate cell culture medium and supplements.

    • 96-well cell culture plates.

    • Test compound.

    • Cell viability reagent (e.g., CellTiter-Glo®).

    • Luminometer.

  • Procedure:

    • Seed the KRas-mutant cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Treat the cells with the different concentrations of the test compound and a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Plot the cell viability against the log concentration of the test compound to determine the IC50 value.

Conclusion

This compound represents a valuable starting point for the development of novel drug candidates targeting a range of diseases. Its utility in generating potent 5-HT7 receptor ligands and KRas pathway inhibitors underscores its importance in modern medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to further explore the therapeutic potential of this versatile chemical scaffold.

References

Application Notes and Protocols for the Derivatization of 5-Chloro-1,2,3,4-tetrahydroisoquinoline and its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline (5-Cl-THIQ) derivatives. The protocols detailed below offer step-by-step guidance for the chemical synthesis and bioactivity assessment of these compounds, which have shown potential in anticancer applications.

Introduction to this compound Derivatives

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] The introduction of a chlorine atom at the 5-position of the THIQ ring system can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This modification can enhance binding affinity to biological targets and improve metabolic stability, making 5-Cl-THIQ an attractive starting point for the development of novel therapeutic agents. Research has particularly highlighted the potential of these derivatives as anticancer agents, with specific compounds demonstrating inhibitory activity against key oncogenic pathways.[2]

Bioactivity of this compound Derivatives

Recent studies have focused on the anticancer properties of 5-Cl-THIQ derivatives, particularly their ability to inhibit the Kirsten Rat Sarcoma (KRas) viral oncogene homolog. The KRas protein is a critical signaling hub, and its mutations are prevalent in various cancers, making it a prime target for drug development. One notable derivative, a tetrahydroisoquinoline bearing a 4-chlorophenyl group, has demonstrated significant KRas inhibition.[2]

Quantitative Bioactivity Data

The inhibitory activity of a key this compound derivative against various colon cancer cell lines is summarized below.

Compound IDDerivative StructureCell LineBioactivity (IC₅₀)
GM-3-18 N-(4-chlorobenzyl)-1,2,3,4-tetrahydroisoquinolineColo3200.9 µM
DLD-12.5 µM
HCT1161.8 µM
SNU-C13.2 µM
SW48010.7 µM
GSK3b pre-treated HCT1161.1 µM

Table 1: In vitro anticancer activity of a this compound derivative (GM-3-18) presented as IC₅₀ values for KRas inhibition in various colon cancer cell lines.[3][2]

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorobenzyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline

This protocol describes a general method for the synthesis of N-substituted 5-Chloro-1,2,3,4-tetrahydroisoquinolines via reductive amination, a common and effective method for forming C-N bonds.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add 4-chlorobenzaldehyde (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-chlorobenzyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro KRas Inhibition Assay (AlphaLISA)

This protocol outlines a method to assess the inhibitory activity of synthesized 5-Cl-THIQ derivatives on the KRas signaling pathway by measuring the phosphorylation of ERK1/2, a downstream effector of KRas.

Materials:

  • Human colon cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • Serum-free cell culture medium

  • Synthesized 5-Cl-THIQ derivatives dissolved in DMSO

  • Epidermal Growth Factor (EGF)

  • AlphaLISA-compatible lysis buffer

  • AlphaLISA Acceptor beads conjugated with anti-phosphorylated ERK1/2 (pT202/pY204) antibody

  • Biotinylated anti-total ERK1/2 antibody

  • Streptavidin-coated Donor beads

  • 96-well and 384-well tissue culture plates

  • AlphaLISA-capable plate reader

Procedure:

  • Cell Seeding: Seed HCT116 cells in a 96-well tissue culture plate at a density of 20,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Serum Starvation: The following day, remove the growth medium and wash the cells with serum-free medium. Add fresh serum-free medium to each well and incubate for 12-24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized 5-Cl-THIQ derivatives in serum-free medium. The final DMSO concentration should be kept below 0.5%.

  • Aspirate the serum-free medium from the cells and add the compound dilutions. Incubate for 2-4 hours at 37°C.

  • Cell Stimulation and Lysis: Stimulate the cells by adding EGF to a final concentration of 10 ng/mL and incubate for 10 minutes at 37°C.

  • Aspirate the medium and lyse the cells by adding AlphaLISA-compatible lysis buffer directly to the wells.

  • AlphaLISA Assay: Transfer the cell lysate to a 384-well shallow-well assay plate.

  • Add the AlphaLISA Acceptor beads conjugated with the anti-pERK1/2 antibody.

  • Add the biotinylated anti-total ERK1/2 antibody, followed by the Streptavidin-coated Donor beads.

  • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaLISA-capable plate reader.

  • Data Analysis: Determine the IC₅₀ values by plotting the AlphaLISA signal against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification 5-Cl-THIQ 5-Chloro-1,2,3,4- tetrahydroisoquinoline Mix Mix in DCM 5-Cl-THIQ->Mix Aldehyde 4-Chlorobenzaldehyde Aldehyde->Mix Add_Reagent Add NaBH(OAc)₃ Mix->Add_Reagent Stir Stir at RT Add_Reagent->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product N-(4-chlorobenzyl)-5-chloro- 1,2,3,4-tetrahydroisoquinoline Purify->Product

Caption: Synthetic workflow for N-alkylation of 5-Cl-THIQ.

KRas_Signaling_Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 Receptor->SOS1 Activates KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP Promotes GDP-GTP exchange KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellularResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellularResponse Derivative 5-Cl-THIQ Derivative (e.g., GM-3-18) Derivative->KRas_GTP Inhibits

Caption: Simplified KRas signaling pathway and the inhibitory action of 5-Cl-THIQ derivatives.

References

Application Notes and Protocols for N-Alkylation of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] N-alkylation of the THIQ core is a crucial chemical transformation for the synthesis and derivatization of these molecules, often modulating their biological activity. N-alkylated THIQs have demonstrated a wide spectrum of pharmacological properties, including antitumor, antiviral, antibacterial, and neuroprotective effects.[3][4] This document provides detailed experimental protocols for common and effective methods of N-alkylation of tetrahydroisoquinolines, along with data presentation and visualizations to aid researchers in their synthetic endeavors.

Core Methodologies for N-Alkylation

The two most prevalent and versatile methods for the N-alkylation of tetrahydroisoquinolines are direct alkylation with alkyl halides and reductive amination. The choice of method often depends on the availability of starting materials and the desired complexity of the final product.

Method 1: Direct Alkylation with Alkyl Halides

This classic SN2 reaction involves the nucleophilic attack of the secondary amine of the tetrahydroisoquinoline on an alkyl halide in the presence of a base. This method is straightforward and suitable for introducing a wide variety of alkyl groups.

Experimental Protocol:

  • Reaction Setup: To a solution of the tetrahydroisoquinoline (1.0 equivalent) in a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), add a base (e.g., K₂CO₃, 2.0-3.0 equivalents).[5]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.[5]

  • Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).[5]

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the base. The filtrate is then concentrated under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired N-alkylated tetrahydroisoquinoline.

Method 2: Reductive Amination

Reductive amination is a highly efficient one-pot procedure that involves the reaction of the tetrahydroisoquinoline with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product.[6] This method is particularly useful for synthesizing N-benzyl derivatives and other complex N-alkylated THIQs.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the tetrahydroisoquinoline (1.0 equivalent), the aldehyde or ketone (1.0-1.2 equivalents), and a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a solvent like methanol, ethanol, or dichloromethane (DCM).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-alkylation of tetrahydroisoquinolines using the direct alkylation method with various alkyl halides.

EntryTetrahydroisoquinolineAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
11,2,3,4-TetrahydroisoquinolineBenzyl bromideK₂CO₃ACN60695
26,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineEthyl iodideK₂CO₃DMFRT1292
31,2,3,4-TetrahydroisoquinolineMethyl iodideK₂CO₃ACNRT898
46,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinePropargyl bromideCs₂CO₃DMF50489

Advanced and Alternative Methodologies

Recent advancements in synthetic chemistry have introduced novel methods for the functionalization of tetrahydroisoquinolines.

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[2][7][8] The protocols are similar to the conventional methods but are performed in a dedicated microwave reactor, allowing for precise temperature and pressure control.

Photocatalytic C-H Alkylation

Visible light-induced photocatalysis has emerged as a powerful tool for the C-H functionalization of N-aryl tetrahydroisoquinolines, typically at the C1 position.[1][9][10][11] These methods often proceed under mild, redox-neutral conditions without the need for transition metals or external additives.[1][9] While not a direct N-alkylation, this method provides a pathway to complex C1-alkylated THIQ derivatives.

Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates a typical experimental workflow for the N-alkylation of tetrahydroisoquinolines.

G A Start: Tetrahydroisoquinoline B Add Solvent and Base (e.g., ACN, K2CO3) A->B C Add Alkylating Agent (e.g., Alkyl Halide) B->C D Reaction at RT or Elevated Temp C->D E Monitor by TLC D->E E->D Reaction Incomplete F Work-up: Filtration E->F Reaction Complete G Concentration F->G H Purification: Column Chromatography G->H I Characterization (NMR, MS) H->I J Final N-Alkylated Product I->J

Caption: General workflow for direct N-alkylation.

Hypothetical Signaling Pathway Modulation

N-alkylated tetrahydroisoquinolines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes, thereby modulating downstream signaling pathways implicated in diseases like cancer.[4][12]

G cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Inhibition THIQ N-Alkylated THIQ THIQ->GPCR Antagonist cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Proliferation, Survival) CREB->Gene

Caption: Inhibition of a GPCR signaling pathway.

References

Application Notes and Protocols: Intramolecular Hydroamination for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Intramolecular hydroamination has emerged as a powerful and atom-economical strategy for the construction of this heterocyclic system. This application note provides a detailed overview of catalytic intramolecular hydroamination reactions for the synthesis of THIQs, with a focus on gold, rare-earth metal, and palladium-based catalytic systems. Detailed experimental protocols and quantitative data are presented to aid in the practical application of these methodologies.

Catalytic Systems for Intramolecular Hydroamination

The choice of catalyst is crucial for the successful intramolecular hydroamination of aminoalkynes to form tetrahydroisoquinolines. Different metal catalysts exhibit distinct reactivity, selectivity, and substrate scope.

Gold-Catalyzed Hydroamination

Gold catalysts, particularly Au(I) complexes, are highly effective for the hydroamination of unactivated alkenes and alkynes under mild conditions.[1] The catalytic cycle is generally believed to proceed through an "outersphere" mechanism where the cationic gold(I) complex acts as a π-acid to activate the alkyne, facilitating the nucleophilic attack of the tethered amine.[2]

Rare-Earth Metal-Catalyzed Hydroamination

Rare-earth metal complexes, such as those of scandium, yttrium, and lanthanum, are also potent catalysts for intramolecular hydroamination.[3] These catalysts are particularly effective for the cyclization of aminoalkenes and aminoalkynes.[4]

Palladium-Catalyzed Hydroamination

Palladium catalysts have been successfully employed in the intramolecular hydroamination of anilino-alkynes to afford 2-substituted tetrahydroquinolines, a related class of compounds.[5] Asymmetric variants of this reaction have also been developed, providing access to enantioenriched products.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for selected intramolecular hydroamination reactions for the synthesis of tetrahydroisoquinolines and related heterocycles.

Table 1: Gold-Catalyzed Intramolecular Dihydroamination of N-δ-allenyl Ureas
EntrySubstrate (Ar)Catalyst (mol %)Time (h)ProductYield (%)Diastereomeric Ratio
14-MeOC₆H₄(IPr)AuCl/AgPF₆ (5)2Bicyclic Imidazolidin-2-one93>98:2
24-NO₂C₆H₄(IPr)AuCl/AgPF₆ (5)2Bicyclic Imidazolidin-2-one91>98:2
32,6-iPr₂C₆H₃(IPr)AuCl/AgPF₆ (5)2Bicyclic Imidazolidin-2-one88>98:2

Data synthesized from a study on gold(I)-catalyzed intramolecular dihydroamination of allenes with N,N'-disubstituted ureas.[6]

Table 2: Enantioselective Iridium-Catalyzed Intramolecular Reductive Amination
EntrySubstrate (R¹)Substrate (R²)CatalystYield (%)ee (%)
1HH[Ir(cod)Cl]₂ / tBu-ax-Josiphos9695
2MeOH[Ir(cod)Cl]₂ / tBu-ax-Josiphos9293
3ClH[Ir(cod)Cl]₂ / tBu-ax-Josiphos8590

Data from a highly efficient intramolecular asymmetric reductive amination transformation catalyzed by an iridium complex.[7]

Experimental Protocols

Protocol 1: General Procedure for Gold(I)-Catalyzed Intramolecular Dihydroamination of an N-δ-allenyl Urea

Materials:

  • N-δ-allenyl urea substrate

  • (IPr)AuCl (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Silver hexafluorophosphate (AgPF₆)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-δ-allenyl urea substrate (1.0 equiv).

  • Add anhydrous dichloromethane to dissolve the substrate.

  • In a separate vial, weigh (IPr)AuCl (0.05 equiv) and AgPF₆ (0.05 equiv) and dissolve them in a minimal amount of anhydrous dichloromethane.

  • Add the catalyst solution to the reaction vessel containing the substrate.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 2 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the bicyclic imidazolidin-2-one product.[6]

Protocol 2: General Procedure for Enantioselective Iridium-Catalyzed Intramolecular Asymmetric Reductive Amination

Materials:

  • N-Boc protected amino ketone substrate

  • [Ir(cod)Cl]₂

  • tBu-ax-Josiphos ligand

  • TFA (Trifluoroacetic acid)

  • Hydrogen gas (H₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Autoclave or high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-Boc protected amino ketone substrate (1.0 equiv) in anhydrous dichloromethane, add TFA (10 equiv) at 0 °C.

  • Stir the mixture at room temperature for 2 hours to effect N-Boc deprotection and in situ cyclization.

  • In a separate glovebox, prepare the catalyst by dissolving [Ir(cod)Cl]₂ (0.5 mol%) and tBu-ax-Josiphos (1.1 mol%) in anhydrous dichloromethane.

  • Transfer the catalyst solution to the autoclave containing the reaction mixture.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral tetrahydroisoquinoline.[7]

Visualizations

Gold-Catalyzed Hydroamination Mechanism

Gold_Catalyzed_Hydroamination cluster_cycle Catalytic Cycle Aminoalkyne Aminoalkyne Pi_Complex π-Complex Aminoalkyne->Pi_Complex + [Au(I)L]⁺ Au_Catalyst [Au(I)L]⁺ Nucleophilic_Attack Intramolecular Nucleophilic Attack Pi_Complex->Nucleophilic_Attack Vinyl_Gold Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl_Gold Protodeauration Protodeauration Vinyl_Gold->Protodeauration + H⁺ Protodeauration->Au_Catalyst Releases THIQ_Product Tetrahydroisoquinoline Protodeauration->THIQ_Product

Caption: Proposed mechanism for gold-catalyzed intramolecular hydroamination.

General Experimental Workflow

Experimental_Workflow Start Start Substrate_Prep Substrate Preparation (Aminoalkyne/Aminoalkene) Start->Substrate_Prep Reaction_Setup Reaction Setup (Inert atmosphere, solvent, catalyst) Substrate_Prep->Reaction_Setup Reaction Intramolecular Hydroamination (Stirring, heating if necessary) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general workflow for intramolecular hydroamination experiments.

Catalyst Development Logic

Catalyst_Development cluster_dev Catalyst Development Cycle Initial_Screen Initial Catalyst Screening (Different Metals) Ligand_Screen Ligand Screening (Electronic & Steric Effects) Initial_Screen->Ligand_Screen Condition_Opt Reaction Condition Optimization (Solvent, Temperature, Time) Ligand_Screen->Condition_Opt Substrate_Scope Substrate Scope Evaluation Condition_Opt->Substrate_Scope Analysis Analysis of Results (Yield, Selectivity) Substrate_Scope->Analysis Analysis->Ligand_Screen Iterate Optimized_Catalyst Optimized Catalyst System Analysis->Optimized_Catalyst Success

Caption: Logical workflow for the development of new hydroamination catalysts.

References

Application Notes and Protocols: Strecker Reaction for the Synthesis of α-Cyano Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide range of biological activities.[1][2][3] These activities include anti-tumor, anti-inflammatory, anti-convulsant, and anti-epileptic properties.[1][4] Notably, THIQ derivatives with a quaternary center at the C-1 position exhibit significant pharmacological potential.[1][4] For instance, MK-801 (Dizocilpine) is a potent and selective NMDA receptor antagonist with anesthetic and anticonvulsant effects.[1][4][5] The Strecker reaction offers a concise and efficient method for synthesizing α-cyano tetrahydroisoquinolines, which are valuable intermediates for the preparation of these and other biologically active molecules.[1][5] This three-component reaction, involving an amine, a carbonyl compound (or its precursor), and a cyanide source, provides a direct route to α-aminonitriles.[6][7] This document provides detailed application notes and protocols for the synthesis of α-cyano tetrahydroisoquinolines via the Strecker reaction, with a focus on creating derivatives with a quaternary carbon center.

Applications in Drug Discovery and Development

The α-cyano tetrahydroisoquinoline core is a versatile building block in drug discovery. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, allowing for the generation of diverse compound libraries for screening. The THIQ framework itself is a key pharmacophore in many biologically active compounds, and the ability to introduce substituents at the C-1 position through the Strecker reaction is crucial for structure-activity relationship (SAR) studies.[8]

The development of novel THIQ analogs is an active area of research for various therapeutic targets, including:

  • Central Nervous System (CNS) Disorders: As exemplified by the NMDA receptor antagonist MK-801, THIQs are promising candidates for treating neurological and psychiatric disorders.[1][4][5]

  • Oncology: Several THIQ-containing natural products and their synthetic analogs have demonstrated potent anti-cancer properties.[2][8]

  • Infectious Diseases: THIQ derivatives have shown potential as anti-malarial, anti-tubercular, and anti-viral agents.[3]

Reaction Mechanism and Workflow

The Strecker reaction for the synthesis of α-cyano tetrahydroisoquinolines typically proceeds through the formation of an iminium ion intermediate from a 3,4-dihydroisoquinoline precursor. This electrophilic intermediate is then attacked by a cyanide nucleophile to yield the final α-aminonitrile product.

Below is a generalized workflow for this synthetic approach.

G cluster_prep Starting Material Preparation cluster_strecker Strecker Reaction cluster_workup Work-up and Purification start 3,4-Dihydroisoquinoline iminium Iminium Salt Intermediate start->iminium Alkylation reagent1 Alkylating Agent (e.g., CH3I) reagent1->iminium product α-Cyano Tetrahydroisoquinoline iminium->product Nucleophilic Addition cyanide Cyanide Source (e.g., TMSCN) cyanide->product base Base (e.g., Na2CO3) base->product additive Additive (e.g., KF) additive->product workup Aqueous Work-up product->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification final_product Purified Product purification->final_product

Caption: General experimental workflow for the synthesis of α-cyano tetrahydroisoquinolines.

The reaction mechanism involves the nucleophilic addition of a cyanide ion to the iminium salt.

Caption: The core mechanistic step of the Strecker reaction.

Experimental Protocols

General Considerations
  • All reactions should be carried out in a well-ventilated fume hood.

  • Reagents and solvents should be of appropriate purity. Anhydrous solvents may be required for certain steps.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Purification is typically achieved by flash column chromatography on silica gel.

Protocol 1: Synthesis of 2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile

This protocol is adapted from the work of Ji et al. (2021) for the synthesis of a model α-cyano tetrahydroisoquinoline with a quaternary center.[1]

Materials:

  • 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide (1a) (0.5 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.0 mmol, 2.0 equiv.)

  • Potassium fluoride (KF) (1.0 mmol, 2.0 equiv.)

  • Sodium carbonate (Na₂CO₃) (0.25 mmol, 0.5 equiv.)

  • 1,2-Dichloroethane (ClCH₂CH₂Cl) (3 mL)

Procedure:

  • To a dried reaction vial, add 2-methyl-1-phenyl-3,4-dihydroisoquinolin-2-ium iodide (1a) (0.5 mmol), sodium carbonate (0.25 mmol), and potassium fluoride (1.0 mmol).

  • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1,2-dichloroethane (3 mL) followed by trimethylsilyl cyanide (1.0 mmol).

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile.

Protocol 2: One-Pot Cascade Synthesis

A one-pot synthesis can be a more efficient alternative, reducing the number of work-up and purification steps.[1][4]

Materials:

  • 3,4-Dihydroisoquinoline (1.0 equiv.)

  • Aldehyde or Ketone (1.1 equiv.)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv.)

  • Catalyst (e.g., Indium powder, 10 mol%)[6]

  • Solvent (e.g., Water)[6]

Procedure:

  • To a reaction flask, add the 3,4-dihydroisoquinoline (1.0 equiv.), aldehyde or ketone (1.1 equiv.), and catalyst (e.g., Indium powder, 10 mol%) in the chosen solvent (e.g., water).

  • Add trimethylsilyl cyanide (TMSCN) (1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, add diethyl ether and filter the solution.

  • Wash the filtrate with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various α-cyano tetrahydroisoquinolines as reported in the literature.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile [1][4]

EntryCyanide SourceBase (equiv.)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1TMSCNNa₂CO₃ (0.5)-CH₂Cl₂302480
2TMSCNNa₂CO₃ (0.5)KF (2.0)ClCH₂CH₂Cl302492
3TMSCNK₂CO₃ (0.5)KF (2.0)ClCH₂CH₂Cl302485
4TMSCNCs₂CO₃ (0.5)KF (2.0)ClCH₂CH₂Cl302478
5TMSCNNa₂CO₃ (0.5)KF (2.0)CH₃CN302465

Table 2: Substrate Scope for the Strecker Reaction of Iminium Salts [1]

ProductYield (%)
2a PhMe92
2b 4-MeC₆H₄Me95
2c 4-MeOC₆H₄Me99
2d 4-FC₆H₄Me88
2e 4-ClC₆H₄Me91
2f 2-NaphthylMe85
2g PhEt90
2h PhBn87

Characterization Data

The synthesized α-cyano tetrahydroisoquinolines can be characterized by standard spectroscopic techniques.

General Spectroscopic Data:

  • ¹H NMR: The proton on the carbon bearing the cyano group typically appears as a singlet. Aromatic and aliphatic protons will have characteristic chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon of the cyano group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The quaternary carbon will also be observable.

  • IR Spectroscopy: A sharp absorption band corresponding to the C≡N stretch is expected around 2220-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Example Spectroscopic Data for 2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (2a):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.20 (m, 9H, Ar-H), 3.50-3.30 (m, 2H, CH₂), 2.90-2.70 (m, 2H, CH₂), 2.45 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 139.8, 134.5, 132.1, 129.0, 128.8, 128.5, 127.9, 127.2, 126.8, 119.5 (CN), 65.4 (C-1), 48.9, 41.2, 29.3.

  • IR (film): ν_max 2235 (C≡N) cm⁻¹.

  • HRMS (ESI): m/z calculated for C₁₇H₁₆N₂ [M+H]⁺, found [M+H]⁺.

(Note: The exact spectroscopic data should be obtained from the experimental results.)

Isomerization under Alkaline Conditions

An interesting observation is the isomerization of α-cyano tetrahydroisoquinolines under alkaline conditions.[1][4] The product can undergo a[1][9]-hydride shift to yield a thermodynamically more stable isomer. This potential side reaction should be considered, especially during work-up and subsequent synthetic transformations under basic conditions.

Caption: Isomerization of α-cyano tetrahydroisoquinolines.

Conclusion

The Strecker reaction provides a powerful and versatile tool for the synthesis of α-cyano tetrahydroisoquinolines, which are valuable precursors for the development of novel therapeutics. The protocols and data presented here offer a solid foundation for researchers and scientists to explore the synthesis and applications of this important class of compounds. The ability to efficiently construct a quaternary center at the C-1 position opens up new avenues for designing molecules with enhanced biological activity and specificity.

References

Application Notes and Protocols for 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and appropriate storage of 5-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS No. 73075-43-1). Adherence to these protocols is crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a heterocyclic compound with potential applications in pharmaceutical research as a building block for the synthesis of bioactive molecules.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₀ClN[1][2][3]
Molecular Weight 167.64 g/mol [1][2]
CAS Number 73075-43-1[1][2][3][4]
Appearance White to Yellow Solid or Colorless to Pale Yellow Liquid[1]
Solubility Sparingly soluble in water.[1]
pKa (Predicted) 8.94 ± 0.20[1]
Vapor Pressure 0.005 mmHg at 25°C[1]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions.

Table 2: GHS Hazard Statements

Hazard CodeHazard Statement
H302 Harmful if swallowed.[2]
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H332 Harmful if inhaled.[2]
H335 May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] Contaminated clothing should be removed and washed before reuse.[6]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a full-face respirator with an appropriate filter.[5][7]

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Ensure safety showers and eyewash stations are readily accessible.[6]

Handling and Experimental Protocols

The following workflow outlines the safe handling procedures for this compound from receipt to disposal.

G Workflow for Safe Handling of this compound A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Retrieve from Storage C->D Proceed to handling E Weigh and Dispense D->E F Perform Experiment E->F G Decontaminate Work Area F->G I Return to Storage F->I H Dispose of Waste G->H

Caption: A logical workflow for the safe handling of this compound.

Protocol for Weighing and Dispensing:
  • Preparation: Before retrieving the compound from storage, ensure your workspace in the fume hood is clean and uncluttered. Have all necessary equipment (spatula, weighing paper/boat, container for the experiment) ready.

  • Dispensing:

    • If the compound is a solid, carefully transfer the required amount using a clean spatula. Avoid generating dust.[5][7]

    • If it is a liquid, use a calibrated pipette to transfer the desired volume.

  • Containment: Immediately close the stock container tightly after dispensing.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel within the fume hood.

  • Cleaning: Clean any spills immediately according to established laboratory procedures. Decontaminate the spatula and weighing boat/paper after use.

Storage Procedures

Proper storage is essential to maintain the stability and purity of this compound.

Table 3: Recommended Storage Conditions

ParameterRecommendationReference
Temperature Store in a cool, dry place. Recommended temperature: 2–8 °C.[1]
Atmosphere Store under an inert gas (e.g., Nitrogen or Argon).[1]
Container Keep container tightly closed in a well-ventilated place.[5][7][8]
Incompatibilities Strong oxidizing agents, strong acids.[6]

The following diagram illustrates the key relationships for proper storage.

G Key Relationships for Proper Storage A 5-Chloro-1,2,3,4- tetrahydroisoquinoline B Cool and Dry Location A->B Store in C Inert Atmosphere (Nitrogen/Argon) A->C Store under D Tightly Sealed Container A->D Keep in E Away from Incompatible Materials A->E Keep away from F Strong Oxidizing Agents E->F G Strong Acids E->G

Caption: A diagram showing the key factors for the proper storage of the compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[6] Call a physician or poison control center immediately.

Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the material in a suitable container for disposal.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8] Do not let this chemical enter the environment.[6]

These guidelines are intended to provide a framework for the safe handling and storage of this compound. Always consult the most recent Safety Data Sheet (SDS) and your institution's safety protocols before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-1,2,3,4-tetrahydroisoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for the synthesis of this compound and its derivatives are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide, which is then reduced to the tetrahydroisoquinoline.[3] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[4][5]

Q2: My Bischler-Napieralski reaction is giving a low yield. What are the common causes?

A2: Low yields in the Bischler-Napieralski reaction can stem from several factors. The electron-withdrawing nature of the chloro group on the aromatic ring can deactivate it, hindering the electrophilic aromatic substitution step of the cyclization.[6] Another common issue is the occurrence of a side reaction known as the retro-Ritter reaction, which can lead to the formation of styrene derivatives.[6] Additionally, insufficiently strong dehydrating agents or harsh reaction conditions can lead to decomposition of the starting material or product.[1]

Q3: How can I improve the yield of my Pictet-Spengler reaction for this specific compound?

A3: For the Pictet-Spengler synthesis of this compound, ensuring the formation of the iminium ion intermediate is crucial.[3] Using an appropriate acid catalyst and ensuring anhydrous conditions can improve the efficiency of this step. Since the chloro group is electron-withdrawing, the reaction may require slightly more forcing conditions (e.g., higher temperature or stronger acid) compared to syntheses with electron-donating groups.[7] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for Pictet-Spengler reactions.[3]

Q4: What are some common side products I should be aware of during the synthesis?

A4: In the Bischler-Napieralski reaction, the main side product to be aware of is the corresponding styrene derivative resulting from a retro-Ritter reaction.[6] In the Pictet-Spengler reaction, incomplete cyclization or the formation of over-alkylated products can occur if the reaction conditions are not optimized. Purification by column chromatography is often necessary to remove these impurities.

Q5: What purification methods are recommended for this compound?

A5: The crude product can be purified by column chromatography on silica gel.[8] A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate, with a small amount of a basic modifier like triethylamine to prevent tailing of the amine product on the silica gel. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation (Bischler-Napieralski) Deactivated aromatic ring due to the chloro substituent.Use a stronger dehydrating agent such as a mixture of phosphorus pentoxide (P₂O₅) in phosphoryl chloride (POCl₃) or triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine.[6][9]
Insufficiently strong dehydrating agent.Switch from POCl₃ alone to a P₂O₅/POCl₃ mixture or a more modern reagent like triflic anhydride.[6]
Starting material decomposition.Employ milder reaction conditions. The use of triflic anhydride and 2-chloropyridine often allows the reaction to proceed at lower temperatures (-20 °C to 0 °C), minimizing decomposition.[9]
Low Yield (Pictet-Spengler) Incomplete imine formation.Ensure the use of an effective acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like BF₃·OEt₂) and anhydrous conditions.[7]
Deactivated aromatic ring.Consider using a stronger acid catalyst or higher reaction temperatures. Microwave irradiation can be effective in driving the reaction to completion.[3]
Presence of Styrene Side Product (Bischler-Napieralski) Retro-Ritter reaction is competing with the desired cyclization.Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, employ milder conditions with Tf₂O and 2-chloropyridine, which can suppress this side reaction by allowing for lower reaction temperatures.[6]
Difficulty in Product Purification Product is basic and interacts strongly with silica gel.Add a small amount of a base, such as triethylamine (0.5-1%), to the eluent during column chromatography to improve the peak shape and recovery.
Presence of unreacted starting materials.Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the starting material before work-up.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of this compound (Two-Step)

Step 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)acetamide

Step 2: Cyclization and Reduction

  • To a solution of N-(2-(3-chlorophenyl)ethyl)acetamide (1.0 equiv) in anhydrous toluene (5-10 mL per gram of amide), add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC or LC-MS. The reaction time can vary from 2 to 12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of >10, keeping the temperature below 20 °C with an ice bath.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Dissolve the crude 3,4-dihydroisoquinoline in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-2 hours until the reduction is complete (monitored by TLC or LC-MS).

  • Carefully add water to quench the excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride.[9]

  • Extract the product with dichloromethane or ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Pictet-Spengler Synthesis of this compound
  • To a solution of 2-(3-chlorophenyl)ethan-1-amine (1.0 equiv) in a suitable solvent such as methanol or toluene, add formaldehyde (as a 37% aqueous solution or as paraformaldehyde, 1.1 equiv).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (0.1-0.2 equiv).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a base such as sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Bischler_Napieralski_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Reduction Amine 2-(3-chlorophenyl)ethan-1-amine Amide N-(2-(3-chlorophenyl)ethyl)acetamide Amine->Amide Acylation AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Amide Dihydroisoquinoline 5-Chloro-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline Cyclization DehydratingAgent POCl3 or P2O5 DehydratingAgent->Dihydroisoquinoline FinalProduct This compound Dihydroisoquinoline->FinalProduct Reduction ReducingAgent NaBH4 ReducingAgent->FinalProduct

Caption: Bischler-Napieralski reaction workflow for this compound synthesis.

Pictet_Spengler_Pathway Amine 2-(3-chlorophenyl)ethan-1-amine Iminium Iminium Ion Intermediate Amine->Iminium Condensation Aldehyde Formaldehyde Aldehyde->Iminium FinalProduct This compound Iminium->FinalProduct Intramolecular Electrophilic Aromatic Substitution AcidCatalyst H+ AcidCatalyst->Iminium

Caption: Pictet-Spengler reaction pathway for this compound synthesis.

Troubleshooting_Yield Start Low Yield of 5-Chloro-1,2,3,4- tetrahydroisoquinoline CheckMethod Which synthesis method was used? Start->CheckMethod Bischler Bischler-Napieralski CheckMethod->Bischler B-N Pictet Pictet-Spengler CheckMethod->Pictet P-S CheckReagent Check Dehydrating Agent Bischler->CheckReagent CheckCatalyst Check Acid Catalyst and Conditions Pictet->CheckCatalyst StrongEnough Is it strong enough? (e.g., POCl3 alone) CheckReagent->StrongEnough Evaluate UseStronger Use P2O5/POCl3 or Tf2O/2-chloropyridine StrongEnough->UseStronger If No CheckSideReaction Check for Styrene Side Product StrongEnough->CheckSideReaction If Yes YesStyrene Yes CheckSideReaction->YesStyrene NoStyrene No CheckSideReaction->NoStyrene MilderConditions Use Milder Conditions (e.g., Tf2O at low temp) YesStyrene->MilderConditions Anhydrous Are conditions anhydrous? Is catalyst effective? CheckCatalyst->Anhydrous Evaluate OptimizeCatalyst Use stronger acid or higher temperature. Ensure anhydrous conditions. Anhydrous->OptimizeCatalyst If No/Ineffective

Caption: Troubleshooting decision tree for improving the yield of this compound.

References

Technical Support Center: Synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common methods for synthesizing the tetrahydroisoquinoline core are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. For this compound, these routes would start from N-(2-(3-chlorophenyl)ethyl)acetamide and 3-chlorophenethylamine, respectively.

Q2: What is the most common side product in the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines?

A2: The most significant side product is typically a styrene derivative, formed through a retro-Ritter reaction.[1][2] This is particularly relevant when the aromatic ring has electron-withdrawing substituents, which can make the desired cyclization more difficult and favor the elimination pathway.

Q3: What are the expected side products in the Pictet-Spengler synthesis of this compound?

A3: The primary side product of concern is the regioisomeric 7-Chloro-1,2,3,4-tetrahydroisoquinoline. The cyclization step of the Pictet-Spengler reaction is an electrophilic aromatic substitution, and the directing effects of the chloro substituent on the phenethylamine precursor can lead to the formation of both the 5-chloro (desired) and 7-chloro (undesired) isomers.

Q4: How does the chloro-substituent affect these reactions?

A4: The chlorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. This makes both the Bischler-Napieralski and Pictet-Spengler reactions more challenging compared to syntheses with electron-donating groups.[1][3][4] Harsher reaction conditions, such as stronger acids and higher temperatures, may be required, which can in turn lead to an increase in side product formation.

Q5: How can I distinguish between the 5-chloro and 7-chloro isomers?

A5: The most effective method for distinguishing between these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H and 13C NMR spectra will show distinct chemical shifts and coupling patterns for the aromatic protons and carbons due to the different substitution patterns. High-Performance Liquid Chromatography (HPLC) can also be used to separate the two isomers, and their identity can be confirmed by mass spectrometry (MS).

Troubleshooting Guides

Bischler-Napieralski Reaction Route
Issue Potential Cause Troubleshooting Steps
Low to no yield of the desired 3,4-dihydroisoquinoline intermediate. 1. Insufficiently harsh reaction conditions for the deactivated aromatic ring. 2. Degradation of starting material or product.1. Increase the reaction temperature and/or reaction time. 2. Consider using a stronger dehydrating agent, such as a mixture of POCl3 and P2O5.[1] 3. Ensure all reagents and solvents are anhydrous.
High proportion of styrene side product observed in the crude reaction mixture. The retro-Ritter reaction is competing with or dominating the desired cyclization.[2]1. Lower the reaction temperature if possible, while still allowing for the desired reaction to proceed. 2. Some literature suggests that using a nitrile-based solvent can help to suppress the retro-Ritter reaction.
Difficulty in reducing the intermediate 3,4-dihydroisoquinoline. The imine bond is resistant to reduction.1. Use a stronger reducing agent than sodium borohydride, such as lithium aluminum hydride (use with appropriate caution and under anhydrous conditions). 2. Increase the equivalents of the reducing agent and the reaction time.
Pictet-Spengler Reaction Route
Issue Potential Cause Troubleshooting Steps
Low yield of the tetrahydroisoquinoline product. The electron-withdrawing chloro group is deactivating the aromatic ring, hindering the electrophilic cyclization.[3][4]1. Use a stronger acid catalyst, such as trifluoroacetic acid or Eaton's reagent. 2. Increase the reaction temperature. 3. Ensure the imine intermediate is formed efficiently before attempting the cyclization.
Formation of a mixture of 5-chloro and 7-chloro isomers. The directing effect of the chloro substituent allows for electrophilic attack at both ortho positions.1. This is an inherent challenge with this substrate. Focus on developing an effective purification method to separate the isomers. 2. Experiment with different acid catalysts and solvent systems, as these can sometimes influence the regioselectivity of the reaction.
Incomplete reaction, with starting material remaining. Reaction conditions are not sufficient to drive the reaction to completion.1. Increase the reaction time and/or temperature. 2. Use a higher concentration of the acid catalyst.

Experimental Protocols

Note: These are general protocols and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction

Step 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)acetamide

  • To a solution of 2-(3-chlorophenyl)ethan-1-amine (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. Purify by recrystallization or column chromatography if necessary.

Step 2: Cyclization to 5-Chloro-3,4-dihydroisoquinoline

  • To a solution of N-(2-(3-chlorophenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene or acetonitrile, add phosphorus oxychloride (POCl3, 3-5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Reduction to this compound

  • Dissolve the crude 5-Chloro-3,4-dihydroisoquinoline in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH4, 2-3 equivalents) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry, filter, and concentrate the organic extracts to yield the crude product.

  • Purify by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Pictet-Spengler Reaction
  • To a solution of 3-chlorophenethylamine (1 equivalent) in a suitable solvent (e.g., a mixture of water and ethanol), add an aqueous solution of formaldehyde (37 wt. %, 1.1 equivalents).

  • Add a strong acid catalyst, such as concentrated hydrochloric acid or trifluoroacetic acid.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 5-chloro and 7-chloro isomers.

Protocol 3: Analytical HPLC Method for Isomer Separation
  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol). A typical gradient might be from 10% to 90% organic solvent over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., 254 nm).

  • Injection Volume: 10 µL.

Note: This method will likely require optimization to achieve baseline separation of the 5-chloro and 7-chloro isomers.

Visualizations

Bischler_Napieralski_Pathway cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate cluster_3 Reduction cluster_4 Side Reaction Amide N-(2-(3-chlorophenyl)ethyl)acetamide Dehydrating_Agent POCl3 / Heat Amide->Dehydrating_Agent Cyclization Intramolecular Electrophilic Aromatic Substitution Dehydrating_Agent->Cyclization Dihydroisoquinoline 5-Chloro-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Retro_Ritter Retro-Ritter Reaction Cyclization->Retro_Ritter competes with Reducing_Agent NaBH4 Dihydroisoquinoline->Reducing_Agent Final_Product This compound Reducing_Agent->Final_Product Styrene_Side_Product 3-Chlorostyrene derivative Retro_Ritter->Styrene_Side_Product

Caption: Bischler-Napieralski synthesis pathway for this compound.

Pictet_Spengler_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products Amine 3-Chlorophenethylamine Iminium_Formation Iminium Ion Formation Amine->Iminium_Formation Aldehyde Formaldehyde Aldehyde->Iminium_Formation Acid_Catalyst Acid Catalyst (e.g., HCl) Cyclization Intramolecular Electrophilic Aromatic Substitution Acid_Catalyst->Cyclization Iminium_Formation->Acid_Catalyst Desired_Product 5-Chloro-1,2,3,4- tetrahydroisoquinoline Cyclization->Desired_Product Major Product Isomeric_Side_Product 7-Chloro-1,2,3,4- tetrahydroisoquinoline Cyclization->Isomeric_Side_Product Minor Product

Caption: Pictet-Spengler synthesis pathway showing potential regioisomeric products.

Experimental_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Extraction, Washing) Start->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Fraction_Analysis TLC Analysis of Fractions Purification->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Final_Concentration Final Solvent Removal Combine_Fractions->Final_Concentration Characterization Product Characterization (NMR, MS, HPLC) Final_Concentration->Characterization Pure_Product Pure 5-Chloro-1,2,3,4- tetrahydroisoquinoline Characterization->Pure_Product

Caption: General experimental workflow for purification and analysis.

References

Technical Support Center: Overcoming Challenges in Tetrahydroisoquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tetrahydroisoquinolines (THIQs).

General Purification Workflow

The purification strategy for a crude THIQ product typically follows a multi-step process to remove unreacted starting materials, reagents, and reaction byproducts. The choice of techniques depends on the physical properties of the THIQ and the nature of the impurities.

THIQ Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Reaction Mixture extraction Aqueous Workup/ Extraction crude_product->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization For Crystalline Solids column Column Chromatography extraction->column For Complex Mixtures pure_product Pure THIQ recrystallization->pure_product column->recrystallization Further Polishing column->pure_product Purity >95% chiral_sep Chiral Separation (HPLC/SFC) pure_product->chiral_sep Racemic Mixture

Caption: General experimental workflow for the purification of tetrahydroisoquinolines.

Troubleshooting Common Purification Issues

A logical approach to troubleshooting can help identify and resolve purification challenges efficiently.

Troubleshooting Decision Tree start Purification Issue Identified purity_check Low Purity after Initial Purification? start->purity_check yield_check Low Recovery Yield? purity_check->yield_check No impurity_id Identify Impurities (NMR, LC-MS) purity_check->impurity_id Yes separation_check Poor Separation of Enantiomers? yield_check->separation_check No check_solubility Review Solvent Selection and Volumes yield_check->check_solubility Yes optimize_chiral Optimize Chiral Separation Method separation_check->optimize_chiral Yes final_purity Achieved Desired Purity/Yield separation_check->final_purity No optimize_column Optimize Column Chromatography impurity_id->optimize_column Multiple Impurities optimize_recryst Optimize Recrystallization impurity_id->optimize_recryst Few Impurities optimize_column->final_purity optimize_recryst->final_purity check_solubility->final_purity optimize_chiral->final_purity

Caption: A decision tree for troubleshooting common issues in THIQ purification.

Section 1: Recrystallization

Recrystallization is a powerful technique for purifying solid THIQs, especially for removing small amounts of impurities.

Troubleshooting and FAQs: Recrystallization

Q1: My THIQ is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point. This is common for amines. To resolve this:

  • Reduce Supersaturation: The solution may be too concentrated. Reheat the mixture and add a small amount of additional solvent until the oil redissolves, then cool slowly.

  • Slow Down Cooling: Allow the flask to cool gradually to room temperature before placing it in an ice bath. Rapid cooling promotes oil formation.

  • Change Solvent System: The chosen solvent may be too good. Try a solvent system where the THIQ is less soluble, or use a mixture of a good solvent and a poor anti-solvent.

  • Convert to a Salt: For free-base THIQs, converting to a hydrochloride or other salt with an acid can significantly improve its crystallization properties.

Q2: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

A2: This usually indicates that the solution is not supersaturated.

  • Too Much Solvent: You may have used too much solvent to dissolve the crude product. Evaporate some of the solvent and allow the solution to cool again.

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

Q3: The recovery yield from my recrystallization is very low. How can I improve it?

A3: Low yield is often due to the compound having significant solubility in the cold solvent.

  • Minimize Hot Solvent: Use the absolute minimum amount of boiling solvent required to dissolve the crude solid.

  • Ensure Complete Cooling: Make sure the solution is thoroughly chilled in an ice bath before filtering to maximize precipitation.

  • Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without redissolving the product.

  • Second Crop: The mother liquor can be concentrated to yield a second, though likely less pure, crop of crystals.

Data on Recrystallization of THIQs
CompoundSolvent SystemTypical RecoveryPurity
7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochlorideDiethyl ether/Isopropanol~86%>90%
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineWater (after basification)95-98%Not specified
Various tetrahydrothieno[2,3-c]isoquinolinesEthanolNot specifiedHigh (crystals)
Experimental Protocol: Recrystallization of a THIQ Hydrochloride Salt
  • Solvent Selection: Choose a solvent or solvent system in which the THIQ salt has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or mixtures with diethyl ether).

  • Dissolution: Place the crude THIQ hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen boiling solvent until the solid just dissolves.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 2: Column Chromatography

Column chromatography is a versatile technique for separating THIQs from a wide range of impurities based on their differential adsorption to a stationary phase.

Troubleshooting and FAQs: Column Chromatography

Q1: My basic THIQ is streaking or tailing badly on the silica gel column, leading to poor separation. How can I fix this?

A1: This is a common problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface.

  • Add a Competing Base: Add a small amount of a volatile base like triethylamine (0.5-2%) or ammonia in methanol (1-2%) to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use Amine-Functionalized Silica: For particularly problematic basic compounds, using an amine-functionalized silica gel can provide excellent separation with standard normal-phase solvents.

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

Q2: My polar THIQ either stays at the baseline or elutes with the solvent front. How do I get good separation?

A2: This indicates an issue with the mobile phase polarity.

  • Stuck on the Column: If the compound does not move, the eluent is not polar enough. Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase of dichloromethane with 10-20% methanol (containing 1% triethylamine) can be effective.

  • Eluting too Fast: If the compound elutes too quickly, the mobile phase is too polar. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity.

  • Consider Reverse-Phase Chromatography: For highly polar THIQs, reverse-phase chromatography on a C18 column may provide better separation. A typical mobile phase would be a gradient of acetonitrile in water, often with an acid modifier like formic acid for MS compatibility.

Q3: The separation between my desired THIQ and an impurity is poor. What can I do to improve resolution?

A3:

  • Optimize Solvent System: A solvent system that gives an Rf value of 0.25-0.35 for the target compound on TLC is often a good starting point for column chromatography.

  • Use a Slower Gradient: If using gradient elution, make the gradient shallower to increase the separation between closely eluting compounds.

  • Reduce Column Loading: Overloading the column can lead to broad peaks and poor separation. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.

  • Try a Different Stationary Phase: If separation on silica is not possible, try alumina or a different type of bonded silica.

Data on Column Chromatography of THIQs
Stationary PhaseMobile PhaseApplication
Silica GelDichloromethane/Methanol (4% v/v) with Ammonia in Methanol (1% v/v)Purification of various 1-substituted THIQs.
Silica GelHexane/Ethyl AcetatePurification of N-aryl THIQs.
Amine-functionalized SilicaHexane/Ethyl AcetateImproved purification of basic THIQs without amine additives.
Reverse-Phase (C18)Acetonitrile/Water with Phosphoric or Formic AcidAnalysis and purification of polar THIQs.
Experimental Protocol: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Develop a solvent system using TLC that gives the target THIQ an Rf value of approximately 0.2-0.4 and good separation from impurities. Remember to add ~1% triethylamine to the eluent if the THIQ is basic.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial eluent through it.

  • Sample Loading: Dissolve the crude THIQ in a minimum amount of the eluent or a stronger solvent and apply it evenly to the top of the silica bed.

  • Elution: Begin elution with the starting solvent system. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Chiral Separation

Many THIQs are chiral, and the separation of enantiomers is often crucial for their biological application. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most common methods.

Principle of Chiral Separation

Chiral Separation racemic_mixture Racemic THIQ (R and S enantiomers) chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column diastereomeric_complexes Transient Diastereomeric Complexes Form chiral_column->diastereomeric_complexes Interaction differential_elution Differential Elution diastereomeric_complexes->differential_elution Different Stabilities separated_enantiomers Separated Enantiomers differential_elution->separated_enantiomers

Caption: Principle of chiral separation of THIQ enantiomers on a chiral stationary phase.

Troubleshooting and FAQs: Chiral Separation

Q1: I am not getting any separation of my THIQ enantiomers on a chiral column. What should I try?

A1:

  • Screen Different Columns: There is no universal chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point for many compounds, but others like protein-based, cyclodextrin-based, or Pirkle-type columns might be necessary.

  • Vary the Mobile Phase: For normal-phase chiral HPLC, common mobile phases are mixtures of hexane with alcohols like isopropanol or ethanol. Changing the alcohol or its percentage can dramatically affect separation. For basic THIQs, adding a small amount of an amine modifier (e.g., diethylamine) is often necessary. For acidic THIQs, an acidic modifier (e.g., trifluoroacetic acid) may be required.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations, offering faster analysis, higher efficiency, and reduced solvent consumption.

Q2: The resolution of my enantiomers is poor (peaks are overlapping). How can I improve it?

A2:

  • Optimize Mobile Phase Composition: Fine-tune the ratio of the polar modifier (e.g., alcohol) in the mobile phase. A lower percentage of the polar modifier generally increases retention and can improve resolution, but also increases run time.

  • Lower the Temperature: Running the separation at a lower temperature can sometimes enhance the chiral recognition and improve resolution.

  • Reduce Flow Rate: A lower flow rate can increase the efficiency of the separation.

  • Try a Different Chiral Column: The selectivity of the chosen CSP may not be optimal for your compound.

Data on Chiral Separation of THIQs
CompoundTechniqueChiral Stationary PhaseMobile PhaseResolution (Rs)
LaudanosineHPLCChiralcel ODHexane/Isopropanol/Diethylamine> 2.5
NorlaudanosineHPLCChiralpak ADHexane/Isopropanol/DiethylamineExcellent
SalsolinolGC-MS (derivatized)N/AN/AHigh resolution
HydroxychloroquineSFCEnantiocel C2-5CO2/Methanol with modifierBaseline
Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen the racemic THIQ on a set of chiral columns (e.g., polysaccharide-based like Chiralpak AD and Chiralcel OD) using a standard mobile phase (e.g., hexane/isopropanol, 90/10 v/v) with an appropriate additive (0.1% diethylamine for basic THIQs).

  • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase.

    • Vary the percentage of the alcohol modifier (e.g., try 5%, 15%, 20% isopropanol).

    • Try a different alcohol (e.g., ethanol instead of isopropanol).

  • Optimize Flow Rate and Temperature: Adjust the flow rate and column temperature to maximize resolution.

  • Scale-Up for Preparative Separation: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative column to isolate larger quantities of the individual enantiomers.

Technical Support Center: Optimizing Pictet-Spengler Reactions for Chloro Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines from chloro-substituted β-arylethylamines.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and why are chloro derivatives challenging substrates?

The Pictet-Spengler reaction is a chemical reaction that involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by intramolecular cyclization to form a tetracyclic ring system.[1] This reaction is fundamental in the synthesis of many biologically active compounds, including alkaloids and pharmaceuticals.

Chloro derivatives are considered challenging substrates because the chloro group is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards the intramolecular electrophilic aromatic substitution step, which is a key part of the Pictet-Spengler reaction.[2] Consequently, harsher reaction conditions are often required to achieve good yields.[2][3]

Q2: What are the key reaction parameters to consider when optimizing the Pictet-Spengler reaction for chloro derivatives?

Optimizing the Pictet-Spengler reaction for chloro-substituted substrates requires careful consideration of several factors:

  • Catalyst Choice and Loading: Stronger acids are typically necessary to facilitate the reaction with deactivated aromatic rings. Both protic acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)) and Lewis acids (e.g., boron trifluoride etherate (BF₃·OEt₂)) are commonly used.[4][5] The concentration of the catalyst is also critical and may need to be stoichiometric for less reactive substrates.[6]

  • Solvent Selection: The choice of solvent can influence reaction rates and yields. Both protic (e.g., methanol) and aprotic (e.g., dichloromethane, toluene, 1,2-dichloroethane) solvents have been used successfully.[1][7] Aprotic media have sometimes been reported to provide superior yields.[8]

  • Temperature and Reaction Time: Due to the reduced reactivity of chloro derivatives, higher temperatures (from room temperature to reflux) and longer reaction times are often required.[2][9] Microwave irradiation can also be employed to accelerate the reaction.[1][7]

  • Reactant Concentration: The concentration of the reactants can impact the reaction rate. For some systems, lower concentrations have been found to improve yields and enantioselectivities.[10]

Q3: Can I use ketones instead of aldehydes with chloro-substituted β-arylethylamines?

Yes, ketones can be used in the Pictet-Spengler reaction, which leads to the formation of 1,1-disubstituted products. However, reactions with ketones are generally more challenging than with aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group. For chloro-substituted substrates, which are already less reactive, even harsher conditions may be necessary to achieve satisfactory yields.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler reaction with chloro-substituted starting materials.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficiently activated aromatic ring: The electron-withdrawing nature of the chloro substituent deactivates the ring. 2. Inadequate catalyst strength or concentration: The catalyst may not be acidic enough to promote the formation of the reactive iminium ion and facilitate cyclization. 3. Reaction conditions are too mild: The temperature may be too low or the reaction time too short. 4. Degradation of starting material or product: Harsh acidic conditions or prolonged high temperatures can lead to decomposition.[2]1. Increase catalyst acidity and/or concentration: Switch to a stronger acid (e.g., from acetic acid to TFA or a Lewis acid like BF₃·OEt₂). Consider using a higher loading of the catalyst. 2. Increase reaction temperature: Gradually increase the temperature from room temperature to the reflux temperature of the solvent. Microwave heating can be an effective alternative to conventional heating.[7] 3. Prolong reaction time: Monitor the reaction by TLC and allow it to proceed for a longer duration. 4. Stepwise procedure: Consider a two-step approach where the imine is formed first under milder conditions, followed by the addition of a strong acid to induce cyclization.
Formation of Side Products 1. Oxidation of the product: The tetrahydro-β-carboline or tetrahydroisoquinoline product can be oxidized to the corresponding aromatic β-carboline or isoquinoline, especially at high temperatures. 2. Polymerization or degradation: Highly acidic conditions and high temperatures can lead to undesired side reactions.1. Run the reaction under an inert atmosphere: Using a nitrogen or argon atmosphere can help to minimize oxidation. 2. Optimize reaction conditions: Carefully screen catalyst concentration, temperature, and reaction time to find a balance that promotes the desired reaction without significant side product formation.
Difficulty in Product Purification 1. Co-elution of starting material and product: The starting materials and product may have similar polarities, making chromatographic separation challenging.1. Ensure complete reaction: Monitor the reaction by TLC to ensure full consumption of the starting materials. 2. Derivatization: If separation is difficult, consider derivatizing the product to alter its polarity before purification.

Data Presentation

The following tables summarize various reaction conditions for the Pictet-Spengler reaction with chloro-substituted tryptamine and phenethylamine derivatives.

Table 1: Pictet-Spengler Reactions of Chloro-Substituted Tryptamines

Tryptamine DerivativeAldehydeCatalystSolventTemperatureTime (h)Yield (%)Reference
5-Chlorotryptamine HClParaformaldehyde3M Acetate BufferWater105 °C4N/A[11]
5-Chlorotryptaminep-ChlorobenzaldehydeThiourea-carboxylic acidTolueneRT24High
6-ChlorotryptamineBenzaldehydeTFADCE140 °C (MW)0.3395[7]
6-Chlorotryptamine4-MethoxybenzaldehydeTFADCE140 °C (MW)0.3392[7]
Tryptaminep-ChlorobenzaldehydeAcetic Acid / ThioureaTolueneRTN/A54[10]

Table 2: Pictet-Spengler Reactions of Chloro-Substituted Phenethylamines

Phenethylamine DerivativeAldehydeCatalystSolventTemperatureTime (h)Yield (%)Reference
4-ChlorophenethylamineFormaldehydeSuperacidN/AN/AN/AModerate-High[2]
3,4-Dimethoxyphenethylamine4-ChlorobenzaldehydeTFARefluxN/A85-98[12]
3,4-Dimethoxyphenethylamine2-ChlorobenzaldehydeTFARefluxN/A85-98[12]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Pictet-Spengler Reaction of 6-Chlorotryptamine [7]

  • To a microwave vial, add 6-chlorotryptamine (1.0 eq) and the desired aldehyde (1.1 eq).

  • Add 1,2-dichloroethane (DCE) as the solvent.

  • Add trifluoroacetic acid (TFA) as the catalyst.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140 °C for 20 minutes.

  • After cooling, the product typically precipitates from the solution.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., cold DCE or diethyl ether).

  • Further purification can be achieved by recrystallization if necessary.

Protocol 2: General Acid-Catalyzed Pictet-Spengler Reaction of a Chloro-Substituted Tryptamine [9]

  • Dissolve the chloro-substituted tryptamine analog (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, methanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the aldehyde (1.0-1.2 eq) to the stirred solution at room temperature.

  • Add the acid catalyst (e.g., TFA, 10-50 mol%, or a few drops of concentrated HCl). For less reactive substrates, stoichiometric amounts of acid may be required.

  • Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Pictet_Spengler_Mechanism cluster_step1 Step 1: Imine/Iminium Ion Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Rearomatization A β-Arylethylamine C Imine A->C + R'CHO, -H₂O B Aldehyde/Ketone B->C D Iminium Ion C->D + H⁺ E Spiro Intermediate D->E Electrophilic Aromatic Substitution F Product E->F - H⁺

Caption: Mechanism of the Pictet-Spengler Reaction.

Experimental_Workflow start Start reactants 1. Combine β-arylethylamine, aldehyde, and solvent start->reactants catalyst 2. Add acid catalyst reactants->catalyst reaction 3. Heat and stir for a specified time catalyst->reaction monitoring 4. Monitor reaction by TLC reaction->monitoring workup 5. Quench reaction and perform aqueous workup monitoring->workup Reaction complete extraction 6. Extract product with organic solvent workup->extraction purification 7. Dry, concentrate, and purify the crude product extraction->purification characterization 8. Characterize the purified product purification->characterization end End characterization->end Troubleshooting_Guide start Low or No Yield? check_catalyst Is the catalyst strong enough? start->check_catalyst Yes increase_catalyst Use stronger acid (TFA, Lewis Acid) check_catalyst->increase_catalyst No check_temp Is the temperature high enough? check_catalyst->check_temp Yes success Problem Solved increase_catalyst->success increase_temp Increase temperature/ Use microwave check_temp->increase_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp->success increase_time Increase reaction time check_time->increase_time No check_time->success Yes increase_time->success

References

Technical Support Center: Stability of 5-Chloro-1,2,3,4-tetrahydroisoquinoline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Chloro-1,2,3,4-tetrahydroisoquinoline in solution. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Disclaimer: Specific stability data for this compound is not extensively available in the public domain. The information provided is based on the general chemical properties of related compounds, such as halogenated aromatic amines and tetrahydroisoquinolines, and established principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound is a secondary amine with a predicted pKa around 8.94, making it susceptible to pH-dependent degradation, particularly in acidic or strongly basic conditions.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, may participate in hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxygen: The presence of oxygen can promote oxidative degradation, a common pathway for aromatic amines.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To ensure maximum stability, this compound and its solutions should be stored under the following conditions:

  • Solid Compound: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[1]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The choice of solvent and buffer should be carefully considered to ensure compatibility and stability.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways have not been reported, based on its structure, potential degradation pathways may include:

  • Oxidation: The tetrahydroisoquinoline ring and the aromatic amine functionality are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.

  • Dehalogenation: The chloro-substituent on the aromatic ring could be susceptible to removal under certain conditions, such as in the presence of strong bases or certain catalysts.

  • Photodegradation: Aromatic amines and halogenated aromatic compounds can undergo complex reactions upon exposure to light, leading to a variety of degradation products.

Troubleshooting Guides

Issue: I am observing unexpected peaks in my HPLC chromatogram when analyzing a solution of this compound.

  • Question 1: Could these be degradation products?

    • Answer: Yes, the appearance of new peaks, especially over time or after exposure to certain conditions, is a strong indication of degradation. The rate of appearance and intensity of these peaks can provide clues about the stability of the compound under your experimental conditions.

  • Question 2: How can I confirm if these new peaks are related to the degradation of my compound?

    • Answer: You can perform a forced degradation study. By intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, light), you can generate degradation products. If the new peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, it confirms they are degradation products.

  • Question 3: What are the common causes of degradation during analysis?

    • Answer: Several factors during your analytical workflow could contribute to degradation:

      • Mobile Phase pH: An inappropriate mobile phase pH can cause on-column degradation.

      • Solvent: The diluent used to prepare your sample might not be optimal for stability.

      • Temperature: High temperatures in the autosampler or column compartment can accelerate degradation.

      • Light Exposure: If your samples are not protected from light, photodegradation can occur.

Issue: My experimental results are inconsistent and not reproducible.

  • Question 1: Could the instability of this compound be the cause?

    • Answer: Yes, if the compound is degrading in your stock or working solutions, you will observe variability in your results. It is crucial to ensure the stability of your solutions throughout the duration of your experiments.

  • Question 2: How can I improve the stability of my solutions for better reproducibility?

    • Answer:

      • Prepare fresh solutions for each experiment.

      • If you need to store solutions, do so at low temperatures and protected from light.

      • Use a buffer to maintain a stable pH if your compound is sensitive to pH changes.

      • Consider using a solvent in which the compound is known to be more stable. Preliminary stability studies in different solvents can help identify the optimal choice.

  • Question 3: What steps can I take to troubleshoot this issue?

    • Answer:

      • Analyze your stock solution at the beginning and end of your experiments to check for degradation.

      • Perform a time-course stability study of your compound in the experimental medium to understand its stability over the duration of your assay.

      • Review your sample handling and storage procedures to identify any potential sources of degradation.

Data Presentation

Since no specific quantitative data for the degradation of this compound is available, the following table provides a hypothetical summary of potential degradation under forced conditions, which can be used as a template for your own stability studies.

Stress ConditionReagent/ParameterTemperature (°C)Time (hours)Potential % Degradation (Hypothetical)Potential Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl602410 - 30%Dehalogenated species, ring-opened products
Base Hydrolysis 0.1 M NaOH60245 - 20%Dehalogenated species
Oxidation 3% H₂O₂252415 - 40%N-oxides, hydroxylated derivatives
Thermal Solid State8048< 5%Minimal degradation
Thermal In Solution (e.g., Acetonitrile/Water)60485 - 15%Oxidation products
Photolytic ICH Q1B Option 2252420 - 50%Complex mixture of photoproducts

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies and for developing a stability-indicating HPLC-UV method for this compound.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (in Solution):

    • Dilute the stock solution with a suitable solvent (e.g., 50:50 ACN/Water) to the final concentration.

    • Incubate the solution at 60 °C for 48 hours.

    • At appropriate time points, withdraw an aliquot for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial and heat at 80 °C for 48 hours.

    • After the incubation period, dissolve the solid in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in 50:50 ACN/Water) in a photostability chamber according to ICH Q1B guidelines (e.g., Option 2: exposure to cool white fluorescent and near-UV lamps).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 220 nm and 275 nm, and collect full UV spectra to determine the optimal wavelength.

Method Development and Validation:

  • Specificity: Inject the stressed samples from the forced degradation studies. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak (resolution > 1.5). Peak purity analysis using a DAD can further confirm the homogeneity of the parent peak.

  • Linearity: Prepare a series of standard solutions of this compound over a relevant concentration range and inject them. Plot the peak area versus concentration and determine the linearity by calculating the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the compound. The recovery should be within 98-102%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by injecting multiple preparations of the same sample. The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Mandatory Visualizations

G cluster_main Hypothetical Degradation Pathway of this compound A 5-Chloro-1,2,3,4- tetrahydroisoquinoline B Oxidation (e.g., H₂O₂) A->B D Photodegradation (UV Light) A->D F Dehalogenation (Strong Base) A->F C N-Oxide Derivative B->C E Ring-Opened Products D->E G 1,2,3,4-Tetrahydroisoquinoline F->G

Caption: Hypothetical degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Testing start Start prep Prepare Stock Solution (1 mg/mL) start->prep stress Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) prep->stress analysis Analyze Samples by Stability-Indicating HPLC-UV stress->analysis data Collect and Process Data (Peak Area, Retention Time) analysis->data eval Evaluate Degradation Profile & Method Performance data->eval report Report Findings eval->report Stable / Method Validated optimize Optimize HPLC Method or Stress Conditions eval->optimize Unstable / Method Issues optimize->stress

Caption: Workflow for conducting stability studies.

G cluster_troubleshooting Troubleshooting Unexpected Peaks in HPLC start Unexpected Peaks Observed check1 Are the peaks present in the blank injection? start->check1 issue1 Contamination from solvent or system check1->issue1 Yes check2 Does the peak area increase over time or with stress? check1->check2 No solution1 Use fresh, high-purity solvents. Clean the HPLC system. issue1->solution1 issue2 Degradation Product check2->issue2 Yes check3 Is the peak shape good and reproducible? check2->check3 No solution2 Optimize storage conditions. Prepare fresh samples. issue2->solution2 check3->issue2 No issue3 Process-related impurity or artifact check3->issue3 Yes solution3 Optimize HPLC method. Investigate sample preparation. issue3->solution3

Caption: Troubleshooting decision tree for unexpected HPLC peaks.

References

Troubleshooting anomalous NMR spectra in tetrahydroisoquinolines.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydroisoquinoline NMR Analysis

Welcome to the technical support center for troubleshooting anomalous Nuclear Magnetic Resonance (NMR) spectra of tetrahydroisoquinolines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common spectral issues.

Frequently Asked Questions (FAQs)

FAQ 1: Why are the peaks in my ¹H NMR spectrum of a tetrahydroisoquinoline broad and poorly resolved?

Answer: Broadening of NMR signals in tetrahydroisoquinolines is a common observation and typically points to dynamic processes occurring on the NMR timescale (milliseconds).[1][2] The most frequent causes are slow conformational exchange or aggregation.

  • Conformational Dynamics: The tetrahydroisoquinoline ring is not planar and exists in a dynamic equilibrium between two half-chair conformations. Additionally, the nitrogen atom can undergo inversion. If the rate of this exchange is comparable to the NMR frequency difference between the protons in each conformation, it leads to significant line broadening.[3][4] At room temperature, many tetrahydroisoquinolines are right at this intermediate exchange regime, resulting in a poorly resolved spectrum.

  • Aggregation: At higher concentrations, intermolecular interactions can lead to the formation of aggregates. The different chemical environments and slower tumbling of these larger species in solution can also cause peaks to become broad.[2]

  • Paramagnetic Impurities: Traces of paramagnetic metals in your sample or the NMR solvent can cause rapid relaxation, leading to extremely broad peaks.[5]

Troubleshooting Guide:

The primary method to diagnose dynamic processes is Variable Temperature (VT) NMR spectroscopy.[6][7]

  • Run a VT-NMR Experiment: Acquire spectra at different temperatures, for example, from 25 °C up to 80 °C and down to -40 °C, in a suitable solvent.[8][9]

  • Analyze the Spectra:

    • Sharpening at High Temperature: If the broad peaks sharpen into distinct signals as you increase the temperature, this is a classic sign of fast chemical exchange. At higher temperatures, the ring flipping and nitrogen inversion become much faster than the NMR timescale, and the spectrum shows the time-averaged conformation.[1]

    • Sharpening at Low Temperature: If the peaks sharpen and resolve into multiple distinct signals at lower temperatures, this indicates that you have "frozen out" the individual conformers, which are now in slow exchange.

    • No Change or Broadening Persists: If temperature changes have little effect, consider other causes like sample purity, aggregation (try diluting the sample), or paramagnetic impurities.[2][10]

Troubleshooting Workflow: Peak Broadening

G cluster_0 A Observe Broad Peaks in ¹H NMR Spectrum B Run Variable Temperature (VT) NMR A->B C1 Peaks Sharpen at Higher Temperature B->C1 Heat C2 Peaks Sharpen into Multiple Sets at Lower Temp. B->C2 Cool C3 No Significant Change B->C3 No Effect D1 Diagnosis: Fast Conformational Exchange C1->D1 D2 Diagnosis: Slow Conformational Exchange (Individual Conformers Observed) C2->D2 D3 Check Purity, Concentration, or Paramagnetic Impurities C3->D3

Caption: Troubleshooting workflow for broad NMR peaks.

FAQ 2: Why do I see more signals than expected, especially in the aliphatic region?

Answer: This phenomenon is almost always due to the presence of diastereotopic protons .[11][12]

  • Origin of Diastereotopicity: Tetrahydroisoquinolines often contain a stereocenter (e.g., at the C1 position). The presence of this chiral center removes all planes of symmetry in the molecule.[13] Consequently, the two protons of a CH₂ group (e.g., at C3 or C4) are no longer chemically equivalent because one is "cis" and the other is "trans" to the substituent on the stereocenter.[14][15]

  • Spectral Appearance: Diastereotopic protons have different chemical shifts and will couple to each other, typically creating a pair of "doublets of doublets" (or more complex multiplets) for each CH₂ group, a pattern known as an ABX or ABXY system. This can make the aliphatic region of the spectrum appear much more complex than anticipated.[11] Even in achiral tetrahydroisoquinolines, the puckered ring conformation can sometimes make the axial and equatorial protons on a CH₂ group diastereotopic.

Troubleshooting Guide:

  • Confirm Chirality: Verify if your molecule is chiral. If it contains a stereocenter, diastereotopic protons are expected.

  • Use 2D NMR: A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is the most definitive way to identify diastereotopic protons. The two non-equivalent protons of a single CH₂ group will both show a correlation to the same carbon signal.[13]

  • Analyze Coupling Constants: Carefully analyze the coupling patterns. The coupling constant between the two diastereotopic protons on the same carbon (the geminal coupling, ²JHH) is typically in the range of 10-18 Hz.

Visualization of Diastereotopicity

G cluster_0 A Tetrahydroisoquinoline with Chiral Center at C1 (R group) B No Plane of Symmetry A->B D Proton Ha and Proton Hb are in Different Chemical Environments B->D C C4 Methylene Group (CH₂) E Ha and Hb are Diastereotopic D->E F Result: Two separate signals in ¹H NMR, which couple to each other. E->F

Caption: Logical flow explaining diastereotopicity.

FAQ 3: My entire spectrum is duplicated. What could be the cause?

Answer: A complete doubling of all NMR signals suggests the presence of two stable, slowly interconverting species in a roughly 1:1 ratio. In the context of substituted tetrahydroisoquinolines, this is often due to atropisomerism .[3][16]

  • Atropisomerism: This is a type of chirality that arises from hindered rotation around a single bond.[16] If you have a bulky substituent on the nitrogen or on the aromatic rings, rotation around the N-Aryl or C-Aryl bond can be restricted. This creates two stable rotational isomers (rotamers) that do not interconvert easily at room temperature.[17][18] Each rotamer is a unique chemical entity and will give its own complete set of NMR signals.

Troubleshooting Guide:

  • Inspect the Structure: Look for bulky groups that could restrict bond rotation. This is common in N-aryl or 1-aryl tetrahydroisoquinolines.

  • Perform VT-NMR: As with conformational exchange, VT-NMR is the key diagnostic tool.[16]

    • As you increase the temperature, the rate of rotation around the hindered bond will increase.

    • At a certain temperature, known as the coalescence temperature, the two sets of peaks will broaden and merge into a single, averaged set of signals.

    • By analyzing the spectra at different temperatures, you can calculate the energy barrier to rotation (ΔG‡). A barrier greater than ~22 kcal/mol is high enough for the atropisomers to be stable and potentially separable at room temperature.[16]

Atropisomerism Troubleshooting Logic

G cluster_0 A Observation: Complete Doubling of NMR Signals B Hypothesis: Atropisomers due to Hindered Rotation A->B C Perform High-Temperature NMR B->C D1 Peaks Coalesce and Sharpen into a Single Set C->D1 Yes D2 Peaks Remain Doubled (Even at High Temp) C->D2 No E1 Confirmation: Atropisomerism is Present D1->E1 E2 Consider Stable Isomers or Impurity D2->E2

Caption: Diagnostic workflow for suspected atropisomerism.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Spectroscopy

This protocol provides a general guideline for diagnosing dynamic processes.

  • Sample Preparation:

    • Prepare a sample of your compound (~5-10 mg) in a suitable deuterated solvent (~0.6 mL).

    • Crucially, choose a solvent with a wide liquid range. Toluene-d₈ (Boiling Point: 111 °C, Melting Point: -95 °C) or THF-d₈ (BP: 66 °C, MP: -108 °C) are excellent choices. Avoid solvents like CDCl₃ for low-temperature work (MP: -63.5 °C) or diethyl ether for high-temperature work (BP: 35 °C).

    • Use a proper NMR tube rated for temperature changes (e.g., Wilmad 535-PP or equivalent).[9] Do not use disposable tubes.

  • Spectrometer Setup:

    • Consult your NMR facility manager for specific instructions on your instrument. Users must be specially trained for VT experiments.[8][9]

    • Insert your sample and acquire a standard ¹H spectrum at room temperature (e.g., 25 °C or 298 K). Lock and shim the sample.

  • Running the Experiment:

    • High Temperature: Increase the temperature in increments of 10-15 °C. At each new temperature, allow the sample to equilibrate for at least 5-10 minutes before re-shimming and acquiring a spectrum.[8] Continue until the peaks sharpen or you reach the solvent's boiling point limit.

    • Low Temperature: Return to room temperature slowly. Then, decrease the temperature in increments of 10-15 °C. Again, allow 5-10 minutes for equilibration at each step before acquisition. Continue until peaks sharpen into distinct sets or the solvent freezes.

    • Safety: Never change the temperature too quickly, as this can damage the NMR probe.[8][9] Always return the probe to room temperature before ejecting the sample.

Data Tables

Table 1: Common Deuterated Solvents for VT-NMR

This table provides the properties of solvents frequently used in VT-NMR experiments to help in selecting the appropriate one for your target temperature range.[19][20][21]

SolventChemical FormulaMelting Point (°C)Boiling Point (°C)¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Acetone-d₆C₃D₆O-94562.0529.84, 206.26
Acetonitrile-d₃C₂D₃N-45821.941.32, 118.26
Chloroform-dCDCl₃-63.5617.2677.16
Dichloromethane-d₂CD₂Cl₂-97405.3253.84
DMSO-d₆C₂D₆SO18.51892.5039.52
Methanol-d₄CD₄O-98653.3149.00
THF-d₈C₄D₈O-108663.58, 1.7367.57, 25.31
Toluene-d₈C₇D₈-951112.08, 6.97, 7.01, 7.0920.43, 125.49, 128.87, 129.96, 138.85

Note: Residual peak positions can vary slightly based on temperature and solute.[19]

References

Technical Support Center: Grignard Reactions with Ketoamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving ketoamides. The focus is on reducing impurities and optimizing the synthesis of α-hydroxy amides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with an α-ketoamide is giving low yields of the desired α-hydroxy amide. What are the common causes?

A1: Low yields in this reaction are often attributed to several factors:

  • Grignard Reagent Quality: The Grignard reagent may have degraded due to exposure to moisture or air.[1] It is crucial to use freshly prepared or properly titrated Grignard reagents and to conduct the reaction under strictly anhydrous conditions.[1]

  • Reaction with the Amide Carbonyl: Grignard reagents can potentially react with the amide carbonyl group, leading to byproducts. However, the ketone carbonyl is generally more electrophilic and should react preferentially.[2]

  • Enolization of the Ketoamide: If the Grignard reagent is sterically hindered or the ketoamide has acidic α-protons, the Grignard reagent can act as a base, leading to enolization and recovery of the starting material after workup.[3]

  • Double Addition: An excess of the Grignard reagent or elevated temperatures can sometimes lead to a second addition, although this is less common with amides compared to esters.

Q2: I am observing significant amounts of a byproduct that appears to be the result of the Grignard reagent reacting with the amide. How can I improve chemoselectivity for the ketone?

A2: Improving chemoselectivity is critical for a successful reaction. Consider the following strategies:

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly enhance selectivity towards the more reactive ketone carbonyl.[4]

  • Slow Addition of Grignard Reagent: Adding the Grignard reagent dropwise to a cooled solution of the ketoamide can help to control the reaction and minimize side reactions.

  • Choice of Solvent: Ethereal solvents like THF and diethyl ether are standard. The choice of solvent can sometimes influence the aggregation state and reactivity of the Grignard reagent. 2-Methyltetrahydrofuran (2-MeTHF) has been reported to improve chemoselectivity and yield in some Grignard reactions compared to THF.[5]

  • Use of Additives: The presence of certain Lewis acids can sometimes enhance the electrophilicity of the ketone carbonyl, promoting the desired reaction.

Q3: After quenching the reaction, my TLC plate shows multiple spots, and purification is difficult. What are the likely impurities?

A3: Common impurities in Grignard reactions with ketoamides include:

  • Unreacted Ketoamide: Incomplete reaction will leave starting material.

  • Product of Amide Reaction: As discussed, reaction at the amide carbonyl can lead to ketones or tertiary amines after reduction.[6][7]

  • Enolized Starting Material: If enolization occurs, the starting ketoamide will be recovered after workup.[3]

  • Wurtz Coupling Products: Homocoupling of the alkyl/aryl halide used to prepare the Grignard reagent can occur, leading to R-R byproducts.

  • Hydrolysis Product of Grignard Reagent: Reaction of the Grignard reagent with trace amounts of water will produce the corresponding alkane or arene (R-H).[1]

Q4: Can I use a tertiary amide in my ketoamide substrate?

A4: Yes, tertiary amides are generally preferred for Grignard reactions as they lack acidic N-H protons that would quench the Grignard reagent.[2] Primary and secondary amides will undergo an acid-base reaction with the Grignard reagent, consuming it and preventing the desired nucleophilic addition.[2]

Quantitative Data on Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of the desired α-hydroxy amide product.

Table 1: Effect of Temperature on Yield

Ketoamide SubstrateGrignard ReagentTemperature (°C)Yield of α-hydroxy amide (%)Reference
N,N-dimethyl-2-oxo-2-phenylacetamidePhenylmagnesium bromide2575Fictionalized Data
N,N-dimethyl-2-oxo-2-phenylacetamidePhenylmagnesium bromide088Fictionalized Data
N,N-dimethyl-2-oxo-2-phenylacetamidePhenylmagnesium bromide-7895Fictionalized Data
N-benzyl-N-methyl-2-oxobutanamideEthylmagnesium bromide2568Fictionalized Data
N-benzyl-N-methyl-2-oxobutanamideEthylmagnesium bromide082Fictionalized Data
N-benzyl-N-methyl-2-oxobutanamideEthylmagnesium bromide-7891Fictionalized Data

Table 2: Effect of Grignard Reagent Equivalents on Product Distribution

Ketoamide SubstrateGrignard ReagentEquivalents of GrignardYield of α-hydroxy amide (%)Unreacted Starting Material (%)Other Impurities (%)Reference
N,N-diethyl-2-oxo-2-phenylacetamideMethylmagnesium bromide1.185105Fictionalized Data
N,N-diethyl-2-oxo-2-phenylacetamideMethylmagnesium bromide1.59226Fictionalized Data
N,N-diethyl-2-oxo-2-phenylacetamideMethylmagnesium bromide2.088012 (potential di-addition/amide reaction)Fictionalized Data

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an α-Hydroxy Amide via Grignard Reaction

This protocol outlines a general method for the reaction of a Grignard reagent with an N,N-disubstituted-α-ketoamide.

Materials:

  • N,N-disubstituted-α-ketoamide

  • Grignard reagent (commercially available or freshly prepared)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet is assembled.

  • Dissolution of Ketoamide: The N,N-disubstituted-α-ketoamide (1.0 eq.) is dissolved in anhydrous THF under an inert atmosphere.

  • Cooling: The solution is cooled to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

  • Addition of Grignard Reagent: The Grignard reagent (1.1-1.5 eq.) is added dropwise via the dropping funnel to the stirred solution of the ketoamide, maintaining the internal temperature below the specified limit.

  • Reaction Monitoring: The reaction is stirred at the low temperature for a specified time (e.g., 1-3 hours) and can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution.

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure α-hydroxy amide.

Visualizations

Grignard_Reaction_Pathway Ketoamide α-Ketoamide Intermediate Magnesium Alkoxide Intermediate Ketoamide->Intermediate Nucleophilic Attack on Ketone Enolization Enolization Ketoamide->Enolization Base Abstraction of α-Proton Amide_Attack Attack at Amide Ketoamide->Amide_Attack Nucleophilic Attack on Amide Grignard Grignard Reagent (R-MgX) Grignard->Intermediate Grignard->Enolization Grignard->Amide_Attack Product α-Hydroxy Amide Intermediate->Product Aqueous Workup (H+) RecoveredSM Recovered Starting Material Enolization->RecoveredSM Aqueous Workup Byproduct Side Products Amide_Attack->Byproduct Further Reactions

Caption: Reaction pathways in Grignard addition to ketoamides.

Troubleshooting_Workflow Start Low Yield of α-Hydroxy Amide Check_Grignard Check Grignard Reagent Quality (Titrate/Freshly Prepare) Start->Check_Grignard Check_Grignard->Start Reagent Degraded Anhydrous Ensure Anhydrous Conditions (Flame-dry glassware, dry solvent) Check_Grignard->Anhydrous Reagent OK Anhydrous->Start Moisture Present Temp Lower Reaction Temperature (-78°C to 0°C) Anhydrous->Temp Conditions Dry Temp->Start No Improvement Addition Slow Dropwise Addition of Grignard Temp->Addition Temp Lowered Addition->Start No Improvement Stoichiometry Optimize Stoichiometry (1.1-1.5 eq. Grignard) Addition->Stoichiometry Addition Slowed Stoichiometry->Start No Improvement Success Improved Yield Stoichiometry->Success Optimized

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Enantioselective Synthesis of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective synthesis of tetrahydroisoquinolines (THIQs). The information is tailored for researchers, scientists, and drug development professionals to facilitate a smoother experimental workflow.

Troubleshooting Guides

This section is organized by the most common synthetic methodologies used for enantioselective THIQ synthesis. Each guide is presented in a question-and-answer format to directly address specific experimental issues.

Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of THIQs, involving the cyclization of a β-arylethylamine with an aldehyde or ketone. Achieving high enantioselectivity is a primary challenge.

Q1: My Pictet-Spengler reaction is showing low to no yield. What are the potential causes and solutions?

A1: Low yields in a Pictet-Spengler reaction can stem from several factors. A primary reason is often an insufficiently activated aromatic ring, as the reaction is an electrophilic aromatic substitution.[1] The choice of catalyst and reaction conditions also plays a crucial role.

Troubleshooting Steps:

  • Aromatic Ring Activation: Ensure the β-arylethylamine substrate possesses electron-donating groups on the aromatic ring to facilitate cyclization. If the ring is electron-deficient, consider using stronger acid catalysts or harsher reaction conditions, such as higher temperatures, but monitor closely for decomposition.[1]

  • Catalyst Selection: For enantioselective variants, chiral phosphoric acids are commonly employed. The catalyst's structure, particularly the substituents on the BINOL backbone, significantly impacts its effectiveness. Screening different chiral phosphoric acid catalysts is often necessary.

  • Reaction Temperature: The optimal temperature can vary. It is advisable to experiment with a range of temperatures, starting from room temperature up to reflux, while carefully monitoring the reaction progress to avoid potential degradation of starting materials or products.[1]

  • Solvent Choice: The solvent can influence reaction rates and selectivity. Aprotic solvents like toluene and dichloromethane are commonly used. The polarity of the solvent can affect the stability of intermediates and transition states.[2]

Q2: I am observing poor enantioselectivity in my chiral phosphoric acid-catalyzed Pictet-Spengler reaction. How can I improve it?

A2: Achieving high enantioselectivity is a nuanced challenge that depends on the interplay between the substrate, aldehyde/ketone, and the chiral catalyst.

Troubleshooting Steps:

  • Catalyst Optimization: The steric and electronic properties of the chiral phosphoric acid catalyst are critical. Catalysts with bulky substituents at the 3 and 3' positions of the BINOL scaffold often create a more defined chiral pocket, leading to higher enantioselectivity. It may be necessary to screen a variety of catalysts.

  • Temperature Control: Lowering the reaction temperature generally enhances enantioselectivity by favoring the kinetically controlled product and minimizing background racemic reactions.[1]

  • Additives: In some cases, the use of additives or co-catalysts can improve enantioselectivity. For instance, the presence of a hydrogen bond donor co-catalyst can enhance the stereoselectivity of a chiral phosphoric acid catalyst.[3]

  • Substrate and Reagent Purity: Ensure the purity of the tryptamine derivative, aldehyde/ketone, and solvent, as impurities can interfere with the catalyst and reduce enantioselectivity.

Q3: The reaction with an aliphatic aldehyde is giving a low yield. What can be done?

A3: Aliphatic aldehydes can be challenging substrates in the Pictet-Spengler reaction due to their different reactivity profiles compared to aromatic aldehydes.

Troubleshooting Steps:

  • Catalyst Choice: Some chiral catalysts are better suited for aliphatic aldehydes. For instance, certain BINOL-phosphoric acids with 3,5-bistrifluoromethylphenyl substituents have shown better performance with aliphatic aldehydes.[4]

  • Reaction Conditions: Optimization of reaction time and temperature is crucial. Aliphatic aldehydes might require different conditions to achieve a good balance between reaction rate and prevention of side reactions.

Bischler-Napieralski Reaction followed by Asymmetric Reduction

The Bischler-Napieralski reaction forms a 3,4-dihydroisoquinoline intermediate, which is then asymmetrically reduced to the chiral THIQ. The challenges are often related to the cyclization step and the subsequent stereoselective reduction.

Q1: My Bischler-Napieralski reaction is failing or giving a very low yield. What are the common pitfalls?

A1: The Bischler-Napieralski reaction is sensitive to the electronic nature of the substrate and the reaction conditions.

Troubleshooting Steps:

  • Substrate Reactivity: This reaction works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, consider using stronger dehydrating agents, such as a mixture of P₂O₅ in refluxing POCl₃.[5][6]

  • Choice of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common reagent. For less reactive substrates, more potent agents like triflic anhydride (Tf₂O) or polyphosphoric acid (PPA) can be effective.[6]

  • Temperature Control: While heating is often necessary, excessive temperatures can lead to the formation of tar and decomposition of the starting material or product. Careful temperature management is key.[7]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This can be minimized by using milder reaction conditions (e.g., Tf₂O at lower temperatures) or by using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[5][8]

Q2: The reaction mixture has turned into a thick, unmanageable tar. What should I do?

A2: Tar formation is a common issue in the Bischler-Napieralski reaction, often due to polymerization or decomposition at high temperatures.

Troubleshooting Steps:

  • Temperature Management: Carefully control the reaction temperature. A gradual increase to the desired temperature can be beneficial.[7]

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent overheating and subsequent decomposition.[7]

  • Solvent Amount: Ensure that enough solvent is used to maintain a stirrable reaction mixture throughout the process.[7]

Q3: I am struggling to achieve high enantioselectivity in the asymmetric reduction of the dihydroisoquinoline intermediate. What factors should I consider?

A3: The success of the asymmetric reduction step depends heavily on the choice of catalyst and reaction conditions. Asymmetric transfer hydrogenation is a common method.

Troubleshooting Steps:

  • Catalyst System: Arene/Ru/TsDPEN catalysts are frequently used and have shown high enantioselectivity. The specific ligand on the catalyst can significantly influence the outcome.[9][10][11]

  • Additives: The addition of acids, such as HBr, can dramatically improve the asymmetric induction of some catalysts.[12]

  • Catalyst Loading: The amount of catalyst used can impact both the reaction rate and the enantioselectivity. It is important to optimize the catalyst loading for your specific substrate.[13][14]

  • Solvent: The choice of solvent can have a profound effect on enantioselectivity. For instance, in some Ir-catalyzed hydrogenations, switching the solvent can even lead to the opposite enantiomer.[15][16]

Asymmetric Hydrogenation and Transfer Hydrogenation

Direct asymmetric hydrogenation or transfer hydrogenation of (dihydro)isoquinolines is an atom-economical route to chiral THIQs. Key challenges include catalyst activity, stability, and achieving high stereocontrol.

Q1: My hydrogenation catalyst appears to be inactive or deactivates quickly. What could be the cause?

A1: Catalyst deactivation is a significant challenge in the hydrogenation of N-heterocycles. The nitrogen atom in the substrate can coordinate strongly to the metal center, leading to catalyst poisoning.

Troubleshooting Steps:

  • Catalyst Choice: Some catalysts are more robust than others. For example, certain iridium complexes with specific ligands have been developed to be more resistant to deactivation.

  • Additives: The use of additives, such as Brønsted acids, can activate the catalyst and/or the substrate, preventing catalyst poisoning and improving reactivity.[12]

  • Reaction Conditions: Ensure that the reaction is performed under strictly inert conditions, as oxygen can deactivate many hydrogenation catalysts. The purity of the hydrogen gas and solvents is also critical.

  • Ligand Selection: The ligand plays a crucial role in stabilizing the active catalytic species. Bulky, electron-rich ligands can sometimes mitigate catalyst deactivation.

Q2: I am observing low enantioselectivity in the asymmetric transfer hydrogenation. How can I improve it?

A2: Low enantioselectivity can result from a mismatch between the catalyst and the substrate or suboptimal reaction conditions.

Troubleshooting Steps:

  • Ligand Screening: The chiral ligand is the primary source of stereocontrol. A systematic screening of different ligands is often the most effective way to improve enantioselectivity.

  • Hydrogen Source: In transfer hydrogenation, the choice of hydrogen donor (e.g., formic acid/triethylamine, isopropanol) can influence the outcome.

  • Temperature: As with other asymmetric reactions, lower temperatures generally lead to higher enantioselectivity.

  • Substrate Structure: The steric and electronic properties of the substrate can significantly affect the enantioselectivity. For challenging substrates, such as those without ortho-substituents on a C1-aryl group, specialized catalyst systems may be required.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the enantioselective synthesis of tetrahydroisoquinolines?

A1: The primary challenges include:

  • Achieving High Enantioselectivity: Controlling the stereochemistry at the newly formed chiral center is often difficult and requires careful selection of chiral catalysts or auxiliaries and optimization of reaction conditions.

  • Substrate Scope Limitations: Many synthetic methods are sensitive to the steric and electronic properties of the substrates. For example, electron-withdrawing groups can hinder electrophilic aromatic substitution reactions like the Bischler-Napieralski and Pictet-Spengler reactions.

  • Catalyst Deactivation: The nitrogen atom in the isoquinoline ring system can act as a ligand and poison metal catalysts used in hydrogenation and other transformations.

  • Harsh Reaction Conditions: Some classical methods, like the Bischler-Napieralski reaction, often require high temperatures and strong acids, which can lead to side reactions and are not compatible with sensitive functional groups.[7]

  • Side Reactions: Competing reaction pathways, such as the retro-Ritter reaction in the Bischler-Napieralski synthesis, can reduce the yield of the desired product.[5][8]

Q2: How do I choose the best synthetic route for my target THIQ?

A2: The choice of synthetic route depends on several factors:

  • Target Structure: The substitution pattern on the THIQ skeleton will dictate which reactions are most suitable.

  • Available Starting Materials: The accessibility of the necessary precursors is a practical consideration.

  • Desired Stereochemistry: The required enantiopurity will influence the choice between methods employing chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

  • Scale of Synthesis: For large-scale synthesis, atom-economical methods like catalytic asymmetric hydrogenation are often preferred.

Q3: Can solvent choice really make a big difference in enantioselectivity?

A3: Yes, the solvent can have a significant impact on enantioselectivity. It can influence the conformation of the catalyst-substrate complex, the stability of charged intermediates, and the overall reaction pathway. In some cases, changing the solvent can even lead to the formation of the opposite enantiomer.[2][15][16] Therefore, solvent screening is a critical part of optimizing an asymmetric synthesis.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different enantioselective methods to provide a comparative overview.

Table 1: Chiral Phosphoric Acid Catalyzed Pictet-Spengler Reaction of Tryptamines

EntryAldehyde/KetoneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde(R)-TRIP (10)Toluene50249592
2p-Chlorobenzaldehyde(R)-STRIP (5)TolueneRT128896
3Cyclohexanone(R)-TRIP (10)CH₂Cl₂40487588
4IsobutyraldehydeValine-derived thiourea (10)TolueneRT460 (conv.)88

Table 2: Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-dihydroisoquinolines

EntrySubstrate (1-Aryl group)Catalyst SystemHydrogen SourceSolventTemp (°C)Yield (%)ee (%)
1PhenylRuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃NCH₃CN28>9595
22-MethylphenylRuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃NCH₃CN28>9599
34-Methoxyphenyl[Cp*RhCl₂]₂ / (S,S)-TsDPENHCOOH/Et₃NH₂O409897
43-ChlorophenylIr-Josiphos type ligand / HBrH₂ (50 bar)Dioxane6096>99

Experimental Protocols

Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general guideline for the enantioselective Pictet-Spengler reaction using a chiral phosphoric acid catalyst. Optimization for specific substrates is recommended.

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.1 - 1.5 eq)

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Molecular sieves (4 Å, activated)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the β-arylethylamine, the chiral phosphoric acid catalyst, and activated molecular sieves.

  • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).

  • Add the aldehyde or ketone dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for Bischler-Napieralski Reaction using POCl₃

This protocol is a general guideline for the Bischler-Napieralski cyclization. Caution: POCl₃ is corrosive and reacts violently with water. Handle with appropriate safety precautions in a fume hood.[7]

Materials:

  • β-arylethylamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 - 5.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the β-arylethylamide substrate.

  • Add the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the solution. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the reaction mixture to a stirred mixture of ice and a base (e.g., ammonium hydroxide or saturated sodium bicarbonate solution) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the subsequent reduction step.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Pictet-Spengler Reaction

G start Low or No Yield in Pictet-Spengler Reaction check_activation Is the aromatic ring sufficiently activated? start->check_activation check_conditions Are the reaction conditions optimal? check_activation->check_conditions Yes solution_activation Use substrate with electron-donating groups or harsher conditions. check_activation->solution_activation No check_catalyst Is the catalyst effective? check_conditions->check_catalyst solution_temp Screen a range of temperatures (RT to reflux). check_conditions->solution_temp Unsure solution_solvent Test different aprotic solvents (e.g., Toluene, DCM). check_conditions->solution_solvent Unsure solution_catalyst Screen different chiral phosphoric acids or increase catalyst loading. check_catalyst->solution_catalyst No

Caption: Troubleshooting flowchart for low yield in Pictet-Spengler reactions.

Decision Pathway for Optimizing Enantioselectivity

G start Poor Enantioselectivity Observed catalyst_screening Screen a library of chiral ligands/catalysts. start->catalyst_screening lower_temp Lower the reaction temperature. catalyst_screening->lower_temp Improvement, but not optimal final_product High Enantioselectivity Achieved catalyst_screening->final_product Significant improvement solvent_screening Screen different solvents. lower_temp->solvent_screening Further improvement needed lower_temp->final_product Sufficiently high ee check_purity Verify purity of starting materials and reagents. solvent_screening->check_purity check_purity->final_product All factors optimized

Caption: Decision tree for enhancing enantioselectivity in asymmetric synthesis.

Bischler-Napieralski Reaction: Key Challenges and Solutions

G cluster_challenges Challenges cluster_solutions Solutions low_yield Low Yield Deactivated aromatic ring stronger_reagents Stronger Reagents Use P₂O₅/POCl₃ or Tf₂O low_yield->stronger_reagents tar_formation Tar Formation High temperature / long reaction time control_temp_time Control Temperature & Time Monitor reaction closely tar_formation->control_temp_time retro_ritter Retro-Ritter Side Reaction Formation of stable styrene milder_conditions Milder Conditions Use Tf₂O at lower temp. retro_ritter->milder_conditions nitrile_solvent Nitrile as Solvent Shifts equilibrium retro_ritter->nitrile_solvent

Caption: Common issues and solutions in the Bischler-Napieralski reaction.

References

Technical Support Center: 5-Chloro-1,2,3,4-tetrahydroisoquinoline Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-1,2,3,4-tetrahydroisoquinoline. The information provided is intended to assist in designing and troubleshooting experiments related to the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure, the primary degradation pathways for this compound are expected to be oxidation, hydrolysis, and photolysis. The tetrahydroisoquinoline nucleus is susceptible to oxidation, while the chloro-substituted aromatic ring may undergo degradation under photolytic and extreme hydrolytic conditions.

Q2: How does the chlorine substituent on the aromatic ring influence the degradation of the molecule?

A2: The chlorine atom is an electron-withdrawing group, which generally increases the stability of the aromatic ring, making it more resistant to electrophilic attack. This suggests that the tetrahydroisoquinoline portion of the molecule might be more labile under certain oxidative conditions. However, under harsh conditions, cleavage of the carbon-chlorine bond or reactions on the aromatic ring can still occur.

Q3: What are some potential degradation products I should look for?

A3: Potential degradation products could include hydroxylated species on the tetrahydroisoquinoline ring, N-oxides, and products of ring-opening of the tetrahydroisoquinoline moiety. Under severe hydrolytic conditions, substitution of the chlorine atom with a hydroxyl group to form a phenolic derivative is possible, though this generally requires harsh conditions for aryl chlorides. Photodegradation may lead to dehalogenation or the formation of other complex products.

Q4: My compound is showing unexpected instability during storage. What could be the cause?

A4: Unexpected instability can arise from several factors, including exposure to light, elevated temperatures, or reactive impurities in your solvent or storage container. Ensure the compound is stored in a tightly sealed, amber-colored vial, in a cool, dark place. For solutions, the choice of solvent and the pH can also significantly impact stability.

Q5: I am not observing any degradation under my stress conditions. What should I do?

A5: If you do not observe degradation, the conditions may not be stringent enough. For hydrolytic studies, you can increase the concentration of the acid or base, increase the temperature, or extend the reaction time. For oxidative studies, a higher concentration of the oxidizing agent or a more reactive agent can be used. For thermal stress, a higher temperature can be applied, but be mindful of the compound's melting point.

Troubleshooting Guide

This guide addresses common issues encountered during the forced degradation studies of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No Degradation Observed - Insufficient stress conditions (concentration, temperature, time).- High intrinsic stability of the molecule.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Elevate the temperature of the reaction.- Extend the duration of the stress testing.- For photostability, ensure the light source provides sufficient energy and exposure time.
Complete Degradation - Stress conditions are too harsh.- Reduce the concentration of the stressor.- Lower the reaction temperature.- Decrease the exposure time.
Poor Peak Shape in HPLC Analysis - Co-elution of degradation products.- Interaction of the analyte with the stationary phase.- Inappropriate mobile phase pH.- Optimize the HPLC method (gradient, mobile phase composition, column type).- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a different column chemistry.
Appearance of Multiple Unidentified Peaks - Complex degradation pathways.- Presence of impurities in the starting material or reagents.- Use LC-MS/MS to identify the mass of the degradation products and propose structures.- Run a blank experiment with only the solvent and stressor to identify reagent-related peaks.- Characterize the purity of your starting material thoroughly.
Precipitation in the Sample Solution - Formation of insoluble degradation products.- Change in pH leading to precipitation of the parent compound.- Use a co-solvent to improve the solubility of all components.- Adjust the pH of the sample before injection into the HPLC.- Filter the sample through a suitable syringe filter.

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments.

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M NaOH.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M HCl.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and treating it in the same way as the stressed samples (without the acid or base).

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of purified water to 1 mL of the stock solution and storing it under the same conditions.

Thermal Degradation
  • Solid State:

    • Place a small amount of the solid compound in a vial.

    • Heat the vial in an oven at 70°C for 48 hours.

    • After heating, dissolve the solid in a suitable solvent to prepare a solution for HPLC analysis.

  • Solution State:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Heat the solution in a sealed vial at 70°C for 48 hours.

    • Cool the solution and dilute it with the mobile phase for HPLC analysis.

  • Control Sample: Store a sample of the solid or solution at room temperature, protected from light.

Photolytic Degradation
  • Preparation of Sample: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Light Exposure:

    • Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light (e.g., an option 2 light source as per ICH Q1B guidelines).

    • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Dark Control: Prepare a control sample by wrapping a vial of the solution in aluminum foil and placing it in the same photostability chamber.

  • Analysis: After exposure, dilute the samples with the mobile phase for HPLC analysis.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) This compound This compound Hydroxylated Aromatic Ring Hydroxylated Aromatic Ring This compound->Hydroxylated Aromatic Ring Harsh Conditions Ring-Opened Products Ring-Opened Products This compound->Ring-Opened Products N-Oxide N-Oxide This compound->N-Oxide Hydroxylated Tetrahydroisoquinoline Ring Hydroxylated Tetrahydroisoquinoline Ring This compound->Hydroxylated Tetrahydroisoquinoline Ring Dehalogenated Product Dehalogenated Product This compound->Dehalogenated Product Complex Photoproducts Complex Photoproducts This compound->Complex Photoproducts

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolysis Photolysis Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Sample Preparation (Neutralization/Dilution) Sample Preparation (Neutralization/Dilution) Expose to Stress Conditions->Sample Preparation (Neutralization/Dilution) HPLC/LC-MS Analysis HPLC/LC-MS Analysis Sample Preparation (Neutralization/Dilution)->HPLC/LC-MS Analysis Data Analysis and Degradant Identification Data Analysis and Degradant Identification HPLC/LC-MS Analysis->Data Analysis and Degradant Identification End End Data Analysis and Degradant Identification->End

Caption: General workflow for forced degradation studies.

Technical Support Center: Safe Handling of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT). Adherence to these guidelines is critical to prevent the formation of hazardous conditions, including the potential for runaway reactions.

Frequently Asked Questions (FAQs)

Q1: Is 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) explosive?

A1: 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) is not classified as an explosive.[1][2] It is a combustible liquid that will not ignite readily.[1] However, it can undergo hazardous reactions, including thermal decomposition or runaway reactions, if not handled and stored correctly. These reactions can generate heat and pressure, which may lead to vessel rupture if contained.

Q2: What are the primary hazards associated with CMIT?

A2: The primary hazards of CMIT include:

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4][5]

  • Corrosivity: It can cause severe skin burns and eye damage.[1][2][3][4][5]

  • Allergenicity: It may cause an allergic skin reaction.[1][6]

  • Reactivity: It is incompatible with certain classes of chemicals, which can lead to hazardous reactions.[6]

Q3: What are the recommended storage conditions for CMIT?

A3: CMIT should be stored in a tightly closed, approved container in a well-ventilated area.[1][2] It is advisable to store it at room temperature, away from direct sunlight and heat sources.[7][8][9][10] The storage area should be separate from work areas and incompatible materials.[11][12]

Q4: How does pH affect the stability of CMIT?

A4: CMIT is more stable in acidic conditions and undergoes degradation in alkaline (high pH) solutions.[13] The rate of degradation increases as the pH rises.[13] This degradation can lead to a loss of biocidal activity and the formation of different chemical species.

Troubleshooting Guide: Preventing Runaway Reactions

A runaway reaction is an uncontrolled, exothermic reaction that can lead to a rapid increase in temperature and pressure. While CMIT is not inherently explosive, improper handling can lead to such hazardous situations.

Scenario Potential Cause Preventive Measures & Solutions
Unexpected temperature increase during reaction. Mixing with incompatible materials (e.g., oxidizing agents, reducing agents, amines, mercaptans).[6]Immediate Action: Stop the addition of reactants. If safe to do so, apply cooling. Prevention: Always consult the Safety Data Sheet (SDS) for chemical compatibility before mixing.[11] Conduct small-scale trials to assess reactivity.
Fuming or gas evolution. Thermal decomposition due to excessive heating or contact with incompatible substances.Immediate Action: Evacuate the area and ensure adequate ventilation. Do not breathe fumes.[1] Prevention: Maintain strict temperature control. Avoid localized heating. Ensure process equipment is clean and free of contaminants.
Discoloration or unexpected precipitate formation. Degradation of CMIT, possibly due to pH changes or contamination.Immediate Action: Safely quench the reaction if a hazardous process is suspected. Prevention: Use buffered solutions where appropriate to maintain a stable pH. Ensure all glassware and equipment are thoroughly cleaned before use.

Experimental Protocols: Ensuring Thermal Stability

Objective: To assess the thermal stability of a CMIT-containing mixture and identify the onset of exothermic decomposition.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the CMIT mixture into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient to 300 °C.

  • Data Analysis: Monitor the heat flow to the sample as a function of temperature. An exothermic event will be indicated by a positive deviation from the baseline. The onset temperature of this exotherm is a critical parameter for determining the maximum safe operating temperature.

Data Presentation: Incompatible Materials

It is crucial to avoid mixing CMIT with the following classes of chemicals to prevent hazardous reactions.[6][14][15]

Incompatible Chemical Class Potential Hazard
Strong Oxidizing AgentsCan cause a strong exothermic reaction.
Strong Reducing AgentsMay lead to vigorous, heat-generating reactions.
AminesCan result in chemical degradation and heat generation.
Mercaptans (Thiols)May cause a rapid, exothermic reaction.

Visualizations

Logical Relationship for Avoiding Hazardous Reactions

G cluster_storage Safe Storage cluster_handling Safe Handling storage Store CMIT in a Cool, Dry, Well-Ventilated Area away Away From Sunlight & Heat storage->away ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Before Handling incompatible Avoid Mixing With: - Oxidizing Agents - Reducing Agents - Amines - Mercaptans ppe->incompatible CRITICAL runaway Potential for Runaway Reaction incompatible->runaway Leads To

Caption: Key considerations for the safe storage and handling of CMIT to prevent hazardous reactions.

Experimental Workflow for Thermal Stability Analysis

G start Start sample_prep Prepare CMIT Sample (5-10 mg in sealed pan) start->sample_prep dsc_setup Set up DSC Instrument (Sample and Reference Pans) sample_prep->dsc_setup heating Heat at a Constant Rate (e.g., 2-10 °C/min) dsc_setup->heating data_acq Monitor Heat Flow vs. Temperature heating->data_acq analysis Analyze for Exotherms (Determine Onset Temperature) data_acq->analysis end End analysis->end

Caption: A typical workflow for assessing the thermal stability of CMIT using Differential Scanning Calorimetry (DSC).

References

Validation & Comparative

A Comparative Guide to Purity Validation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Techniques

The choice of analytical technique for purity validation depends on various factors including the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation. Below is a comparison of HPLC, GC, and CE for the analysis of 5-Chloro-1,2,3,4-tetrahydroisoquinoline.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration of charged species in an electric field.
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.Excellent for charged molecules and offers high separation efficiency.
Sample Throughput Moderate to high, with typical run times of 5-30 minutes.Generally faster than HPLC for simple mixtures, with run times of 1-20 minutes.High throughput with very short analysis times, often in the range of 1-10 minutes.
Sensitivity High, with detection limits typically in the ng to pg range.Very high, with detection limits often in the pg to fg range, especially with mass spectrometry (MS) detection.Extremely high sensitivity, requiring very small sample volumes (nL).
Instrumentation Widely available in most analytical laboratories.Commonly available, particularly in quality control and environmental labs.Less common than HPLC and GC, but gaining popularity in pharmaceutical analysis.
Potential Issues Co-elution of impurities with similar polarity. Mobile phase preparation and disposal.Thermal degradation of the analyte. Requirement for analyte volatility.Limited to charged or chargeable analytes. Matrix effects can be significant.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Based on methods for the parent compound, 1,2,3,4-tetrahydroisoquinoline, a reverse-phase HPLC method is proposed for the purity validation of this compound.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric acid in Water (B).

    • Gradient Program:

      • 0-2 min: 10% A

      • 2-15 min: 10% to 70% A

      • 15-18 min: 70% A

      • 18-20 min: 70% to 10% A

      • 20-25 min: 10% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Alternative Analytical Techniques

Gas Chromatography (GC)

GC can be a powerful tool for purity assessment, especially when coupled with a mass spectrometer (GC-MS) for impurity identification.

Key Considerations:

  • Volatility: this compound is expected to have sufficient volatility for GC analysis.

  • Derivatization: While likely not necessary, derivatization of the secondary amine could improve peak shape and thermal stability.

  • Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be a suitable starting point.

  • Detection: Flame Ionization Detection (FID) provides a universal response for carbon-containing compounds, making it suitable for purity assessment. Mass Spectrometry (MS) offers higher sensitivity and structural information for impurity identification.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is particularly well-suited for the analysis of charged species.

Key Considerations:

  • Charge: As a secondary amine, this compound will be protonated and positively charged in an acidic buffer, making it amenable to CE analysis.

  • Buffer System: A low pH buffer (e.g., phosphate or citrate buffer, pH 2.5-4.5) would be appropriate.

  • Separation Mode: Capillary Zone Electrophoresis (CZE) is the most straightforward mode for this analysis.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be suitable.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HPLC purity validation of this compound.

HPLC_Purity_Validation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Compound B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Filter Sample C->D F Inject Sample into HPLC D->F E Prepare Mobile Phase E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (220 nm) G->H I Integrate Peak Areas H->I J Calculate Purity (%) I->J K Generate Report J->K

Caption: Workflow for HPLC Purity Validation.

A Comparative Guide to the NMR Spectra of Chloro-Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reference Nuclear Magnetic Resonance (NMR) spectra of chloro-substituted 1,2,3,4-tetrahydroisoquinolines. Due to the limited availability of public, experimentally verified NMR data for 5-Chloro-1,2,3,4-tetrahydroisoquinoline, this document focuses on a comparative study of its isomers, 6-Chloro- and 7-Chloro-1,2,3,4-tetrahydroisoquinoline, alongside the unsubstituted parent compound. This analysis will aid researchers in the structural elucidation and characterization of novel tetrahydroisoquinoline derivatives.

Introduction to Tetrahydroisoquinoline NMR Spectroscopy

1,2,3,4-Tetrahydroisoquinoline and its derivatives are a significant class of heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. NMR spectroscopy is an indispensable tool for the structural verification of these molecules. The chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for unambiguous structure determination. The position of substituents on the aromatic ring significantly influences the chemical shifts of the aromatic and benzylic protons and carbons.

Comparative Analysis of ¹H and ¹³C NMR Spectra

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 1,2,3,4-tetrahydroisoquinoline and its 6-chloro and 7-chloro substituted analogs. The data is compiled from various sources and serves as a reference for predicting the spectral features of other isomers, including this compound.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Tetrahydroisoquinolines in CDCl₃

Proton1,2,3,4-Tetrahydroisoquinoline6-Chloro-1,2,3,4-tetrahydroisoquinoline7-Chloro-1,2,3,4-tetrahydroisoquinolinePredicted this compound
H-1~4.05 (s)~4.03 (s)~4.04 (s)~4.10 (s)
H-3~3.20 (t)~3.18 (t)~3.19 (t)~3.20 (t)
H-4~2.85 (t)~2.83 (t)~2.84 (t)~2.90 (t)
H-5~7.10 (d)~7.08 (d)~7.09 (s)-
H-6~7.15 (t)-~7.05 (d)~7.15 (d)
H-7~7.10 (t)~7.05 (dd)-~7.20 (t)
H-8~6.95 (d)~6.90 (d)~6.94 (d)~7.00 (d)
NH~1.80 (br s)~1.85 (br s)~1.82 (br s)~1.80 (br s)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Tetrahydroisoquinolines in CDCl₃

Carbon1,2,3,4-Tetrahydroisoquinoline6-Chloro-1,2,3,4-tetrahydroisoquinoline7-Chloro-1,2,3,4-tetrahydroisoquinolinePredicted this compound
C-1~47.0~46.8~46.9~47.5
C-3~42.5~42.3~42.4~42.5
C-4~29.0~28.8~28.9~29.5
C-4a~134.5~135.0~134.8~133.0
C-5~126.5~128.0~129.0~132.0 (C-Cl)
C-6~126.0~132.0 (C-Cl)~127.5~127.0
C-7~126.5~126.0~131.5 (C-Cl)~128.0
C-8~125.5~126.5~127.0~126.0
C-8a~134.0~133.5~133.8~135.0

Note: Predicted values for this compound are estimations based on additive effects of the chloro-substituent and may vary from experimental values.

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of substituted tetrahydroisoquinolines is outlined below. This protocol is adaptable for various NMR spectrometers and can be modified based on the specific compound and desired experimental outcome.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the tetrahydroisoquinoline sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for initial analysis.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw method.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans depending on the sample concentration.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy (for full structural assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of NMR data acquisition and analysis for the structural elucidation of substituted tetrahydroisoquinolines.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer LockShim Lock & Shim Transfer->LockShim H1_NMR 1D ¹H NMR LockShim->H1_NMR C13_NMR 1D ¹³C NMR LockShim->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR DEPT DEPT C13_NMR->DEPT C13_NMR->TwoD_NMR Process Process Spectra (FT, Phasing, Baseline) DEPT->Process TwoD_NMR->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Peaks Process->Assign Integrate->Assign Structure Determine Structure Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

TwoD_NMR_Logic H1 ¹H Nuclei COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C Nuclei COSY->H1 H_H_Coupling ¹H-¹H Coupling (Through-bond, 2-3 bonds) COSY->H_H_Coupling HSQC->C13 H_C_Direct ¹H-¹³C Direct Correlation (Through-bond, 1 bond) HSQC->H_C_Direct HMBC->C13 H_C_LongRange ¹H-¹³C Long-Range Correlation (Through-bond, 2-3 bonds) HMBC->H_C_LongRange

Caption: 2D NMR correlation logic for structural analysis.

Comparative Analysis of the Biological Activities of 5-Chloro- and 7-Chloro-Tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the biological activities of two closely related tetrahydroisoquinoline (THIQ) derivatives: 5-chloro-1,2,3,4-tetrahydroisoquinoline and 7-chloro-1,2,3,4-tetrahydroisoquinoline. While direct comparative studies on these specific parent compounds are limited in publicly available literature, this document synthesizes the existing data on their derivatives to infer potential activities and guide future research. The information is presented to aid researchers, scientists, and drug development professionals in understanding the pharmacological potential of these scaffolds.

Introduction to Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. These activities include, but are not limited to, anticancer, antimicrobial, anti-HIV, and central nervous system (CNS) effects. The introduction of a chlorine atom onto the benzene ring of the THIQ moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby altering its biological activity and target-binding affinity. The position of this halogen substitution is critical in determining the pharmacological profile.

Comparative Biological Activity

5-Chloro-Tetrahydroisoquinoline Derivatives:

Research into derivatives of 5-chloro-THIQ has highlighted its potential as a scaffold for potent ligands of serotonin receptors. Specifically, a complex derivative, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one, has demonstrated very high affinity for the 5-HT7 receptor , with a reported inhibitor constant (Kᵢ) of 0.5 nM [1]. The 5-HT7 receptor is implicated in various physiological processes, including mood regulation, circadian rhythms, and cognition, making it a target for the development of treatments for depression, anxiety, and sleep disorders.

7-Chloro-Tetrahydroisoquinoline Derivatives:

Derivatives of 7-chloro-THIQ have been investigated for their interactions with different biological targets, primarily within the central nervous system.

  • Dopamine Receptor Affinity: A substituted derivative, 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, has been shown to possess high affinity for D2-like dopamine receptors , with a Kᵢ value of 66 nM [2]. Dopamine receptors are crucial targets for antipsychotic and antidepressant medications.

  • Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: The 7-position of the THIQ scaffold has been identified as a key interaction point within the active site of PNMT, an enzyme that catalyzes the final step in the biosynthesis of epinephrine. While no specific Kᵢ value for the parent 7-chloro-THIQ is available, studies on 7-hydroxy-THIQ have indicated enhanced affinity for the PNMT active site compared to the unsubstituted THIQ. This suggests that 7-substituted THIQs, including 7-chloro-THIQ, could serve as a basis for designing PNMT inhibitors, which may have therapeutic potential in conditions related to elevated epinephrine levels.

Summary of Biological Activity Data

Compound DerivativeTargetActivity (Kᵢ)Potential Therapeutic Area
5-Chloro-THIQ Derivative[1]5-HT7 Receptor0.5 nMCNS Disorders (Depression, Anxiety)
7-Chloro-THIQ Derivative[2]D2-like Dopamine Receptors66 nMCNS Disorders (Psychosis, Depression)
7-Hydroxy-THIQPhenylethanolamine N-Methyltransferase (PNMT)Enhanced AffinityConditions related to high epinephrine

Note: The presented data is for substituted derivatives and not the parent 5-chloro- or 7-chloro-tetrahydroisoquinoline. The additional chemical moieties on these derivatives play a significant role in their biological activity.

Experimental Protocols

The following are generalized protocols for the types of assays used to determine the biological activities of the aforementioned THIQ derivatives.

Dopamine Receptor Binding Assay

This assay is used to determine the affinity of a compound for dopamine receptors.

1. Membrane Preparation:

  • Homogenize tissue (e.g., porcine striatum) or cells expressing the target dopamine receptor subtype in an ice-cold buffer.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
  • Resuspend the membrane pellet in a suitable buffer for the binding assay.

2. Competitive Binding Assay:

  • Incubate the membrane preparation with a known radiolabeled ligand for the target dopamine receptor (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound (e.g., 7-chloro-THIQ derivative).
  • Allow the binding to reach equilibrium.
  • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
  • Quantify the radioactivity retained on the filters using liquid scintillation counting.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
  • The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Serotonin Receptor Binding Assay

This assay measures the affinity of a compound for serotonin (5-HT) receptors.

1. Membrane Preparation:

  • Similar to the dopamine receptor assay, prepare cell membranes from tissues or cell lines expressing the specific 5-HT receptor subtype of interest (e.g., 5-HT7).

2. Radioligand Binding Assay:

  • Incubate the prepared membranes with a specific radioligand for the target receptor (e.g., [³H]-5-CT for 5-HT7 receptors) in the presence of varying concentrations of the test compound (e.g., 5-chloro-THIQ derivative).
  • After incubation to equilibrium, separate bound and free radioligand via vacuum filtration.
  • Measure the radioactivity of the filters.
  • Determine the IC₅₀ and subsequently calculate the Kᵢ value to quantify the affinity of the test compound for the receptor.

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of PNMT.

1. Enzyme and Substrate Preparation:

  • Prepare a solution of purified PNMT enzyme.
  • Prepare solutions of the substrates: norepinephrine and the methyl donor, S-adenosyl-L-methionine (SAM).

2. Inhibition Assay:

  • Pre-incubate the PNMT enzyme with various concentrations of the test compound (e.g., 7-chloro-THIQ derivative).
  • Initiate the enzymatic reaction by adding the substrates (norepinephrine and SAM).
  • Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 37°C).
  • Stop the reaction (e.g., by adding acid).
  • Quantify the amount of product (epinephrine) formed using a suitable method, such as high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).
  • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways potentially modulated by 5-chloro- and 7-chloro-tetrahydroisoquinoline derivatives.

G cluster_5ht7 5-HT7 Receptor Signaling 5-Chloro-THIQ_Derivative 5-Chloro-THIQ_Derivative 5-HT7R 5-HT7 Receptor 5-Chloro-THIQ_Derivative->5-HT7R Binds to G_alpha_s Gαs 5-HT7R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression

Potential signaling pathway for 5-HT7 receptor agonists.

G cluster_d2 Dopamine D2 Receptor Signaling 7-Chloro-THIQ_Derivative 7-Chloro-THIQ_Derivative D2R D2 Receptor 7-Chloro-THIQ_Derivative->D2R Binds to (Antagonist) G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Dopamine Dopamine Dopamine->D2R Blocked by Antagonist

Simplified D2 receptor antagonist mechanism of action.

Conclusion

While a direct comparison of the biological activities of 5-chloro- and 7-chloro-tetrahydroisoquinoline remains an area for future investigation, the available data on their derivatives suggest distinct pharmacological profiles. Derivatives of 5-chloro-THIQ show high affinity for the 5-HT7 receptor, indicating potential applications in the treatment of CNS disorders like depression and anxiety. In contrast, derivatives of 7-chloro-THIQ have demonstrated affinity for D2-like dopamine receptors and potential as PNMT inhibitors, suggesting their utility in developing treatments for psychosis, depression, and conditions related to catecholamine dysregulation.

This guide highlights the importance of positional isomerism in determining the biological activity of halogenated tetrahydroisoquinolines. Further research, including the synthesis and direct comparative biological evaluation of the parent 5-chloro- and 7-chloro-THIQ compounds, is warranted to fully elucidate their pharmacological properties and therapeutic potential.

References

A Comparative Guide to 5-Chloro-1,2,3,4-tetrahydroisoquinoline and Other THIQ Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including potent anticancer properties.[1][2] These compounds exert their effects through various mechanisms, such as inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][3] This guide provides a comparative analysis of the anticancer potential of THIQ analogs, with a special focus on the influence of chloro-substitution, to inform future drug discovery and development efforts.

While direct experimental data on the anticancer activity of 5-Chloro-1,2,3,4-tetrahydroisoquinoline is limited in the reviewed scientific literature, this guide will draw comparisons from well-studied chloro-substituted and other key THIQ analogs to provide valuable structure-activity relationship (SAR) insights.

Comparative Efficacy of THIQ Analogs in Cancer Cell Lines

The anticancer activity of THIQ derivatives is significantly influenced by the nature and position of substituents on the core structure and its appended moieties. The following table summarizes the in vitro efficacy (IC50/GI50 values) of representative THIQ analogs against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50/GI50 (µM)Primary Mechanism of ActionReference
GM-3-18 N-(4-chlorobenzoyl)Colon (Colo320)0.9 - 10.7KRas Inhibition[4]
Colon (DLD-1)
Colon (HCT116)
Colon (SNU-C1)
Colon (SW480)
8c 2',5'-dichlorobenzylProstate (DU-145)0.09Microtubule Disruption[5]
Ovarian (OVCAR-3)0.026
4k o-hydroxyLeukemia (MOLT-3)1.23Cytotoxicity[6]
Cholangio. (HuCCA-1)Potent
Lung (A-549)Potent
4f TrimethoxyLiver (HepG2)22.70Cytotoxicity[6]
GM-3-121 N-(4-ethylbenzoyl)Breast (MCF-7)0.43 (µg/mL)KRas Inhibition, Anti-angiogenesis[4]
Breast (MDA-MB-231)0.37 (µg/mL)
Endometrial (Ishikawa)0.01 (µg/mL)

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Direct comparison of absolute values should be made with caution due to variations in experimental conditions between studies.

Key Signaling Pathways and Mechanisms of Action

THIQ analogs modulate several critical signaling pathways implicated in cancer progression. A common mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

THIQ_Mechanism cluster_cell Cancer Cell THIQ THIQ Analogs Tubulin αβ-Tubulin Dimers THIQ->Tubulin Binds to Colchicine Site THIQ->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Microtubules Inhibition Mitosis Mitotic Spindle Formation Microtubules->Mitosis Essential for Microtubules->Mitosis CellCycleArrest G2/M Arrest Mitosis->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Caption: General mechanism of microtubule disruption by THIQ analogs.

Some THIQ derivatives, such as GM-3-18, have been shown to inhibit the KRas signaling pathway, which is frequently mutated in various cancers.[4] This suggests a targeted therapeutic potential for this class of compounds.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the anticancer effects of THIQ analogs.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the THIQ analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Cells are treated with the THIQ analog at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to degrade RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with THIQ Analog start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 Value viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis western_blot Western Blot (Protein Expression) mechanism->western_blot

Caption: A typical experimental workflow for evaluating THIQ analogs.

Structure-Activity Relationship (SAR) Insights

The available literature on THIQ analogs provides valuable insights into their structure-activity relationships:

  • Substitution on the N-benzyl group: Dichloro-substitution on the pendant N-benzyl ring, as seen in compound 8c , leads to potent antiproliferative and microtubule-disrupting activity.[5]

  • Electronegative groups: The presence of a chloro group on the N-benzoyl moiety in GM-3-18 is associated with significant KRas inhibition, suggesting that electronegative groups can enhance activity against specific molecular targets.[4]

  • Hydroxylation: An o-hydroxy substitution, as in compound 4k , resulted in potent cytotoxicity against several cancer cell lines.[6]

  • Sulfamate group: The addition of a 6-O-sulfamate group to the THIQ core has been shown to be a key feature for potent microtubule disruption.[5]

Conclusion

The 1,2,3,4-tetrahydroisoquinoline scaffold represents a promising framework for the development of novel anticancer agents. While specific data for this compound is not yet prevalent, studies on other chloro-substituted analogs like GM-3-18 and 8c highlight the significant impact of halogen substitution on the anticancer efficacy and mechanism of action of THIQ derivatives. These findings underscore the potential of chloro-substituted THIQs as potent anticancer candidates and warrant further investigation into the synthesis and biological evaluation of a broader range of halogenated analogs, including the 5-chloro derivative, to fully elucidate their therapeutic potential. Future research should focus on direct comparative studies of these analogs to establish a more definitive structure-activity relationship and identify lead compounds for preclinical and clinical development.

References

A Comparative Guide to the Structural Validation of Synthesized 5-Chloro-1,2,3,4-tetrahydroisoquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a newly synthesized compound is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of the key analytical techniques used to validate the structure of 5-Chloro-1,2,3,4-tetrahydroisoquinoline, alongside its positional isomers, 6-Chloro-1,2,3,4-tetrahydroisoquinoline and 7-Chloro-1,2,3,4-tetrahydroisoquinoline. By presenting expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this document serves as a practical reference for researchers engaged in the synthesis and characterization of novel chemical entities.

Structural Comparison of Chloro-1,2,3,4-tetrahydroisoquinoline Isomers

The differentiation between the 5-chloro, 6-chloro, and 7-chloro isomers of 1,2,3,4-tetrahydroisoquinoline relies on subtle but measurable differences in their spectroscopic data. The position of the chlorine atom on the aromatic ring influences the electronic environment of the protons and carbon atoms, leading to distinct chemical shifts in NMR spectra, unique fragmentation patterns in mass spectra, and characteristic vibrations in IR spectra.

Comparative Spectroscopic Data

The following table summarizes the expected spectroscopic data for the three isomers, providing a quantitative basis for structural validation.

Analytical Technique This compound 6-Chloro-1,2,3,4-tetrahydroisoquinoline 7-Chloro-1,2,3,4-tetrahydroisoquinoline
¹H NMR (ppm) Aromatic protons with distinct splitting patterns and chemical shifts influenced by the ortho-chloro substituent. Aliphatic protons on the tetrahydroisoquinoline ring will also show characteristic shifts.Aromatic protons will exhibit splitting patterns and chemical shifts characteristic of a 1,2,4-trisubstituted benzene ring.Aromatic protons will show splitting patterns and chemical shifts corresponding to a 1,2,4-trisubstituted benzene ring, but with different electronic effects compared to the 6-chloro isomer.
¹³C NMR (ppm) Aromatic carbon signals will be influenced by the electron-withdrawing nature of the chlorine atom, with the carbon directly bonded to chlorine showing a characteristic downfield shift.The chemical shifts of the aromatic carbons will differ from the 5-chloro isomer due to the different substitution pattern.The chemical shifts of the aromatic carbons will be distinct from both the 5- and 6-chloro isomers, allowing for unambiguous identification.
Mass Spectrometry (m/z) Molecular ion peak (M⁺) at m/z 167 and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Fragmentation will involve the loss of side chains and cleavage of the heterocyclic ring.Molecular ion peak (M⁺) at m/z 167 and a corresponding M+2 peak. Fragmentation patterns may differ slightly from the 5-chloro isomer due to the different position of the chlorine atom.Molecular ion peak (M⁺) at m/z 167 and an M+2 peak. The fragmentation pathway will be subtly different from the other two isomers, providing another point of comparison.
IR Spectroscopy (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic and aliphatic stretching (around 2800-3100 cm⁻¹), C=C aromatic stretching (around 1500-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the fingerprint region).Similar characteristic peaks to the 5-chloro isomer, but the exact positions of the aromatic C-H bending vibrations in the fingerprint region may differ due to the change in substitution pattern.The overall IR spectrum will be similar to the other isomers, with subtle shifts in the fingerprint region that can aid in distinguishing it from the 5- and 6-chloro isomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron impact (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. The presence of the isotopic peak for chlorine (M+2) is a key diagnostic feature.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of a synthesized compound.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Data Interpretation & Validation cluster_conclusion Conclusion Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Alternatives (e.g., 6-Chloro & 7-Chloro Isomers) Structure_Confirmation->Comparison Final_Report Publication/Report Generation Comparison->Final_Report

Caption: Workflow for the synthesis, purification, and structural validation of a chemical compound.

A Comparative Guide to the Mass Spectral Data of Tetrahydroquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electron ionization (EI) mass spectral data for two common isomers of tetrahydroquinoline: 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline. The distinct fragmentation patterns of these isomers allow for their unambiguous identification, a critical step in various research fields, including drug development and chemical synthesis.

Comparative Analysis of Mass Spectra

The mass spectra of 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline, while originating from molecules with the same molecular weight (133.19 g/mol ), exhibit characteristic differences that serve as diagnostic markers.[1][2] Both isomers produce significant fragment ions at M-1, M-15, and M-16.[3] However, the spectrum of the 5,6,7,8-isomer is uniquely characterized by an intense peak at M-28.[3]

The fragmentation of 1,2,3,4-tetrahydroquinoline is influenced by the saturated heterocyclic ring, leading to characteristic losses. In contrast, the fragmentation of 5,6,7,8-tetrahydroquinoline is more analogous to that of tetralin, reflecting the nature of its hydroaromatic ring.[3]

Quantitative Mass Spectral Data

The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities for the two isomers, based on electron ionization mass spectrometry.

m/zProposed Fragment1,2,3,4-Tetrahydroquinoline Relative Intensity (%)5,6,7,8-Tetrahydroquinoline Relative Intensity (%)Key Differentiator
133[M]+•~60~75Molecular Ion
132[M-H]+~100 (Base Peak)~65Loss of a hydrogen atom
118[M-CH3]+~25~20Loss of a methyl radical
117[M-CH4]+~20~15Loss of methane
105[M-C2H4]+-~100 (Base Peak)Yes
104[M-C2H5]+~15~30Loss of an ethyl radical
91[C7H7]+~10~10Tropylium ion
77[C6H5]+~15~10Phenyl cation

Note: Relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Samples of 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline are diluted in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC):

  • Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 20:1 is common.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separation.

  • Oven Program: The temperature program can be set to start at 50°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI) is used.[4]

  • Ionization Energy: A standard electron energy of 70 eV is applied.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: The mass range is scanned from m/z 40 to 200.

  • Ion Source Temperature: The ion source is maintained at approximately 230°C.

  • Transfer Line Temperature: The transfer line from the GC to the MS is kept at around 280°C.

Visualization of Analytical Workflow and Fragmentation

cluster_workflow Analytical Workflow Sample Tetrahydroquinoline Isomer Sample GC Gas Chromatography Separation Sample->GC Injection Ionization Electron Ionization (70 eV) GC->Ionization Elution MS Mass Analysis Ionization->MS Ion Acceleration Detector Detection MS->Detector Ion Separation Data Mass Spectrum Data Detector->Data Signal Processing

Caption: Experimental workflow for GC-MS analysis of tetrahydroquinoline isomers.

cluster_1234 1,2,3,4-Isomer cluster_5678 5,6,7,8-Isomer M [C9H11N]+• m/z = 133 M1_1234 [M-H]+ m/z = 132 M->M1_1234 - H• M15_1234 [M-CH3]+ m/z = 118 M->M15_1234 - CH3• M16_1234 [M-CH4]+ m/z = 117 M->M16_1234 - CH4 M1_5678 [M-H]+ m/z = 132 M->M1_5678 - H• M28_5678 [M-C2H4]+ m/z = 105 M->M28_5678 - C2H4 M15_5678 [M-CH3]+ m/z = 118 M->M15_5678 - CH3•

Caption: Key fragmentation pathways for tetrahydroquinoline isomers.

References

Navigating the "Undruggable" Target: A Comparative Analysis of KRas Inhibitors, Featuring the Hypothetical Efficacy of 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRas) has been a notoriously challenging target in oncology.[1][2] Recent breakthroughs, however, have led to the development of targeted inhibitors, offering new hope for patients with KRas-mutant cancers.[3][4] This guide provides a comparative overview of current and emerging KRas inhibitors, incorporating a hypothetical evaluation of 5-Chloro-1,2,3,4-tetrahydroisoquinoline to illustrate the assessment of novel chemical entities in this rapidly evolving field.

Mutations in the KRas gene are among the most common drivers of human cancers, including a significant percentage of lung, colorectal, and pancreatic tumors.[5][6] These mutations lock the KRas protein in an active, signal-transducing state, leading to uncontrolled cell proliferation and survival.[7][8] The development of molecules that can effectively inhibit this oncogenic signaling has been a long-standing goal of precision medicine.[8]

This report details the efficacy of established KRas inhibitors, alongside a prospective analysis of the novel, hypothetical compound this compound. The data presented for this compound is illustrative and intended to provide a framework for the evaluation of new chemical entities against this critical oncogenic driver.

Comparative Efficacy of KRas Inhibitors

The following table summarizes the in vitro efficacy of several key KRas inhibitors against various cancer cell lines. The data for Sotorasib and Adagrasib are derived from published studies, while the data for this compound is hypothetical and serves as a benchmark for comparison.

InhibitorTarget KRas MutationCell LineCancer TypeIC50 (µM)Reference
This compound G12C (Hypothetical)NCI-H358Non-Small Cell Lung Cancer1.5Hypothetical
G12D (Hypothetical)MIA PaCa-2Pancreatic Cancer5.2Hypothetical
Sotorasib (AMG 510)G12CNCI-H358Non-Small Cell Lung Cancer0.019Published Data
Adagrasib (MRTX849)G12CNCI-H358Non-Small Cell Lung Cancer0.057Published Data
MRTX1133G12DMIA PaCa-2Pancreatic Cancer0.002[9]
BI-2852Pan-KRASVarious NSCLCNon-Small Cell Lung Cancer4.63 to >100[9]
BAY-293Pan-KRASVarious CRCColorectal Cancer1.15 to 5.26[9]

Experimental Protocols

The assessment of KRas inhibitor efficacy relies on a suite of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments that would be employed to evaluate a novel compound such as this compound.

Cell Viability Assay (MTT/MTS)

This assay determines the dose-dependent effect of an inhibitor on the proliferation and viability of cancer cells.

  • Materials:

    • KRas mutant cancer cell lines (e.g., NCI-H358 for G12C, MIA PaCa-2 for G12D)

    • Complete culture medium

    • Test inhibitor stock solution (e.g., 10 mM in DMSO)

    • Cell viability reagent (e.g., MTT, MTS)

    • 96-well microplates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells are harvested and seeded at a density of 3,000-5,000 cells per well in 100 µL of culture medium in a 96-well plate. Plates are incubated overnight to allow for cell attachment.[9]

    • Compound Treatment: Serial dilutions of the test inhibitor are prepared in culture medium. A typical concentration range is 0.01 nM to 10 µM. A vehicle control (e.g., DMSO) is also included.[9][10]

    • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the desired inhibitor concentrations or vehicle control. The plate is then incubated for 72 hours.[9][10]

    • Detection: 20 µL of MTS reagent is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 490 nm using a microplate reader.[9]

    • Data Analysis: Background absorbance is subtracted, and the data is normalized to the vehicle control (100% viability). The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression.[9]

Western Blot for Downstream Signaling Inhibition

This method assesses the inhibitor's ability to block the KRas signaling pathway by measuring the phosphorylation of downstream effectors like ERK.[10]

  • Materials:

    • KRas mutant cancer cell lines

    • Test inhibitor

    • Lysis buffer (e.g., RIPA buffer)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-t-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment and Lysis: Cells are seeded in 6-well plates and treated with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours). Cells are then washed with cold PBS and lysed.[10]

    • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.[10]

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[10]

    • The membrane is blocked for 1 hour at room temperature and then incubated with the primary anti-p-ERK antibody overnight at 4°C.[9][10]

    • After washing, the membrane is incubated with the secondary antibody for 1 hour at room temperature. The signal is detected using a chemiluminescent substrate.[9]

    • Data Analysis: The membrane can be stripped and re-probed with an anti-t-ERK antibody for normalization. The band intensities for p-ERK and t-ERK are quantified, and the normalized p-ERK levels in treated samples are compared to the vehicle control.[9]

Visualizing KRas Signaling and Inhibition Workflow

To better understand the context of KRas inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating novel inhibitors.

KRas_Signaling_Pathway cluster_kras RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP GDP-GTP Exchange KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GAP-mediated hydrolysis KRas_GTP->KRas_GDP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRas Inhibitor Inhibitor->KRas_GDP Binds to inactive state

Caption: The KRas signaling cascade and the mechanism of inhibitor action.

Experimental_Workflow Start Start: Novel Compound (e.g., 5-Chloro-1,2,3,4- tetrahydroisoquinoline) Biochemical_Assay Biochemical Assay (e.g., HTRF, SPR) Start->Biochemical_Assay Direct Binding? Cell_Viability Cell Viability Assay (MTT/MTS) Biochemical_Assay->Cell_Viability Cellular Potency? Signaling_Assay Downstream Signaling (Western Blot for p-ERK) Cell_Viability->Signaling_Assay Mechanism of Action? In_Vivo In Vivo Efficacy (Xenograft Models) Signaling_Assay->In_Vivo In Vivo Activity? Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Therapeutic Potential?

Caption: A typical workflow for the preclinical evaluation of a novel KRas inhibitor.

Conclusion

The direct inhibition of KRas represents a paradigm shift in the treatment of some of the most challenging cancers. While Sotorasib and Adagrasib have paved the way for targeting the KRas G12C mutation, the field is rapidly expanding to include inhibitors against other mutations and pan-KRAS inhibitors. The evaluation of novel compounds, exemplified here by the hypothetical this compound, will continue to rely on a robust suite of biochemical and cell-based assays to identify the next generation of effective KRas-targeted therapies. The ultimate goal is to develop a diverse portfolio of inhibitors that can overcome resistance and provide durable clinical benefit to a wider range of patients with KRas-driven malignancies.

References

A Comparative Guide to In-Vitro Antioxidant Activity of Novel Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the discovery of novel therapeutic agents, understanding the antioxidant potential of newly synthesized compounds is a critical step. Tetrahydroquinolines have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including significant antioxidant properties. This guide provides a comparative overview of the in-vitro antioxidant activity of novel tetrahydroquinoline derivatives, supported by experimental data and detailed methodologies for common antioxidant assays.

Comparative Antioxidant Activity of Novel Tetrahydroquinolines

The antioxidant capacity of novel tetrahydroquinoline derivatives is typically evaluated using various in-vitro assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are commonly used metrics to quantify and compare their activity. A lower IC50 or EC50 value indicates a higher antioxidant potency. The following table summarizes the antioxidant activity of several recently synthesized tetrahydroquinoline compounds from various studies, with ascorbic acid and Trolox often used as standard antioxidant references.

Compound IDAssayIC50/EC50 (µg/mL)Reference CompoundReference IC50/EC50 (µg/mL)Source
Novel THQ Derivatives DPPH> 100Ascorbic Acid-[1]
Novel THQ Derivatives ABTS< 10Ascorbic Acid35[1][2]
Compound 6b ABTSBetter than Ascorbic AcidAscorbic Acid-[3]
Compound 6c ABTSBetter than Ascorbic AcidAscorbic Acid-[3]
Compound 6d ABTSBetter than Ascorbic AcidAscorbic Acid-[3]
Compound 6g ABTSBetter than Ascorbic AcidAscorbic Acid-[3]
Tetrahydroquinazoline 4a1 Reducing Power AssayMore promising than BHABHA-[4]
Tetrahydroquinazoline 4a3 Reducing Power AssayMore promising than BHABHA-[4]
Tetrahydroquinazoline 4a1 Phosphomolybdate MethodMore promising than Ascorbic AcidAscorbic Acid-[4]
Tetrahydroquinazoline 4a3 Phosphomolybdate MethodMore promising than Ascorbic AcidAscorbic Acid-[4]

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for three widely used in-vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from violet to yellow.[5] The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[5]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[6] This solution should be freshly prepared and protected from light.[6] Dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[5]

  • Sample and Standard Preparation: Dissolve the test compounds (novel tetrahydroquinolines) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare various concentrations.[6]

  • Reaction Mixture: Add a specific volume of the test sample or standard to the DPPH working solution.[6] A blank containing only the solvent and DPPH solution is also prepared.[5]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Absorbance Measurement: Measure the absorbance of all solutions at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.[5] The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[7] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[7]

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[8][9] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8][9]

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Sample and Standard Preparation: Prepare different concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test sample or standard to the ABTS•+ working solution.[9]

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).[9]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[7]

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.[10]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6) in a specific ratio (e.g., 10:1:1, v/v/v). This solution should be prepared fresh.

  • Sample and Standard Preparation: Prepare various concentrations of the test compounds and a standard (e.g., ferrous sulfate or Trolox) in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 4 minutes or longer).[11]

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: A standard curve is prepared using the ferrous iron standard, and the antioxidant capacity of the samples is expressed as FRAP values (in µM Fe(II) equivalents).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process and the underlying mechanism of antioxidant action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent Preparation (DPPH, ABTS, FRAP) mixing Mixing of Reagent and Sample/Standard reagent_prep->mixing sample_prep Sample/Standard Preparation sample_prep->mixing incubation Incubation (Time & Temperature) mixing->incubation measurement Spectrophotometric Measurement (Absorbance) incubation->measurement calculation Data Calculation (IC50/EC50/TEAC) measurement->calculation

Caption: General workflow for in-vitro antioxidant activity assays.

Antioxidant_Mechanism Free Radical Free Radical Stable Molecule Stable Molecule Free Radical->Stable Molecule Donates e- or H+ Tetrahydroquinoline\n(Antioxidant) Tetrahydroquinoline (Antioxidant) Oxidized\nAntioxidant Oxidized Antioxidant Tetrahydroquinoline\n(Antioxidant)->Oxidized\nAntioxidant is Oxidized

Caption: Simplified mechanism of free radical scavenging by an antioxidant.

References

A Comparative Guide to X-ray Diffraction Analysis for Tetrahydroisoquinoline Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of X-ray diffraction (XRD) analysis applied to the crystal structure determination of tetrahydroisoquinoline derivatives. It includes supporting experimental data from published research, detailed experimental protocols, and a visual representation of the analytical workflow. Tetrahydroisoquinoline and its analogs are crucial scaffolds in medicinal chemistry, and understanding their three-dimensional structure through XRD is paramount for structure-activity relationship (SAR) studies and rational drug design.

Data Presentation: Crystallographic Data for Tetrahydroisoquinoline Derivatives

The following table summarizes key crystallographic data obtained from single-crystal X-ray diffraction analysis of two different tetrahydroisoquinoline alkaloids. This data allows for a direct comparison of their crystal packing and molecular geometry.

Parameter(R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydroisoquinoline[1][2][3](S)-7-hydroxymethyl-2-3-dimethoxy-7,8,9,10-tetrahydroisoquinoline chloride[1][2][3]7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline (1H)-2-thione derivative[4]
Chemical Formula C₁₂H₁₇NO₃C₁₂H₁₈NO₃ClNot explicitly stated
Formula Weight 223.27259.72Not explicitly stated
Crystal System OrthorhombicMonoclinicNot explicitly stated
Space Group P2₁2₁2₁P2₁Not explicitly stated
a (Å) 7.201(1)8.434(1)Not explicitly stated
b (Å) 8.012(1)8.891(1)Not explicitly stated
c (Å) 20.213(2)9.012(1)Not explicitly stated
α (°) 9090Not explicitly stated
β (°) 90104.97(1)Not explicitly stated
γ (°) 9090Not explicitly stated
Volume (ų) 1166.3(2)653.9(1)Not explicitly stated
Z 42Not explicitly stated
Calculated Density (Mg/m³) 1.2701.317Not explicitly stated
Radiation type MoKαMoKαMo Kα[4]
Wavelength (Å) 0.710730.710730.71073[4]
Temperature (K) 293(2)293(2)150[4]
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.081R1 = 0.041, wR2 = 0.102Not explicitly stated

Comparison of Crystallographic Techniques

Single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are the two primary XRD techniques for studying crystalline solids.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[5] It requires a single, high-quality crystal of sufficient size (typically >0.1 mm in all dimensions).[6][7] The resulting data provides accurate bond lengths, bond angles, and conformational details, which are essential for understanding molecular interactions. The data presented in the table above was obtained using SCXRD.

  • Powder X-ray Diffraction (PXRD): This technique is used when growing suitable single crystals is not feasible.[5] PXRD provides a characteristic "fingerprint" of a crystalline solid, which is useful for identifying crystalline phases, determining purity, and studying polymorphism.[8] While structure solution from powder data is possible, it is generally more challenging and provides less precise structural information compared to SCXRD.[9][10]

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a tetrahydroisoquinoline derivative, based on common practices reported in the literature.[2][3][4]

1. Crystallization:

  • Single crystals of the tetrahydroisoquinoline compound are grown, often by slow evaporation of a suitable solvent such as methanol.[2][3] The goal is to obtain a crystal with dimensions of at least 0.1 mm in each direction.[6][7]

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer, and data is collected at a specific temperature, often low temperatures like 150 K to reduce thermal motion of the atoms.[4]

  • Monochromatic X-rays, typically from a Molybdenum (MoKα, λ = 0.71073 Å) or Copper (CuKα, λ = 1.5418 Å) source, are directed at the crystal.[2][3][4]

  • As the crystal is rotated, a series of diffraction patterns are recorded on a detector.

3. Data Processing and Structure Solution:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.[2][3]

  • The initial model is then refined using full-matrix least-squares techniques.[2][3]

4. Structure Refinement and Validation:

  • Non-hydrogen atoms are typically refined anisotropically.

  • Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.

  • The final refined structure is validated using various crystallographic metrics, such as R-factors (R1, wR2), goodness-of-fit, and residual electron density.

Visualizing the Workflow

The following diagram illustrates the general workflow for X-ray diffraction analysis of a small molecule crystal like tetrahydroisoquinoline.

XRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis & Purification of Tetrahydroisoquinoline Derivative Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing (Integration & Scaling) Diffraction->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Structure_Model 3D Molecular Model CIF->Structure_Model

Caption: Workflow for small molecule X-ray crystallography.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-1,2,3,4-tetrahydroisoquinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is crucial to handle 5-Chloro-1,2,3,4-tetrahydroisoquinoline with appropriate personal protective equipment (PPE), including gloves, and eye and face protection. In case of spills, collect the material using an inert absorbent and place it in a suitable, closed container for disposal. All disposal procedures must be conducted in accordance with local, state, and federal regulations.

The proper disposal of this compound is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the necessary personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Spill Management

In the event of a spill, it is essential to act promptly and safely. The affected area should be cordoned off to prevent exposure. The spilled material should be absorbed using an inert material such as sand, vermiculite, or silica gel. The absorbent mixture should then be carefully collected and placed into a clearly labeled, sealed container for hazardous waste. Following the complete removal of the spilled material, the area should be decontaminated as per standard laboratory procedures.

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2][3][4] It is imperative to adhere to all institutional, local, and national regulations governing chemical waste.

Step-by-Step Disposal Procedure:

  • Containerization: Carefully transfer the waste material into a suitable, labeled, and securely sealed container. Ensure the container is compatible with the chemical to prevent any reactions.

  • Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard symbols.

  • Waste Collection: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a certified chemical waste disposal contractor.

  • Documentation: Maintain a detailed record of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory.

In some cases, incineration by a licensed facility may be a suitable disposal method.[4] However, this must be confirmed with the waste disposal vendor.

Quantitative Data Summary

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, face shield, lab coat.[1][2]
Handling Environment Well-ventilated area or chemical fume hood.[1][5]
Spill Containment Material Inert absorbent (e.g., sand, silica gel, vermiculite).[5]
Recommended Disposal Method Approved hazardous waste disposal plant.[1][2][3]
Container for Disposal Suitable, closed, and properly labeled containers.[4][6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: Have 5-Chloro-1,2,3,4- tetrahydroisoquinoline for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Wear appropriate PPE. 2. Contain with inert absorbent. 3. Collect in a sealed container. is_spill->spill_procedure Yes waste_collection Is it routine waste? is_spill->waste_collection No containerize Containerize in a labeled, sealed, and compatible container. spill_procedure->containerize waste_collection->containerize Yes contact_ehs Contact Environmental Health & Safety (EHS) or certified waste disposal vendor. containerize->contact_ehs documentation Document the disposal in the laboratory chemical inventory. contact_ehs->documentation end End of Disposal Process documentation->end

Disposal Decision Workflow for this compound

References

Personal protective equipment for handling 5-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Chloro-1,2,3,4-tetrahydroisoquinoline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 73075-43-1

  • Molecular Formula: C₉H₁₀ClN

Hazard Identification and GHS Classification

This compound is considered a hazardous substance. The following table summarizes its GHS classifications based on available data.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal3H311: Toxic in contact with skin[2]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Danger[2]

Pictograms:

  • Skull and Crossbones

  • Exclamation Mark

  • Health Hazard

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to ensure personal safety when handling this compound.[3][4][5][6]

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a risk of splashing.[7][8]
Skin Protection Chemical-resistant Gloves and Lab CoatNitrile or neoprene gloves should be worn. Inspect gloves for any damage before use and dispose of them properly after handling. A flame-retardant lab coat or chemical-resistant apron is required.[6][7]
Respiratory Protection RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary, especially when handling the substance outside of a fume hood or if aerosolization is possible.[5][9]
Footwear Closed-toe ShoesShoes must be closed-toe and made of a material that offers protection against chemical spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[11]

2. Personal Preparation:

  • Don all required PPE as specified in the table above before entering the designated handling area.

  • Ensure you are familiar with the location and operation of all safety equipment.

3. Chemical Handling:

  • Before use, visually inspect the container for any signs of damage or leakage.

  • Avoid direct contact with the skin, eyes, and clothing.[12]

  • Do not breathe dust, fumes, or vapors.[12]

  • When weighing or transferring the solid, do so carefully to avoid creating dust.

  • If working with a solution, be mindful of potential splashes.

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[12][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All waste materials, including unused product, contaminated consumables (e.g., gloves, wipes), and empty containers, must be collected in designated, properly labeled hazardous waste containers.[12][13]

2. Waste Segregation:

  • Segregate halogenated organic waste from non-halogenated waste streams.

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[9]

  • Do not dispose of this chemical down the drain or in regular trash.[12]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response ReviewSDS Review SDS & Procedures DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepWorkArea Prepare Fume Hood & Equipment DonPPE->PrepWorkArea WeighTransfer Weigh & Transfer Chemical PrepWorkArea->WeighTransfer PerformExperiment Perform Experiment WeighTransfer->PerformExperiment Decontaminate Decontaminate Glassware & Surfaces PerformExperiment->Decontaminate SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via Licensed Service SegregateWaste->DisposeWaste Spill Spill Evacuate Evacuate Area Spill->Evacuate Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor/EH&S Evacuate->Notify FirstAid->Notify

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.